3-(Methylthio)-5-phenyl-1,2,4-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfanyl-5-phenyl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-14-10-12-9(7-11-13-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPCYWNEYALWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CN=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182893 | |
| Record name | as-Triazine, 3-(methylthio)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781909 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
28735-27-5 | |
| Record name | 3-(Methylthio)-5-phenyl-1,2,4-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28735-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | as-Triazine, 3-(methylthio)-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028735275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28735-27-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | as-Triazine, 3-(methylthio)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylthio)-5-phenyl-1,2,4-triazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4Q6459XY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-(Methylthio)-5-phenyl-1,2,4-triazine basic properties
An In-Depth Technical Guide to 3-(Methylthio)-5-phenyl-1,2,4-triazine: Core Properties and Research Applications
Introduction
The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its electron-deficient nature and versatile substitution patterns make it an attractive starting point for the design of novel therapeutics.[3] This guide focuses on a specific derivative, this compound, providing a detailed overview of its fundamental properties, synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals. As a key building block, understanding its characteristics is crucial for leveraging its potential in modern drug discovery programs, which have explored 1,2,4-triazine derivatives for their anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
Physicochemical and Structural Properties
This compound is a heteroaromatic compound whose properties are defined by the interplay between the electron-withdrawing triazine ring, the lipophilic phenyl group, and the modifiable methylthio moiety. These features govern its solubility, stability, and interactions with biological targets.
Core Data Summary
| Property | Value | Source |
| IUPAC Name | 3-methylsulfanyl-5-phenyl-1,2,4-triazine | [6][7] |
| Molecular Formula | C₁₀H₉N₃S | [6][8] |
| Molecular Weight | 203.27 g/mol | [6][8] |
| CAS Number | 28735-27-5 | [6][7] |
| Appearance | Light yellow to orange powder/crystal | |
| Solubility | 12.6 µg/mL (at pH 7.4) | [6] |
The limited aqueous solubility is a key consideration for in vitro assays, often necessitating the use of organic co-solvents like DMSO.[9] The molecule's overall lipophilicity, influenced by the phenyl and methylthio groups, is a critical parameter for predicting its pharmacokinetic behavior, such as membrane permeability and bioavailability.
Chemical Structure Diagram
Caption: 2D structure of this compound.
Synthesis and Characterization Workflow
The synthesis of this compound is typically achieved through a two-step process involving the initial formation of a thione intermediate followed by S-alkylation. This approach provides a reliable and scalable route to the target compound.
Experimental Protocol: Two-Step Synthesis
Part A: Synthesis of 5-Phenyl-1,2,4-triazine-3(2H)-thione
-
Rationale: This step builds the core heterocyclic ring system. The condensation of an α-ketoaldehyde (phenylglyoxal) with thiosemicarbazide is a classic and efficient method for constructing as-triazine thiones.
-
Procedure:
-
Dissolve thiosemicarbazide (1.0 eq) in a 1:1 mixture of water and ethanol.
-
Add phenylglyoxal monohydrate (1.0 eq) to the solution.
-
Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the resulting solid under vacuum to yield 5-phenyl-1,2,4-triazine-3(2H)-thione.
-
Part B: S-Methylation to Yield this compound
-
Rationale: The thione intermediate is readily alkylated at the sulfur atom. Using a base deprotonates the thiol tautomer, creating a potent nucleophile that reacts with an electrophilic methyl source like methyl iodide.[10]
-
Procedure:
-
Suspend the 5-phenyl-1,2,4-triazine-3(2H)-thione (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water and stir until the solid dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl iodide (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.[10]
-
Synthetic Workflow Diagram```dot
Caption: Generalized ANRORC mechanism at the 1,2,4-triazine core.
Oxidation of the Methylthio Group
The sulfur atom of the methylthio group can be selectively oxidized to the corresponding sulfoxide and sulfone. This transformation dramatically alters the electronic properties of the substituent, turning it into a strong electron-withdrawing group and an excellent leaving group for subsequent SNAr reactions. This provides a strategic pathway for further functionalization of the C-3 position.
Biological Significance and Drug Discovery
The 1,2,4-triazine scaffold is a cornerstone in the development of various therapeutic agents. [11]Derivatives have demonstrated a wide array of pharmacological activities, making them highly valuable in drug discovery pipelines.
-
Anticancer Activity: Many 1,2,4-triazine derivatives exhibit potent antiproliferative activity against various cancer cell lines. [3][12]Their mechanism often involves the inhibition of kinases or interference with nucleoside metabolism, as the triazine ring can act as a bioisostere for purines. [3]* CNS Activity: Structure-based drug design has led to the discovery of 1,2,4-triazine derivatives as potent and selective antagonists of the adenosine A₂A receptor, which are being investigated for the treatment of Parkinson's disease. [13][14]* Antimicrobial and Antiviral Activity: The scaffold is also present in compounds with documented activity against bacteria, fungi, and viruses. [4][5]
Protocol: Preliminary In Vitro Anticancer Screening (MTT Assay)
-
Objective: To assess the cytotoxic effect of this compound on a representative cancer cell line (e.g., A549 lung adenocarcinoma). [12]2. Procedure:
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).
Screening Workflow Diagram
Caption: Workflow for an in vitro cytotoxicity screening assay.
Conclusion and Future Directions
This compound is a versatile heterocyclic compound with well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity. The presence of distinct functional handles—the phenyl ring, the reactive triazine core, and the modifiable methylthio group—makes it an excellent platform for chemical biology and medicinal chemistry.
Future research should focus on:
-
Library Synthesis: Exploring substitutions on the phenyl ring and replacing the methylthio group with various amines, alcohols, or other nucleophiles to build a library for structure-activity relationship (SAR) studies.
-
Target Identification: For derivatives showing potent biological activity, identifying the specific molecular targets is crucial for understanding the mechanism of action.
-
Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and permeability of promising analogs to assess their drug-likeness and potential for in vivo efficacy.
By leveraging the foundational knowledge outlined in this guide, researchers can effectively utilize this compound as a valuable building block in the quest for novel and effective therapeutic agents.
References
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Langmead, C. J., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]
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Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. National Institutes of Health. [Link]
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Kumar, R., et al. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]
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Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. [Link]
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ResearchGate. (n.d.). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. ResearchGate. [Link]
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ChemBK. (n.d.). 1,2,4-Triazine, 3-(methylthio)-5,6-bis[4-(methylthio)phenyl]-. ChemBK. [Link]
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SpectraBase. (n.d.). 3-Methylthio-5-(3-N,N-dimethylamino-1,2,4-triazin-6-yl)-6-phenyl-1,2,4-triazine. SpectraBase. [Link]
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Ali, H. A. M., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
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Current issues in pharmacy and medicine: science and practice. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d]t[4][13][14]riazolo[3,4-f]t[4][13][14]riazines. [Link]
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A Comprehensive Technical Guide to 3-(Methylthio)-5-phenyl-1,2,4-triazine: A Key Intermediate in Medicinal Chemistry
This technical guide provides an in-depth exploration of 3-(methylthio)-5-phenyl-1,2,4-triazine, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document details its fundamental chemical properties, synthesis, characterization, reactivity, and its role as a crucial scaffold in the discovery of novel therapeutics, particularly in oncology.
Core Molecular Profile
This compound is a substituted asymmetric triazine. The presence of a phenyl group, a methylthio group, and the triazine core imparts a unique electronic and structural profile, making it a versatile intermediate for further chemical modifications.
Molecular Formula and Weight
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃S | [1][2] |
| Molecular Weight | 203.27 g/mol | [1][2] |
| IUPAC Name | 3-methylsulfanyl-5-phenyl-1,2,4-triazine | [2] |
| CAS Number | 28735-27-5 | [2] |
Structural and Physicochemical Properties
The molecule is achiral and possesses a planar triazine ring.[1] The dihedral angle between the triazine and phenyl rings is approximately 11.77°.[3] The crystal structure is stabilized by π-π stacking interactions between the triazine and phenyl rings of adjacent molecules, as well as between centrosymmetrically related triazine rings.[3] These interactions lead to the formation of molecular layers.[3]
Synthesis of this compound
The synthesis of this compound is a well-established process, typically involving the condensation of a glyoxal derivative with a thiosemicarbazide derivative. The methylthio group is introduced by the S-methylation of thiosemicarbazide prior to the cyclization reaction.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a published procedure.[3]
Part A: Synthesis of S-Methylthiosemicarbazide Iodohydrate
-
To a solution of thiosemicarbazide (50 g, 0.55 mol) in 500 ml of absolute ethanol, add iodomethane (34.1 ml, 0.55 mol).
-
Stir the reaction mixture at reflux for 3 hours.
-
Cool the mixture overnight in a refrigerator.
-
Filter the resulting crystals, wash with cold ethanol, and dry under vacuum to yield S-methylthiosemicarbazide iodohydrate.
Part B: Synthesis of this compound
-
Prepare an aqueous solution (200 ml) of S-methylthiosemicarbazide iodohydrate (20 g, 85.8 mmol).
-
In a separate flask, prepare an aqueous solution (120 ml) of phenylglyoxal (15.65 g, 103 mmol) and sodium bicarbonate (10 g, 94.4 mmol).
-
Add the S-methylthiosemicarbazide iodohydrate solution to the phenylglyoxal solution at 5°C.
-
Maintain the reaction temperature at 5°C for 6 hours with continuous stirring.
-
Extract the reaction mixture with dichloromethane.
-
Combine the organic phases, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/EtOAc (9:1 v/v) eluent to obtain the title compound as yellow crystals.[3]
Spectroscopic Characterization
The structural confirmation of this compound is achieved through standard spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the methyl and aromatic protons.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source |
| 2.82 ppm | s | 3H | -SCH₃ | [4] |
| 7.61-7.65 ppm | m | 3H | Phenyl H | [4] |
| 8.12-8.14 ppm | m | 2H | Phenyl H | [4] |
| 8.87 ppm | s | 1H | Triazine H | [4] |
Mass Spectrometry
Mass spectral analysis confirms the molecular weight of the compound.
| m/z | Relative Intensity (%) | Assignment | Source |
| 203.1 | 30 | [M]⁺ | [4] |
| 175.1 | 10 | [M - C₂H₄]⁺ | [4] |
| 102.2 | 100 | [C₇H₅N]⁺ | [4] |
| 76.1 | 25 | [C₆H₄]⁺ | [4] |
Chemical Reactivity and Derivatization
The this compound scaffold is amenable to a variety of chemical transformations, making it a valuable building block in combinatorial chemistry and drug discovery.
Oxidation of the Methylthio Group
The methylthio group can be oxidized to the corresponding methylsulfinyl or methylsulfonyl groups. This transformation modulates the electronic properties of the triazine ring and can influence biological activity. For instance, oxidation of 3-(methylthio)-6-aryl-1,2,4-triazines with potassium peroxymonosulfate (oxone®) yields the corresponding 3-(methylsulfonyl) derivatives.[4]
Nucleophilic Substitution of the Methylthio Group
The methylthio group can be displaced by various nucleophiles. This is a key reaction for introducing diverse functionalities at the 3-position of the triazine ring. For example, reaction with hydrazine hydrate displaces the methylthio group to form the corresponding 3-hydrazinyl-1,2,4-triazine, which can be further derivatized.[4]
Reactivity towards Carbanions
The reaction of 3-substituted 6-phenyl-1,2,4-triazines with carbanions, such as the phenylacetonitrile anion, can lead to a variety of products including ring transformation products, covalent addition products, and ipso-substitution products, depending on the reaction conditions.[5]
Caption: Key reactivity pathways of this compound.
Applications in Drug Development
The 1,2,4-triazine scaffold is a recognized pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][6]
c-Met Kinase Inhibition
A significant area of application for derivatives of this compound is in the development of c-Met kinase inhibitors for cancer therapy.[7][8] The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in the progression of various cancers.
The 1,2,4-triazine core serves as a scaffold for designing both Type I and Type II c-Met kinase inhibitors.[9] By modifying the substituents on the triazine ring, researchers can optimize the binding affinity and selectivity of these inhibitors. For example, derivatives of the 1,2,4-triazine scaffold have shown potent inhibitory activity against c-Met kinase with IC₅₀ values in the nanomolar range.[4]
Anti-inflammatory Agents
Derivatives of 1,2,4-triazine have also been explored as non-steroidal anti-inflammatory agents (NSAIDs).[6] The rationale behind this research is to develop effective anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs.
Conclusion
This compound is a compound of considerable utility in medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity make it an ideal starting material for the construction of compound libraries for drug discovery. Its role as a precursor to potent c-Met kinase inhibitors highlights its importance in the ongoing search for novel anticancer therapeutics. This guide provides a foundational understanding of this key chemical entity, intended to support and inspire further research and development in the field.
References
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- (2022). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors.
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An In-Depth Technical Guide to 3-(Methylthio)-5-phenyl-1,2,4-triazine: From Discovery to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Methylthio)-5-phenyl-1,2,4-triazine, a heterocyclic compound belonging to the versatile 1,2,4-triazine class. The 1,2,4-triazine scaffold is a prominent feature in numerous biologically active molecules, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide delves into the historical context of its discovery, detailed synthesis protocols, physicochemical properties, and the current understanding of its biological potential. By synthesizing information from historical literature and contemporary research, this document aims to serve as a foundational resource for researchers interested in the further exploration and application of this compound in medicinal chemistry and drug discovery.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This structural motif has garnered significant attention in the field of medicinal chemistry due to its presence in a multitude of compounds with diverse and potent biological activities.[1] The inherent physicochemical properties of the triazine ring, including its planarity and the presence of multiple nitrogen atoms capable of hydrogen bonding, contribute to its ability to interact with various biological targets.
Derivatives of 1,2,4-triazine have been reported to exhibit a remarkable range of pharmacological effects, such as:
-
Anticancer Activity: Many 1,2,4-triazine derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][3][4]
-
Antimicrobial Activity: The scaffold is a key component in compounds developed as antibacterial and antifungal agents.[5][6][7][8][9]
-
Anti-inflammatory Activity: Several 1,2,4-triazine derivatives have been investigated for their potential as non-steroidal anti-inflammatory agents.[10]
-
Antiviral and Antimalarial Properties: The versatility of the triazine core has also led to the discovery of compounds with antiviral and antimalarial efficacy.[11]
Given this broad therapeutic potential, the synthesis and biological evaluation of novel 1,2,4-triazine derivatives remain an active area of research in the quest for new and effective therapeutic agents. This guide focuses specifically on this compound, providing a detailed exploration of its discovery, synthesis, and known characteristics.
Discovery and History
The exploration of 3-(methylthio)-1,2,4-triazine derivatives as potential therapeutic agents dates back to at least 1980. A key publication from that year detailed the synthesis and anti-inflammatory evaluation of a series of these compounds, including this compound, with the goal of developing non-acidic, non-steroidal anti-inflammatory drugs with reduced gastrointestinal side effects.[12] This research marked a significant step in understanding the therapeutic potential of this specific class of triazines.
While a definitive singular "discovery" publication of the molecule itself is not readily apparent in contemporary databases, the 1980 study stands as a critical early investigation into its synthesis and biological properties, laying the groundwork for future research into this and related compounds.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₉N₃S | [12][13] |
| IUPAC Name | This compound | [12] |
| CAS Registry Number | 28735-27-5 | [12] |
| Molecular Weight | 203.27 g/mol | [12] |
| Appearance | Light yellow to yellow to orange powder/crystal | [14] |
| Melting Point | 95.0 to 99.0 °C | [14] |
| Solubility | 12.6 µg/mL (at pH 7.4) | [12] |
Synthesis of this compound
The synthesis of this compound is a well-established process. A common and effective method involves a two-step procedure starting from thiosemicarbazide.
Experimental Protocol
Step 1: Synthesis of S-methylthiosemicarbazide hydroiodide
-
To a solution of thiosemicarbazide (0.55 mol) in 500 ml of absolute ethanol, add iodomethane (0.55 mol).
-
Stir the reaction mixture at reflux for 3 hours.
-
Cool the mixture overnight in a refrigerator.
-
Filter the resulting crystals using a Büchner funnel, wash with cold ethanol, and dry under vacuum to yield S-methylthiosemicarbazide hydroiodide.[14]
Step 2: Synthesis of this compound
-
Prepare an aqueous solution of S-methylthiosemicarbazide hydroiodide (85.8 mmol in 200 ml of water).
-
In a separate flask, prepare an aqueous solution of phenylglyoxal monohydrate (103 mmol in 120 ml of water) and sodium bicarbonate (94.4 mmol).
-
Cool the phenylglyoxal solution to 5°C and slowly add the S-methylthiosemicarbazide hydroiodide solution.
-
Maintain the reaction temperature at 5°C for 6 hours with continuous stirring.
-
Extract the reaction mixture with dichloromethane.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/EtOAc (9:1 v/v) eluent to obtain this compound as yellow crystals (79% yield).[14]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Potential Biological Activity and Future Directions
While specific in-depth biological studies on this compound are not extensively reported in the literature, the broader class of 3-methylthio-1,2,4-triazines has been investigated for various therapeutic applications.
A significant area of investigation has been their anti-inflammatory properties . A 1980 study evaluated a series of these compounds, highlighting their potential as non-acidic anti-inflammatory agents.[12] This suggests that this compound could serve as a scaffold for the development of novel anti-inflammatory drugs with potentially improved side-effect profiles compared to traditional NSAIDs.
Furthermore, the 1,2,4-triazine core is a well-established pharmacophore in anticancer and antimicrobial drug discovery. Numerous derivatives have demonstrated potent activity against a range of pathogens and cancer cell lines.[1][2][3][4][6][7][8][9] The presence of the lipophilic phenyl group and the reactive methylthio group on the 1,2,4-triazine core of the title compound makes it an attractive candidate for further biological evaluation in these areas.
Future research should focus on:
-
In-depth in vitro and in vivo evaluation: Comprehensive screening of this compound against a panel of cancer cell lines and microbial strains is warranted.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its biological activity.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues of this compound will help in identifying key structural features required for optimal activity and selectivity.
Logical Relationship Diagram
Caption: Relationship between the 1,2,4-triazine core and potential applications.
Conclusion
This compound is a readily synthesizable compound belonging to a class of heterocycles with significant therapeutic potential. While its own biological profile is yet to be fully elucidated, the extensive research on related 1,2,4-triazine derivatives suggests that it is a promising candidate for further investigation in drug discovery programs, particularly in the areas of inflammation, oncology, and infectious diseases. This guide provides a solid foundation of its history, synthesis, and properties to facilitate and encourage future research into this intriguing molecule.
References
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Journal of Pharmaceutical Sciences. 1980 Mar;69(3):282-7.
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[Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with.]([Link] Semantic Scholar.
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[Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][5][10][12]triazolo[3,4-f][5][10][12]triazines.]([Link]) Current issues in pharmacy and medicine: science and practice.
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Spectroscopic and Structural Elucidation of 3-(Methylthio)-5-phenyl-1,2,4-triazine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of the heterocyclic compound 3-(Methylthio)-5-phenyl-1,2,4-triazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established methodologies to offer a robust framework for the characterization of this and structurally related molecules. While direct experimental spectra for this specific compound are not publicly available, this guide leverages data from analogous structures and foundational spectroscopic principles to provide a detailed predictive analysis.
Molecular Structure and Synthesis
This compound possesses a core structure consisting of a 1,2,4-triazine ring substituted with a phenyl group at the 5-position and a methylthio group at the 3-position. The established molecular formula is C₁₀H₉N₃S, with a molecular weight of 203.27 g/mol [1][2].
The synthesis of this compound has been successfully reported, providing a clear pathway for its preparation and subsequent analysis. The established crystal structure confirms the planar nature of the triazine ring, which forms a dihedral angle of approximately 11.77° with the phenyl ring. The crystal packing is stabilized by π-π stacking interactions between adjacent triazine and phenyl rings[3].
Synthetic Protocol
The synthesis of this compound can be achieved through a multi-step process, as detailed in the literature[3]. This protocol serves as a self-validating system, where successful synthesis yields a product whose identity can be confirmed by the spectroscopic methods outlined in this guide.
Step 1: Synthesis of S-methylthiosemicarbazide Iodohydrate
-
To a solution of thiosemicarbazide (0.55 mol) in 500 ml of absolute ethanol, add iodomethane (0.55 mol).
-
Stir the reaction mixture at reflux for 3 hours.
-
Cool the mixture overnight in a refrigerator.
-
Filter the resulting crystals using a Buchner funnel, wash with cold ethanol, and dry under vacuum to yield S-methylthiosemicarbazide iodohydrate.
Step 2: Synthesis of this compound
-
Prepare an aqueous solution of S-methylthiosemicarbazide iodohydrate (85.8 mmol in 200 ml water).
-
Prepare a separate aqueous solution of phenylglyoxal (103 mmol) and sodium bicarbonate (94.4 mmol) in 120 ml of water, cooled to 5°C.
-
Add the S-methylthiosemicarbazide iodohydrate solution to the phenylglyoxal solution while maintaining the temperature at 5°C.
-
Continue stirring at 5°C for 6 hours.
-
Extract the reaction medium with dichloromethane.
-
Combine the organic phases, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/EtOAc (9:1 v/v) eluent to obtain the final product as yellow crystals.
Caption: Synthetic workflow for this compound.
Predicted Spectroscopic Data
The following sections provide a detailed prediction of the expected NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on the known molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the methylthio group, the phenyl group, and the triazine ring.
-
Methyl Protons (-SCH₃): A singlet integrating to 3 protons, expected in the range of δ 2.5-2.8 ppm. The electron-withdrawing nature of the triazine ring will cause a downfield shift compared to a simple alkyl sulfide.
-
Phenyl Protons (-C₆H₅): A complex multiplet integrating to 5 protons, expected in the aromatic region (δ 7.4-8.5 ppm). The protons ortho to the triazine ring are likely to be the most deshielded.
-
Triazine Proton (-CH): A singlet integrating to 1 proton, expected to be significantly downfield (δ 9.0-9.5 ppm) due to the strong deshielding effect of the heterocyclic ring nitrogens.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Methyl Carbon (-SCH₃): A signal in the aliphatic region, expected around δ 15-20 ppm.
-
Phenyl Carbons (-C₆H₅): Multiple signals in the aromatic region (δ 125-135 ppm). The carbon attached to the triazine ring (ipso-carbon) will likely be broader and at a different chemical shift than the other phenyl carbons.
-
Triazine Carbons: Three distinct signals are expected for the triazine ring carbons, all significantly downfield due to the presence of electronegative nitrogen atoms. The carbon bearing the methylthio group (C-3) and the phenyl group (C-5) are expected in the range of δ 150-165 ppm, while the unsubstituted carbon (C-6) may appear at a slightly different chemical shift.
| Predicted NMR Data | ¹H NMR | ¹³C NMR |
| Functional Group | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| -SCH₃ | ~ 2.6 (s, 3H) | ~ 15-20 |
| Phenyl-H (ortho) | ~ 8.2-8.4 (m, 2H) | ~ 128-132 (Multiple signals) |
| Phenyl-H (meta, para) | ~ 7.4-7.6 (m, 3H) | |
| Phenyl-C (ipso) | ~ 130-135 | |
| Triazine-H (C6-H) | ~ 9.2 (s, 1H) | ~ 145-155 |
| Triazine-C (C3, C5) | ~ 150-165 (Two signals) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
C-H Stretching (Aromatic): A series of sharp bands above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.
-
C-H Stretching (Aliphatic): Bands corresponding to the methyl group, expected around 2920-3000 cm⁻¹.
-
C=N and C=C Stretching: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region, characteristic of the triazine and phenyl rings.
-
C-S Stretching: A weak to medium band in the 600-800 cm⁻¹ region.
-
Out-of-Plane Bending (Aromatic): Strong bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the phenyl ring.
| Predicted IR Data | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3150 | Medium |
| Aliphatic C-H Stretch | 2920-3000 | Medium |
| C=N/C=C Ring Stretch | 1500-1650 | Strong |
| Aromatic Out-of-Plane Bend | 690-900 | Strong |
| C-S Stretch | 600-800 | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 203, corresponding to the molecular weight of the compound.
-
Isotope Peaks: The presence of sulfur will result in a characteristic M+2 isotope peak with an intensity of approximately 4.4% relative to the molecular ion peak.
-
Major Fragmentation Pathways:
-
Loss of the methyl radical (•CH₃) from the methylthio group to give a fragment at m/z = 188.
-
Loss of the thiomethyl radical (•SCH₃) to give a fragment at m/z = 156.
-
Fragmentation of the phenyl group, leading to characteristic ions at m/z = 77 (C₆H₅⁺).
-
Cleavage of the triazine ring can lead to various nitrogen-containing fragments.
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
General Experimental Protocols for Spectroscopic Analysis
The following are generalized, yet detailed, protocols for obtaining high-quality spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phasing and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic and structural analysis of this compound. The inclusion of a validated synthetic protocol offers a practical starting point for researchers. The predicted NMR, IR, and Mass Spectrometry data, based on sound chemical principles and analogous compound data, serve as a robust reference for the characterization of this molecule. The general experimental protocols outlined herein provide a standardized approach for obtaining high-quality data. This guide is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
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PubChem. This compound. [Link]
-
datapdf.com. lh == N. [Link]
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SpectraBase. 3-Methylthio-5-(3-N,N-dimethylamino-1,2,4-triazin-6-yl)-6-phenyl-1,2,4-triazine. [Link]
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SpectraBase. 3-Methoxy-6-methyl-5-(methylthio)-1,2,4-triazine. [Link]
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El-Ghozlani, M., et al. (2014). 3-Methylsulfanyl-5-phenyl-1,2,4-triazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. [Link]
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Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. [Link]
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Al-Juboori, A. A. H., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 985-996. [Link]
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The Multifaceted Biological Activities of 1,2,4-Triazine Derivatives: An In-depth Technical Guide for Researchers
Introduction: The 1,2,4-Triazine Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its inherent chemical properties and versatile synthetic accessibility have made it a cornerstone for the development of a plethora of biologically active compounds.[1] This guide provides an in-depth technical exploration of the diverse pharmacological activities of 1,2,4-triazine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. By delving into the mechanisms of action, providing detailed experimental protocols, and presenting key structure-activity relationship (SAR) insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to advance their research in this exciting field.
The unique electronic distribution and conformational flexibility of the 1,2,4-triazine ring allow it to interact with a wide array of biological targets, including enzymes and receptors, thereby modulating various signaling pathways.[1] This has led to the discovery of numerous 1,2,4-triazine derivatives with potent and selective activities, some of which have progressed into clinical trials.[2]
Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for novel and effective anticancer agents has identified 1,2,4-triazine derivatives as a promising class of compounds. Their ability to interfere with various signaling pathways crucial for cancer cell proliferation, survival, and metastasis underscores their therapeutic potential.[2][3]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
1,2,4-triazine derivatives exert their anticancer effects through diverse mechanisms, often targeting key players in oncogenic signaling cascades. A significant number of these compounds function as kinase inhibitors, targeting enzymes that are frequently dysregulated in cancer.
One of the key pathways targeted is the RAS/RAF/MEK/ERK (MAPK) pathway , which is crucial for cell proliferation and survival. Certain 1,2,4-triazine-chalcone hybrids have been shown to induce the generation of reactive oxygen species (ROS), which in turn inhibits the activation of the ERK pathway. This inhibition, coupled with the upregulation of Death Receptor 5 (DR5), triggers extrinsic apoptosis in cancer cells.[4][5]
The PI3K/Akt/mTOR pathway , another critical signaling network for cell growth and survival, is also a prominent target. Some 1,2,4-triazine derivatives have demonstrated the ability to inhibit mTOR, a central regulator of cell growth and proliferation.[3]
Furthermore, many 1,2,4-triazine derivatives induce apoptosis , or programmed cell death, a key mechanism for eliminating cancerous cells. This is often achieved through the modulation of the Bcl-2 family of proteins and the activation of caspases, the executioners of apoptosis.[6]
Below is a diagram illustrating the multifaceted anticancer mechanisms of 1,2,4-triazine derivatives.
Caption: Anticancer mechanisms of 1,2,4-triazine derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| MM131 | DLD-1 (Colon) | 1.7 | [3] |
| MM131 | HT-29 (Colon) | 5.6 | [3] |
| Compound 9l | MGC-803 (Gastric) | 0.41 | [4] |
| Compound 9l | HCT-116 (Colon) | 0.43 | [4] |
| Compound 9l | PC-3 (Prostate) | 0.61 | [4] |
| Compound 7f | MCF-7 (Breast) | 59.24 (nM) | [7] |
| Compound 7d | MCF-7 (Breast) | 70.3 (nM) | [7] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][10]triazine 3b | MCF-7 (Breast) | <2.3 | [6] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][10]triazine 3b | MDA-MB-231 (Breast) | <2.3 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazine derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow of the MTT assay for cytotoxicity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. 1,2,4-triazine derivatives have emerged as a promising source of novel antimicrobial compounds with activity against a broad spectrum of bacteria and fungi.[11]
Mechanism of Action: Disrupting Microbial Viability
The precise mechanisms of antimicrobial action for many 1,2,4-triazine derivatives are still under investigation. However, it is believed that they may interfere with essential microbial processes such as:
-
DNA Gyrase Inhibition: Some s-triazine derivatives have been shown to inhibit bacterial DNA gyrases, enzymes essential for DNA replication and repair.[12]
-
Enzyme Inhibition: Certain derivatives may target other crucial microbial enzymes, disrupting metabolic pathways necessary for survival.
-
Cell Wall Synthesis Inhibition: It is hypothesized that some compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-triazine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 12h | E. coli (MDR) | 0.25 | [13] |
| Ofloxacin analogue 13 | S. aureus | 0.25-1 | [13] |
| Ofloxacin analogue 13 | E. coli | 0.25-1 | [13] |
| Compound 14a | S. aureus (MRSA) | 0.25 | [13] |
| Compound 1b | C. albicans | 125 | [12] |
| Compound P2BF | Various bacteria | - | [14] |
| Compound P6BF | Various bacteria | - | [14] |
| Compound P15BF | Various bacteria | - | [14] |
| Fused 1,2,4-triazine 3d | - | - | [15] |
| Fused 1,2,4-triazine 3e | - | - | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the 1,2,4-triazine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Caption: Workflow for MIC determination by broth microdilution.
Antiviral Activity: A Broad Spectrum of Inhibition
1,2,4-triazine derivatives have demonstrated promising antiviral activity against a range of DNA and RNA viruses, making them attractive candidates for the development of new antiviral therapies.[16][17]
Mechanism of Action: Targeting Viral Replication
The antiviral mechanisms of 1,2,4-triazine derivatives are varied and often virus-specific. Some of the proposed mechanisms include:
-
Inhibition of Viral Entry: Certain compounds may interfere with the attachment of the virus to host cells or inhibit the fusion of the viral envelope with the host cell membrane.
-
Inhibition of Viral Enzymes: 1,2,4-triazine derivatives can act as inhibitors of key viral enzymes, such as neuraminidase in the influenza virus, which is essential for the release of new virions from infected cells.[16]
-
Interference with Viral Replication: Some derivatives may disrupt the replication of the viral genome or the synthesis of viral proteins.
Quantitative Data: In Vitro Antiviral Activity
The following table shows the in vitro antiviral activity of a selected 1,2,4-triazine derivative against influenza virus.
| Compound ID | Virus | Cell Line | IC50 (µg/mL) | Reference |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][8][9][10]triazine-5,6-dicarboxylate | Influenza A (H1N1) | MDCK | 4 | [16] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus.
-
Compound Treatment: Add serial dilutions of the 1,2,4-triazine derivative to the infected cells.
-
Overlay: Cover the cells with a semi-solid medium (e.g., agarose) to restrict the spread of the virus.
-
Incubation: Incubate the plates until viral plaques (zones of cell death) are visible.
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the IC50 value.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. 1,2,4-triazine derivatives have shown significant anti-inflammatory potential by targeting key mediators of the inflammatory response.[18][19]
Mechanism of Action: Targeting Pro-inflammatory Pathways
The anti-inflammatory effects of 1,2,4-triazine derivatives are often attributed to their ability to inhibit pro-inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Some 1,2,4-triazine derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.[20]
Another important mechanism is the inhibition of cyclooxygenase-2 (COX-2) , an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.[19] Certain 1,2,4-triazine derivatives have demonstrated selective inhibition of COX-2 over COX-1, which is associated with fewer gastrointestinal side effects.[21]
The p38 MAP kinase pathway is another signaling cascade involved in the inflammatory response. Some 1,2,4-triazine derivatives have been shown to inhibit the p38 MAPK pathway, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β and TNF-α.[22]
Below is a diagram illustrating the anti-inflammatory mechanisms of 1,2,4-triazine derivatives.
Caption: Anti-inflammatory mechanisms of 1,2,4-triazine derivatives.
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected 1,2,4-triazine derivatives.
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 22 | Antiglycation | 93 | [23] |
| Compound 23 | Antiglycation | 91 | [23] |
| Compound 8e | COX-2 | 0.047 | [21] |
| Compound 8e | 15-LOX | 1.81 | [21] |
| Compound 8h | TNF-α production | 0.40 | [21] |
| Compound 7l | IL-1β and TNF-α production | - | [22] |
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the 1,2,4-triazine derivative.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Detection: Measure the production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, using a suitable method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of 1,2,4-triazine derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.
-
Substituents on the Triazine Ring: The nature and position of substituents on the 1,2,4-triazine ring significantly influence activity. For example, in a series of GPR84 antagonists, the substitution of anisole groups at the 5- and 6-positions with halides led to a decrease in activity in an atomic-size-dependent manner.[8][9]
-
Aryl and Heteroaryl Groups: The presence of aryl or heteroaryl groups at various positions of the triazine core is often essential for potent activity. The specific nature of these groups can fine-tune the compound's interaction with the target protein.
-
Fused Ring Systems: Fusing the 1,2,4-triazine ring with other heterocyclic rings, such as pyrrole or pyrazole, has been a successful strategy to generate highly potent and selective inhibitors of various targets, including kinases.[1][2]
-
Chirality: In some cases, the stereochemistry of the substituents can play a critical role in the biological activity.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the significant biological activities of 1,2,4-triazine derivatives, highlighting their immense potential in drug discovery. The versatility of the 1,2,4-triazine scaffold, coupled with a growing understanding of its structure-activity relationships, paves the way for the development of novel therapeutics for a wide range of diseases.
Future research in this field should focus on:
-
Elucidating detailed mechanisms of action for a broader range of derivatives to identify novel biological targets.
-
Utilizing structure-based drug design to optimize the potency and selectivity of lead compounds.
-
Conducting extensive in vivo studies to evaluate the efficacy and safety of promising candidates in relevant disease models.
-
Exploring novel synthetic methodologies to expand the chemical diversity of 1,2,4-triazine libraries.
By continuing to explore the rich chemical space of 1,2,4-triazine derivatives, the scientific community is well-positioned to unlock new therapeutic avenues and address unmet medical needs.
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A Comprehensive Technical Review of 3-(Methylthio)-5-phenyl-1,2,4-triazine: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Derivatives of this core structure have been explored for their potential as antimicrobial, anticancer, and herbicidal agents, among other applications.[3][4][5] This technical guide provides an in-depth review of a specific derivative, 3-(methylthio)-5-phenyl-1,2,4-triazine, focusing on its synthesis, chemical properties, and a survey of the biological activities associated with its structural class.
Synthesis and Spectroscopic Characterization
The synthesis of this compound has been reported through a straightforward condensation reaction.[6] The general approach involves the reaction of an α-ketoaldehyde with a thiosemicarbazide derivative.
Synthetic Protocol
A common synthetic route to this compound is outlined below:[6]
Step 1: Preparation of S-methylthiosemicarbazide hydroiodide
-
To a solution of thiosemicarbazide in absolute ethanol, an equimolar amount of methyl iodide is added.
-
The reaction mixture is refluxed for approximately 3 hours.
-
Upon cooling, the S-methylthiosemicarbazide hydroiodide precipitates and can be collected by filtration.
Step 2: Condensation with Phenylglyoxal
-
An aqueous solution of S-methylthiosemicarbazide hydroiodide is added to an aqueous solution containing phenylglyoxal and sodium bicarbonate at a reduced temperature (e.g., 5°C).
-
The reaction is maintained at this temperature for several hours.
-
The product is then extracted using an organic solvent such as dichloromethane.
-
The combined organic phases are dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic scheme for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is typically confirmed using a combination of spectroscopic techniques. While specific spectra for this exact compound are not detailed in the initial literature survey, related structures have been characterized by:[7][8]
-
¹H NMR: Expected signals would include a singlet for the methylthio protons and multiplets corresponding to the protons of the phenyl ring and the triazine ring.
-
¹³C NMR: Would show distinct signals for the methylthio carbon, the carbons of the phenyl and triazine rings.
-
Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound.[7]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C=N, C=C, and C-S bonds would be present.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below.[9][10]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃S | [9][10] |
| Molecular Weight | 203.27 g/mol | [9][10] |
| CAS Number | 28735-27-5 | [9] |
| Appearance | Yellow crystals | [6] |
| Solubility | 12.6 µg/mL (in pH 7.4 buffer) | [9] |
Review of Biological Activities
The 1,2,4-triazine scaffold is a versatile pharmacophore, and its derivatives have been investigated for a range of biological activities.[2]
Antimicrobial Activity
Nitrogen-containing heterocyclic compounds, including 1,2,4-triazine derivatives, are a significant area of research in the quest for new antimicrobial agents.[1][11] Several studies have reported the synthesis of novel 1,2,4-triazine derivatives with promising activity against various bacterial and fungal strains.[3][12] The antimicrobial efficacy is often attributed to the overall structure of the molecule, with different substituents on the triazine ring modulating the activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination [1]
-
A series of twofold dilutions of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (medium with inoculum, no compound) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions for the microorganism (e.g., 24 hours at 37°C for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anticancer Activity
The 1,2,4-triazine moiety is present in several compounds with demonstrated anticancer properties.[13][14][15] These derivatives can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation and survival.[4][7][16] For instance, some triazine derivatives have been shown to inhibit c-Met kinase, a receptor tyrosine kinase often overactivated in human tumors.[7]
Quantitative Anticancer Activity of Selected 1,2,4-Triazine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Triazolo[1,5-a][1][3][12]triazin-5-thioxo analogues | MDA-MB-231 (Breast) | Varies | [17] |
| 1,3,4-Thiadiazoles and 1,2,4-Triazines | Ehrlich Ascites Carcinoma | Not specified for triazines | [18] |
| [11][12][13]triazolo[4,3-b][11][12][13]triazine derivatives | HepG2 (Liver) | 0.71 - 0.74 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Caption: Mechanism of herbicidal action of triazines at Photosystem II.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR study specifically for this compound is not readily available in the reviewed literature, some general conclusions can be drawn based on related compounds. [17]
-
The 1,2,4-Triazine Core: This scaffold is essential for the observed biological activities, providing a rigid framework for the presentation of various substituents.
-
The 5-Phenyl Group: The presence of an aryl group at this position is common in many biologically active 1,2,4-triazines. Substitutions on this phenyl ring can significantly modulate activity. For example, in a series of c-Met kinase inhibitors, different substituents on the phenyl ring led to variations in potency. [7]* The 3-Methylthio Group: The methylthio (-SCH₃) group is a key feature. The sulfur atom can participate in hydrogen bonding and other interactions with biological targets. Furthermore, this group can be a site for metabolic modification or further chemical derivatization to explore new analogs. For instance, oxidation of the methylthio group to a methylsulfonyl group can alter the electronic properties and biological activity of the molecule. [7]
Conclusion
This compound is a readily accessible heterocyclic compound. While specific, in-depth biological studies on this particular molecule are limited in the public domain, the broader family of 1,2,4-triazine derivatives exhibits a remarkable range of pharmacological and biological activities. The presence of the phenyl and methylthio substituents on the triazine core suggests potential for this compound to serve as a valuable scaffold in the development of new antimicrobial, anticancer, or herbicidal agents. Further research is warranted to fully elucidate the biological profile of this compound and to explore its potential in various applications within the life sciences.
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Fallah-Tafti, A., et al. Design, synthesis and biological evaluation of novelt[11][12][13]riazolo[4,3-b]t[11][12][13]riazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR.
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Liu, X., et al. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Arch Pharm (Weinheim). 2023;356(1):e2200479.
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Khan, I., et al. A structure-activity relationship study of 1,2,4-triazolo[1,5-a]t[1][3][12]riazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. Eur J Med Chem. 2013;67:325-34.
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Rajan, P. K., & Asokan, C. Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Asian Journal of Chemistry. 2008;20(1):73-80.
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Moreno-Vargas, A. D., et al. Triazine derivatives with different anticancer activity mechanisms. ResearchGate.
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Al-Masoudi, W. A. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. 2022;5(5):789-798.
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Shawali, A. S., et al. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate.
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Samelyuk, Y. G., & Kaplaushenko, A. G. Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d]t[11][12][13]riazolo[3,4-f]t[11][12][13]riazines. Current issues in pharmacy and medicine: science and practice. 2022;15(4):379-384.
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Kumar, A., et al. Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. IJIRT. 2023;10(5):1-6.
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Safety and toxicity profile of 3-(Methylthio)-5-phenyl-1,2,4-triazine
An In-Depth Technical Guide to the Safety and Toxicity Profile of 3-(Methylthio)-5-phenyl-1,2,4-triazine
Abstract
This technical guide provides a comprehensive overview of the known and predicted safety and toxicity profile of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited publicly available toxicological data for this specific molecule, this document synthesizes information from closely related 1,2,4-triazine analogues to construct a predictive safety profile. We delve into key areas including acute toxicity, in vitro cytotoxicity, and potential mechanisms of action. Furthermore, this guide outlines detailed, field-proven experimental protocols for a tiered approach to safety assessment, from initial in vitro screening to definitive in vivo studies. The methodologies are presented with a rationale for their selection, empowering researchers and drug development professionals to design and execute robust, self-validating toxicological evaluations. This document is intended to serve as a foundational resource for scientists investigating the therapeutic potential of this compound and its derivatives.
Introduction to this compound
The 1,2,4-triazine nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3][4][5] The subject of this guide, this compound, combines this privileged heterocycle with a methylthio group at the 3-position and a phenyl group at the 5-position. These substitutions are critical for modulating the compound's physicochemical properties and its interaction with biological targets. Understanding its safety profile is a prerequisite for any further development as a therapeutic agent.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to toxicology, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| IUPAC Name | 3-methylsulfanyl-5-phenyl-1,2,4-triazine | PubChem[6], P&S Chemicals[7] |
| CAS Number | 28735-27-5 | PubChem[6], P&S Chemicals[7] |
| Molecular Formula | C₁₀H₉N₃S | PubChem[6], GSRS[8] |
| Molecular Weight | 203.27 g/mol | PubChem[6], GSRS[8] |
| Calculated LogP | 1.7 | PubChem[6] |
| Solubility | 12.6 µg/mL (at pH 7.4) | PubChem[6] |
| Appearance | Solid (predicted) | --- |
Predictive Toxicological Profile
Direct toxicological data for this compound is not extensively reported in the public domain. Therefore, this section builds a predictive profile based on studies of analogous 1,2,4-triazine derivatives.
Acute Toxicity
Acute toxicity studies in animals are used to determine the intrinsic toxicity of a substance after a single exposure. For several novel 3-hydrazino-5-phenyl-1,2,4-triazines, LD50 values in mice were determined to be greater than 100 mg/kg, with some exceeding 300 mg/kg, suggesting a relatively low order of acute toxicity for this class of compounds.[9] A study on other asymmetric triazines also involved estimating toxicity by determining approximate LD50 values in mice to guide further anti-inflammatory testing.[10] Given these precedents, it is reasonable to hypothesize that this compound may also exhibit low acute toxicity, though this must be confirmed experimentally.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are a cornerstone of early safety assessment. Studies on various 1,2,4-triazine derivatives have demonstrated concentration-dependent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HCT-116), and liver (HepG-2) cancers.[1][2][11] For instance, some sulfur-containing 1,2,4-triazine derivatives showed IC50 values (the concentration required to inhibit 50% of cell growth) in the low micromolar range.[1] Conversely, a series of novel 1,2,4-triazine derivatives showed potent antiproliferative effects against the K-562 leukemia cell line combined with remarkably low cytotoxicity against normal cells, indicating a potential for a favorable therapeutic index.[12]
The key takeaway is that the 1,2,4-triazine scaffold can be associated with potent cell-killing activity. It is crucial to assess cytotoxicity not only in cancer cell lines (for efficacy) but also in non-cancerous cell lines (e.g., human embryonic kidney HEK-293 or normal human fibroblasts) to establish a preliminary therapeutic window.[13]
Potential Organ-Specific and Systemic Toxicity
-
Neurotoxicity : A study evaluating 1,2,4-triazines for anti-inflammatory activity also assessed neurotoxicity by determining NTD50 values (neurotoxic dose 50%) in mice, indicating that central nervous system effects are a potential liability for this class of compounds.[10]
-
Cardiotoxicity : While no specific data was found for the target compound, cardiotoxicity, particularly hERG channel inhibition, is a common cause of drug attrition and should be evaluated early.
-
Metabolic Liabilities : The methylthio moiety may be subject to metabolic oxidation to sulfoxide and sulfone derivatives. These metabolites could have different efficacy and toxicity profiles, warranting a metabolic stability and metabolite identification study.
Methodologies for Comprehensive Safety Assessment
A tiered, systematic approach is the most efficient strategy for characterizing the safety profile of a novel compound. This section provides detailed protocols for foundational in vitro and in vivo assays.
Tier 1: In Vitro Safety Profiling
The initial phase focuses on rapid, high-throughput assays to identify major toxicological liabilities.
Caption: Tier 1 In Vitro Safety Assessment Workflow.
Causality: This assay is chosen for its robustness, high throughput, and its ability to provide a quantitative measure (IC50) of a compound's effect on cell viability. It measures the metabolic activity of cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. A decrease in metabolic activity correlates with cell death or loss of proliferation.
Methodology:
-
Cell Plating: Seed both a cancer cell line (e.g., HCT-116) and a normal cell line (e.g., HEK-293) in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from the 10 mM DMSO stock. Final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO only, at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Tier 2: In Vivo Acute Toxicity Assessment
If the in vitro profile is favorable (e.g., low cytotoxicity in normal cells), a preliminary in vivo study is warranted.
Caption: Tiered Approach for In Vivo Acute Toxicity Testing.
Causality: This method is chosen as it refines the traditional LD50 test, using fewer animals while still providing sufficient information on the acute toxicity of a substance to allow for its classification. It focuses on identifying a dose that causes evident toxicity but not lethality.
Methodology:
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice), approximately 8-12 weeks old.
-
Dose Level Selection: Based on in vitro data and any existing information, select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. A starting dose of 300 mg/kg is common for compounds with an unknown profile.
-
Dosing Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer the compound via oral gavage in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Administer the dose sequentially to a group of 3 animals.
-
-
Observation Period:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior).
-
Record body weights just prior to dosing and on days 7 and 14.
-
-
Endpoint and Interpretation:
-
If mortality occurs in 2 out of 3 animals, the dose is considered to have exceeded the LD50, and the test is repeated at the next lower dose level.
-
If no or only one animal dies, the test is repeated with 3 more animals at the same dose level.
-
The outcome allows for the classification of the compound into a GHS (Globally Harmonized System) toxicity category.
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized, and a gross necropsy is performed to identify any treatment-related macroscopic changes in organs and tissues.
Summary and Future Directions
The safety and toxicity profile of this compound has not been explicitly defined in publicly accessible literature. However, by examining related 1,2,4-triazine analogues, a predictive profile can be established. This class of compounds demonstrates significant biological activity, including potent cytotoxicity against cancer cell lines.[1][12][14] This activity necessitates a careful and thorough evaluation of toxicity in non-target, healthy cells and systems. Preliminary evidence from similar structures suggests a potentially low order of acute systemic toxicity but highlights the need to investigate specific endpoints like neurotoxicity.[9][10]
Future research must focus on systematically executing the tiered experimental plan outlined in this guide. The immediate priorities should be:
-
Broad In Vitro Cytotoxicity Screening: Assess IC50 values across a diverse panel of both cancerous and non-cancerous human cell lines to establish a preliminary therapeutic index.
-
Genotoxicity and Cardiotoxicity: Conduct an Ames test and a hERG assay to rule out two of the most significant and common safety liabilities.
-
Metabolic Stability: Characterize the compound's metabolic fate to understand its potential for drug-drug interactions and to identify any metabolites of concern.
The successful completion of these studies will provide the critical data needed to make an informed decision on the viability of this compound as a candidate for further preclinical and clinical development.
References
- J-Stage. (n.d.). Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines.
- An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (2025, August 2).
- An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (2025, June 19).
- NIH. (2025, October 28). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC.
- PubChem. (n.d.). This compound.
- PubMed. (1980, March). Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4....
- gsrs. (n.d.). This compound.
- P&S Chemicals. (n.d.). Product information, this compound.
- International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications.
- MDPI. (2023, March 7). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity.
- PubMed. (2010, March 1). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity.
- ResearchGate. (n.d.). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.
- PubMed. (n.d.). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines.
Sources
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- 6. This compound | C10H9N3S | CID 98541 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity [wisdomlib.org]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 3-(Methylthio)-5,6-diphenyl-1,2,4-triazine from Benzil
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 3-(methylthio)-5,6-diphenyl-1,2,4-triazine, a heterocyclic compound of significant interest in medicinal chemistry. The protocol outlines a two-step synthetic route commencing with the condensation of benzil and thiosemicarbazide to form 5,6-diphenyl-1,2,4-triazine-3(2H)-thione, followed by the S-methylation of this intermediate. This guide is designed to be a self-validating system, offering not just a series of steps, but a detailed explanation of the chemical principles and experimental considerations that underpin the synthesis. The described methodologies are grounded in established chemical literature and are intended to be reproducible and scalable for research and development purposes.
Introduction and Scientific Significance
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include, but are not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of a methylthio group at the 3-position of the triazine ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable target for drug discovery programs. The synthesis of 3-(methylthio)-5,6-diphenyl-1,2,4-triazine from readily available starting materials like benzil offers an accessible route to this important class of molecules. This guide will provide a robust and well-documented protocol for its preparation, enabling researchers to confidently synthesize this compound for further investigation.
Overall Synthetic Workflow
The synthesis is a two-step process, beginning with the formation of the triazine-thione intermediate, followed by methylation.
Figure 2: Reaction mechanism for the formation of the triazine-thione intermediate.
S-Methylation of the Triazine-thione
The second step is a nucleophilic substitution reaction. The triazine-thione exists in tautomeric equilibrium with its thiol form. In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of methyl iodide in an SN2 reaction, displacing the iodide ion and forming the final S-methylated product.
Figure 3: Reaction mechanism for the S-methylation step.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzil | Reagent | Sigma-Aldrich | or equivalent |
| Thiosemicarbazide | Reagent | Sigma-Aldrich | Toxic, handle with care [1][2][3][4] |
| Ethanol | Anhydrous | Fisher Scientific | or equivalent |
| Methyl Iodide | Reagent | Sigma-Aldrich | Toxic and volatile, handle in a fume hood |
| Sodium Hydroxide | Pellets | Fisher Scientific | or equivalent |
| Diethyl Ether | Anhydrous | Fisher Scientific | or equivalent |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For chromatography |
| Hexane | HPLC Grade | Fisher Scientific | For chromatography |
Step 1: Synthesis of 5,6-Diphenyl-1,2,4-triazine-3(2H)-thione
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve benzil (4.2 g, 0.02 mol) in 100 mL of ethanol by heating.
-
In a separate beaker, dissolve thiosemicarbazide (1.82 g, 0.02 mol) in 20 mL of hot water.
-
Add the hot thiosemicarbazide solution to the refluxing solution of benzil in ethanol.
-
Add a catalytic amount of glacial acetic acid (approximately 0.5 mL) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the yellow crystalline precipitate by vacuum filtration and wash it with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Yield: Approximately 4.5 g (85%) of a yellow crystalline solid.
Characterization of the Intermediate:
-
Melting Point: 230-232 °C
-
1H NMR (DMSO-d6, 400 MHz): δ 14.1 (s, 1H, NH), 7.2-7.6 (m, 10H, Ar-H).
-
13C NMR (DMSO-d6, 100 MHz): δ 177.5 (C=S), 151.2, 148.5, 135.1, 130.5, 129.8, 129.2, 128.7, 128.3.
Step 2: Synthesis of 3-(Methylthio)-5,6-diphenyl-1,2,4-triazine
Protocol:
-
In a 100 mL round-bottom flask, suspend 5,6-diphenyl-1,2,4-triazine-3(2H)-thione (2.65 g, 0.01 mol) in 50 mL of ethanol.
-
To this suspension, add a solution of sodium hydroxide (0.4 g, 0.01 mol) in 5 mL of water. Stir the mixture at room temperature until a clear solution is obtained.
-
Cool the solution in an ice bath and add methyl iodide (1.42 g, 0.62 mL, 0.01 mol) dropwise with continuous stirring. Caution: Methyl iodide is toxic and should be handled in a fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC (Ethyl acetate:Hexane, 1:1).
-
Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 3-(methylthio)-5,6-diphenyl-1,2,4-triazine as pale yellow needles.
Expected Yield: Approximately 2.5 g (90%) of a pale yellow crystalline solid.
Characterization of the Final Product:
-
CAS Number: 28735-33-3 [5]* Molecular Formula: C16H13N3S [5]* Molecular Weight: 279.36 g/mol [5]* Melting Point: 135-137 °C
-
1H NMR (CDCl3, 400 MHz): δ 7.2-7.6 (m, 10H, Ar-H), 2.7 (s, 3H, S-CH3).
-
13C NMR (CDCl3, 100 MHz): δ 165.1, 153.4, 151.8, 135.7, 130.1, 129.5, 128.9, 128.4, 128.1, 14.2 (S-CH3).
Safety and Handling Precautions
-
Thiosemicarbazide: This compound is highly toxic if swallowed and may be harmful in contact with skin. [2]Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [1][4]Handle in a well-ventilated area or a fume hood. [1][4]* Methyl Iodide: Methyl iodide is toxic, a suspected carcinogen, and volatile. All manipulations should be performed in a certified chemical fume hood. [6]Wear appropriate PPE, including gloves and safety goggles.
-
General Precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction | Extend the reflux time and monitor by TLC until the starting material is consumed. |
| Loss of product during workup | Ensure the reaction mixture is thoroughly cooled before filtration to maximize precipitation. Use minimal amounts of cold solvent for washing. | |
| Incomplete methylation in Step 2 | Insufficient base or methyl iodide | Ensure equimolar amounts of base and methyl iodide are used. The reaction can be gently warmed if it proceeds slowly at room temperature. |
| Hydrolysis of methyl iodide | Use anhydrous ethanol and add the methyl iodide to a cooled solution to minimize side reactions. | |
| Oily product instead of precipitate | Impurities present | Purify the product using column chromatography on silica gel with a gradient of ethyl acetate in hexane. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 3-(methylthio)-5,6-diphenyl-1,2,4-triazine. By following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable compound for a variety of applications in drug discovery and development. The provided mechanistic insights and troubleshooting guide are intended to empower the user with a deeper understanding of the chemical transformations involved, facilitating a more intuitive and successful synthetic outcome.
References
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Synthesis of 5-phenyl-(5,6-diphenyl-)-2,3-dihydro-1,2,4-triazine-3-thions and investigation of their reactions with 1,2-dibromoethane. SciUp. (URL: [Link])
-
THIOSEMICARBAZIDE FOR SYNTHESIS. Loba Chemie. (URL: [Link])
-
Synthesis of 5-Phenyl-(5,6-Diphenyl-)-2,3-Dihydro-1,2,4-Triazine-3-Thions and Investigation of Their Reactions with 1,2-Dibromoethane. ResearchGate. (URL: [Link])
-
Safety Data Sheet - ChemDmart. (URL: [Link])
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. (URL: [Link])
- Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activ
-
as-Triazine, 5,6-diphenyl-3-(methylthio)-|lookchem. (URL: [Link])
-
Scheme 1. Enolisation mechanism and reaction of condensation in solution. - ResearchGate. (URL: [Link])
-
Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol. ResearchGate. (URL: [Link])
-
3-Methoxy-6-methyl-5-(methylthio)-1,2,4-triazine - SpectraBase. (URL: [Link])
-
3-Methylthio-5-(3-N,N-dimethylamino-1,2,4-triazin-6-yl)-6-phenyl-1,2,4-triazine - SpectraBase. (URL: [Link])
-
ones. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H). ResearchGate. (URL: [Link])
-
A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste - Griffith Research Online. (URL: [Link])
- synthesis, characterization and biological evaluation of new fused triazine deriv
-
Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing - Jahangirnagar University. (URL: [Link])
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (URL: [Link])
-
(PDF) Thiosemicarbazides: Synthesis and reactions - ResearchGate. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed. (URL: [Link])
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC - NIH. (URL: [Link])
-
A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint) - DTIC. (URL: [Link])
- US5130429A - Process for the methylation of triazine compounds containing 2,2,6,6-tetramethylpiperidine groups - Google P
-
Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed. (URL: [Link])
Sources
Application Notes and Protocols: One-Pot Synthesis of Substituted 1,2,4-Triazines
Introduction: The Strategic Value of 1,2,4-Triazines in Modern Chemistry
The 1,2,4-triazine scaffold is a privileged heterocyclic motif of immense interest to researchers in medicinal chemistry and materials science.[1][2] This six-membered ring containing three nitrogen atoms is a cornerstone in the design of novel therapeutic agents due to its wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[3][4][5][6] The structural resemblance of some 1,2,4-triazine derivatives to purine nucleobases allows them to function as effective bio-isosteres, interacting with a variety of biological targets.[4]
Historically, the synthesis of substituted 1,2,4-triazines involved multi-step procedures often plagued by cumbersome intermediate isolations, leading to reduced overall yields and increased waste. The advent of one-pot synthesis methodologies has revolutionized access to these valuable compounds.[7] By combining multiple reaction steps into a single, sequential operation without isolating intermediates, one-pot syntheses offer significant advantages in terms of operational simplicity, cost-effectiveness, higher yields, and alignment with the principles of green chemistry.[8][9]
This guide provides an in-depth exploration of robust and field-proven one-pot protocols for synthesizing substituted 1,2,4-triazines, focusing on the underlying chemical principles and practical execution for researchers in drug discovery and organic synthesis.
Method 1: Base-Mediated Condensation of 1,2-Dicarbonyls, Amides, and Hydrazine
This is a highly versatile and widely adopted one-pot strategy for the synthesis of 3,5,6-trisubstituted 1,2,4-triazines. The method relies on the sequential, in-situ formation and reaction of common, readily available starting materials.
Principle and Mechanistic Insight
The reaction proceeds through a logical, stepwise sequence within a single pot.[8][10] The first step involves the base-catalyzed condensation of an amide with a 1,2-dicarbonyl compound (e.g., benzil). The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, deprotonates the amide, enhancing its nucleophilicity to attack one of the carbonyl carbons. This is followed by dehydration to form a crucial N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate. This intermediate is not isolated. In the final step, the addition of hydrazine hydrate triggers a cyclocondensation reaction, where the hydrazine nitrogens attack the remaining carbonyl group and the imine carbon, ultimately forming the stable 1,2,4-triazine ring after elimination of water.[8][10]
Experimental Workflow
Caption: Workflow for the base-mediated one-pot synthesis of 1,2,4-triazines.
Detailed Experimental Protocol
This protocol is adapted from the procedure reported by Nongkhlaw et al. for the synthesis of 3,5,6-triphenyl-1,2,4-triazine.[8][10]
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione): 1.0 mmol, 210.2 mg
-
Benzamide: 1.0 mmol, 121.1 mg
-
Sodium tert-butoxide (t-BuONa): 1.2 mmol, 115.3 mg
-
Hydrazine hydrate (~64% hydrazine): ~2.0 ml
-
Absolute Ethanol
-
Dry Tetrahydrofuran (THF)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzil (1.0 mmol) and benzamide (1.0 mmol).
-
Add 20 mL of dry THF to dissolve the solids.
-
Carefully add sodium tert-butoxide (1.2 mmol) to the solution in portions. The use of a strong base is critical for the initial condensation.
-
Stir the mixture at room temperature for approximately 3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. A jelly-like mass may form, indicating the formation of the condensed intermediate.[8][10]
-
After the initial condensation is complete, add 10 mL of absolute ethanol to dissolve the mixture.
-
Add hydrazine hydrate (~2.0 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2.5 hours. The cyclization step requires thermal energy to proceed efficiently.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 3,5,6-triphenyl-1,2,4-triazine.
Self-Validation:
-
TLC Monitoring: Use a 7:3 mixture of hexane:ethyl acetate as the eluent to track the disappearance of starting materials and the appearance of the product spot.
-
Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, comparing the data with literature values.[8][10]
Substrate Scope and Yields
This method is effective for a range of aromatic and aliphatic 1,2-diketones and amides. The use of unsymmetrical diketones can lead to the formation of regioisomeric products.[10]
| 1,2-Diketone | Amide | Product (R³, R⁵, R⁶) | Yield (%) |
| Benzil | Formamide | H, Phenyl, Phenyl | 56% |
| Benzil | Benzamide | Phenyl, Phenyl, Phenyl | 72% |
| Anisil | Benzamide | Phenyl, Anisyl, Anisyl | 65% |
| 2,3-Butanedione | Benzamide | Phenyl, Methyl, Methyl | 48% |
| 1-Phenyl-1,2-propanedione | Formamide | H, Methyl, Phenyl & H, Phenyl, Methyl | 25% & 13% |
| Data sourced from Phucho et al., ARKIVOC 2008.[8][10] |
Method 2: Microwave-Assisted, Solvent-Free Synthesis
Leveraging microwave irradiation offers a green, rapid, and often higher-yielding alternative to conventional heating.[11][12] This protocol describes a one-pot, three-component condensation on a solid support.
Principle and Mechanistic Insight
This approach combines an acid hydrazide, a 1,2-dicarbonyl compound, and ammonium acetate on a silica gel surface.[12] The silica gel acts as both a solid support and a Lewis acid catalyst. The reaction likely proceeds via the formation of a monoacylhydrazone intermediate from the dicarbonyl and the acid hydrazide. Subsequently, ammonia, generated in-situ from ammonium acetate, condenses with the remaining carbonyl group and the hydrazone moiety, leading to cyclization. Microwave energy efficiently and uniformly heats the solid mixture, dramatically accelerating the rate of these condensation and cyclization reactions.[12]
Experimental Workflow
Caption: Workflow for microwave-assisted one-pot synthesis of 1,2,4-triazines.
Detailed Experimental Protocol
This protocol is based on the general procedure reported by Nikpassand et al.[12]
Materials:
-
Acid hydrazide (e.g., Benzhydrazide): 2.0 mmol, 272.3 mg
-
α-Diketone (e.g., Benzil): 2.0 mmol, 420.5 mg
-
Ammonium Acetate: 2.0 mmol, 154.2 mg
-
Triethylamine (TEA): 0.2 mL
-
Silica gel (chromatography grade): 2.0 g
-
Petroleum ether
Procedure:
-
In a mortar, combine the acid hydrazide (2.0 mmol), α-diketone (2.0 mmol), ammonium acetate (2.0 mmol), triethylamine (0.2 mL), and silica gel (2.0 g).
-
Grind the mixture thoroughly with a pestle for 2-3 minutes until a homogenous powder is formed. This step ensures intimate contact between reactants on the solid support.
-
Transfer the powder to an open Pyrex beaker.
-
Place the beaker in a domestic or laboratory microwave oven and irradiate at a suitable power level (e.g., 300-500 W) for the time specified in the table below (typically 2-4 minutes). The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction completion by TLC (eluent: petroleum ether/ethyl acetate).
-
After irradiation, allow the mixture to cool to room temperature.
-
Extract the product from the silica gel by washing with petroleum ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water (3 x 50 mL) to remove any remaining ammonium acetate and triethylamine salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization.
Substrate Scope and Yields
This green chemistry approach provides excellent yields in remarkably short reaction times.
| Acid Hydrazide (R³) | α-Diketone (R⁵, R⁶) | Time (min) | Yield (%) |
| Phenyl | Phenyl, Phenyl | 2 | 95% |
| 4-Chlorophenyl | Phenyl, Phenyl | 3 | 92% |
| 4-Nitrophenyl | Phenyl, Phenyl | 4 | 90% |
| Phenyl | Methyl, Methyl | 3 | 88% |
| 4-Methylphenyl | Anisyl, Anisyl | 2.5 | 93% |
| Data sourced from Nikpassand et al., Phosphorus, Sulfur, and Silicon and the Related Elements 2011.[12] |
Conclusion and Future Perspectives
The one-pot synthetic strategies detailed in this guide represent efficient, reliable, and scalable methods for accessing the valuable 1,2,4-triazine core. The classical base-mediated condensation offers broad substrate applicability, while modern microwave-assisted protocols provide a rapid and environmentally benign alternative. For drug development professionals and researchers, these methods lower the barrier to synthesizing diverse libraries of substituted 1,2,4-triazines for biological screening and structure-activity relationship (SAR) studies.[5][13] As synthetic methodology continues to evolve, the development of catalytic and asymmetric one-pot reactions will further enhance our ability to create novel and complex triazine derivatives with precisely controlled stereochemistry, paving the way for the next generation of innovative therapeutics.[14][15]
References
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Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. Available at: [Link]
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ACS Publications. (n.d.). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters. Available at: [Link]
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Sokolov, M. N., et al. (n.d.). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][14][16]triazines. MDPI. Available at: [Link]
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ResearchGate. (2025). Synthesis of new 1,2,4‐triazine 4 catalyzed by Ag/Fe3O4@MWCNTs MNCs. Available at: [Link]
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Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87. Available at: [Link]
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Arshad, M., et al. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]
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RSC Publishing. (n.d.). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. Available at: [Link]
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Scribd. (2017). One-Pot Synthesis of 1,2,4-Triazines. Organic Letters, 19, 1084–1087. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Available at: [Link]
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Mini-Reviews in Organic Chemistry. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Available at: [Link]
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National Institutes of Health. (2021). Synthetic strategies for pyrrolo[2,1-f][1][14][16]triazine: the parent moiety of antiviral drug remdesivir. PMC. Available at: [Link]
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ResearchGate. (n.d.). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. Available at: [Link]
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RSC Publishing. (2022). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. Available at: [Link]
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ACS Publications. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
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National Institutes of Health. (n.d.). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. PMC. Available at: [Link]
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Bentham Science. (n.d.). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Available at: [Link]
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ResearchGate. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Available at: [Link]
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MDPI. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]
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Taylor & Francis Online. (2011). ONE-POT SYNTHESIS OF 1,2,4-TRIAZINES. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(12), 2515-2519. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 1,2,4‐triazine derivatives. Available at: [Link]
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National Institutes of Health. (n.d.). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Available at: [Link]
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PubMed. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 11-31. Available at: [Link]
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ResearchGate. (n.d.). ChemInform Abstract: 1,2,4-Triazine Derivatives: Synthesis and Biological Applications. Available at: [Link]
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PubMed. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2437. Available at: [Link]
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MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available at: [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 1,2,4-Triazine Derivatives
Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis of 1,2,4-Triazines
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The urgent need for novel drug candidates necessitates rapid and efficient methods for the synthesis and derivatization of this privileged heterocycle. Traditional synthetic routes to 1,2,4-triazines often involve lengthy reaction times, harsh conditions, and laborious purification procedures, hindering the pace of drug discovery.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative for the construction of complex molecular architectures.[2] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to minutes, often with improved yields and cleaner product profiles.[3][4] This application note provides a comprehensive guide to the microwave-assisted synthesis of 1,2,4-triazine derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. We will explore the fundamental principles of microwave heating and demonstrate its application in the efficient one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines.
The Advantage of Microwave Irradiation in Heterocyclic Synthesis
Microwave synthesis utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture, as opposed to the convective heating of conventional methods, leads to a rapid and uniform temperature increase.[5] The primary advantages of microwave-assisted synthesis include:
-
Drastically Reduced Reaction Times: Reactions that typically take hours or even days can often be completed in a matter of minutes.[3][4]
-
Increased Product Yields: The rapid heating and high temperatures achieved can lead to more efficient reactions with fewer side products, resulting in higher isolated yields.[3][4]
-
Improved Product Purity: Cleaner reaction profiles often simplify the purification process, saving time and resources.
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional heating methods.
-
Alignment with Green Chemistry Principles: The potential for solvent-free reactions or the use of minimal solvent volumes aligns with the principles of green chemistry.[2]
General Protocol for Microwave-Assisted One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-Triazines
This protocol describes a general and efficient one-pot method for the synthesis of 3,5,6-trisubstituted-1,2,4-triazines from a 1,2-dicarbonyl compound and an acid hydrazide under microwave irradiation.
Materials and Reagents
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)
-
Acid hydrazide (e.g., Benzhydrazide) (1.0 mmol)
-
Ammonium acetate (10.0 mmol)
-
Glacial acetic acid (2 mL)
-
Microwave synthesizer equipped with sealed reaction vessels and a magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Instrumentation Setup
-
Ensure the microwave synthesizer is properly calibrated and functioning according to the manufacturer's instructions.
-
Use a microwave-safe sealed reaction vessel of an appropriate size for the reaction scale.
-
Place a magnetic stir bar in the reaction vessel to ensure efficient mixing and uniform heating.
Generalized Reaction Procedure
-
Reagent Addition: In a 10 mL microwave reaction vessel, combine the 1,2-dicarbonyl compound (1.0 mmol), the acid hydrazide (1.0 mmol), and ammonium acetate (10.0 mmol).
-
Solvent Addition: Add glacial acetic acid (2 mL) to the reaction vessel.
-
Vessel Sealing: Securely seal the reaction vessel with a microwave-safe cap.
-
Microwave Irradiation: Place the sealed vessel into the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 150 °C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature.
-
Work-up: Once cooled, carefully open the reaction vessel. Pour the reaction mixture into ice-cold water (20 mL). A precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR, IR, and mass spectrometry.
Experimental Workflow for Microwave-Assisted 1,2,4-Triazine Synthesis
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Synthesis of 3-(Methylthio)-1,2,4-triazines: An Experimental Protocol and Application Guide
Abstract
This comprehensive guide provides detailed experimental protocols for the synthesis of 3-(methylthio)-1,2,4-triazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. We will explore two robust and widely applicable synthetic strategies, offering step-by-step instructions, mechanistic insights, and practical guidance for researchers and scientists. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success. This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-(Methylthio)-1,2,4-triazines
The 1,2,4-triazine scaffold is a privileged core structure in a multitude of biologically active molecules, exhibiting a wide range of pharmacological properties including antiviral, antitumor, and antimicrobial activities.[1][2] The introduction of a methylthio group at the 3-position of the triazine ring often plays a crucial role in modulating the biological activity and physicochemical properties of these compounds. This functional group can act as a key pharmacophore, engaging in specific interactions with biological targets, or serve as a versatile synthetic handle for further molecular elaboration. A notable application of this scaffold is in the development of c-Met kinase inhibitors for cancer therapy.[3]
This application note details two primary synthetic routes for the preparation of 3-(methylthio)-1,2,4-triazines:
-
Route A: A one-pot synthesis involving the condensation of an α-dicarbonyl compound with thiosemicarbazide, followed by in-situ S-methylation.
-
Route B: A two-step procedure involving the initial synthesis and isolation of a 3-thioxo-1,2,4-triazine intermediate, followed by its S-methylation.
Mechanistic Overview: Formation of the 1,2,4-Triazine Ring
The core of both synthetic strategies relies on the well-established condensation reaction between a 1,2-dicarbonyl compound and thiosemicarbazide.[4][5] This reaction proceeds through the formation of a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the 1,2,4-triazine ring. The regioselectivity of the cyclization with unsymmetrical dicarbonyl compounds is influenced by the relative reactivity of the two carbonyl groups.[4]
Caption: General mechanism for the formation of the 3-thioxo-1,2,4-triazine ring.
Synthetic Protocol: Route A - One-Pot Synthesis of 3-(Methylthio)-6-aryl-1,2,4-triazines
This protocol describes a streamlined one-pot synthesis of 3-(methylthio)-6-aryl-1,2,4-triazines from readily available 1-aryl-2,2-diethoxyethanones and thiosemicarbazide, followed by in-situ methylation.[3]
Rationale
This method is efficient as it combines the formation of the triazine ring and the subsequent methylation into a single operational sequence, avoiding the isolation of the intermediate 3-thioxo-1,2,4-triazine. The use of p-toluenesulfonic acid (PTSA) catalyzes the initial condensation reaction.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 3-(methylthio)-6-aryl-1,2,4-triazines.
Detailed Protocol
-
To a solution of the 1-aryl-2,2-diethoxyethanone (1.0 equiv.) in absolute ethanol, add p-toluenesulfonic acid (0.05 equiv.) and thiosemicarbazide (1.0 equiv.).
-
Stir the reaction mixture at room temperature for 8 hours. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the initial reaction, add methyl iodide (1.1 equiv.) to the mixture and continue stirring.
-
After the methylation is complete (as monitored by TLC), concentrate the resulting solution in vacuo.
-
Purify the crude product by column chromatography on silica gel (230–400 mesh) using an appropriate eluent system (e.g., chloroform or a mixture of ethyl acetate and chloroform) to afford the desired 3-(methylthio)-6-aryl-1,2,4-triazine.[3]
Data Summary
| Compound | Substituent (Aryl) | Yield | Melting Point (°C) |
| 3-(Methylthio)-6-phenyl-1,2,4-triazine | Phenyl | 50% | 93-95 |
| 3-(Methylthio)-6-(p-tolyl)-1,2,4-triazine | p-Tolyl | 30% | 119-120 |
| 6-(4-Methoxyphenyl)-3-(methylthio)-1,2,4-triazine | 4-Methoxyphenyl | 40% | 140-143 |
| 6-(4-Chlorophenyl)-3-(methylthio)-1,2,4-triazine | 4-Chlorophenyl | 37% | 155-157 |
| Data sourced from reference[3]. |
Synthetic Protocol: Route B - Two-Step Synthesis via a 3-Thioxo Intermediate
This protocol outlines a two-step synthesis involving the preparation and isolation of a 3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, followed by S-methylation. This approach is highly versatile and allows for the synthesis of a wide range of derivatives.[1][6]
Rationale
Isolating the 3-thioxo intermediate offers the advantage of obtaining a stable precursor that can be thoroughly purified before proceeding to the methylation step. This can lead to a cleaner final product. This route is particularly useful when the starting materials or intermediates are sensitive to the one-pot reaction conditions.
Experimental Workflow
Caption: Workflow for the two-step synthesis of 3-(methylthio)-1,2,4-triazines.
Detailed Protocol
Step 1: Synthesis of 6-substituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one [1][6]
-
A mixture of an appropriate α-keto acid (e.g., pyruvic acid) and thiosemicarbazide (equimolar amounts) is heated in a suitable solvent (e.g., water or ethanol).
-
The resulting intermediate thiosemicarbazone is then cyclized by heating in the presence of a base, such as potassium carbonate, in ethanol.[1]
-
After cooling, the reaction mixture is acidified (e.g., with HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to yield the pure 3-thioxo-1,2,4-triazin-5-one.
Step 2: S-Methylation of the 3-Thioxo-1,2,4-triazin-5-one
-
Dissolve the 6-substituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1.0 equiv.) in a suitable solvent such as ethanol or DMF.
-
Add a base (e.g., sodium hydroxide or potassium carbonate, 1.0-1.2 equiv.) to deprotonate the thiol tautomer.
-
Add methyl iodide (1.1 equiv.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
The product can be isolated by pouring the reaction mixture into ice-water and collecting the precipitate by filtration.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Summary for a Representative Synthesis
| Step | Reactants | Reagents/Solvents | Conditions | Product |
| 1 | Pyruvic acid, Thiosemicarbazide | Water, K₂CO₃, Ethanol, HCl | Reflux | 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one |
| 2 | 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | Methyl iodide, NaOH, Ethanol | Room Temperature | 6-methyl-3-(methylthio)-1,2,4-triazin-5(2H)-one |
Safety and Handling Precautions
-
Thiosemicarbazide: Toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Methyl Iodide: A known carcinogen and a potent alkylating agent. It is highly toxic and should be handled with extreme care in a fume hood, using appropriate gloves and safety goggles.
-
Solvents and Reagents: Standard laboratory safety procedures should be followed for all other chemicals used. Consult the Safety Data Sheets (SDS) for each chemical before use.
Conclusion
The synthetic protocols detailed in this application note provide reliable and versatile methods for the preparation of 3-(methylthio)-1,2,4-triazines. Route A offers an efficient one-pot procedure suitable for rapid synthesis, while Route B provides a more controlled, two-step approach that allows for the isolation and purification of a key intermediate. The choice of method will depend on the specific substrate, desired purity, and the scale of the reaction. By understanding the underlying reaction mechanisms and following the detailed protocols, researchers can confidently synthesize this important class of heterocyclic compounds for their drug discovery and development programs.
References
-
CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Retrieved from [Link]
-
Arkivoc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Retrieved from [Link]
-
MDPI. (n.d.). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Retrieved from [Link]
-
ResearchGate. (n.d.). The Preparation of 1,2,4-Triazines from α,β-Diketo-ester Equivalents and Their Application in Pyridine Synthesis. Retrieved from [Link]
-
Sci-Hub. (n.d.). 1,2,4‐Triazines. 5. Regioselective N2‐amination of 3‐methylthio‐1,2,4‐triazin‐5(2H)‐ones. A new efficient synthesis of[3][4][7]triazolo[2,3‐b][3][4][7]triazin‐7(1H)‐one. Retrieved from [Link]
-
Scirp.org. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6944-70-3,5-amino-2-methyl-1,2,4-triazine-3(2H)-thione. Retrieved from [Link]
-
CONICET. (n.d.). Bioorthogonal Reaction of N1‐Alkyl 1,2,4‐Triazinium Salts. Retrieved from [Link]
-
Current issues in pharmacy and medicine: science and practice. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][3][4][7]triazolo[3,4-f][3][4][7]triazines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Methylation of 3,5‐diphenyl‐1,2,4‐triazine produces.... Retrieved from [Link]
-
ResearchGate. (n.d.). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Formation of 3-thioxo-1,2,4-triazin-5-one derivatives (4, 6.... Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. (A) Methylation of 3,5-diphenyl-1,2,4-triazine produces.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
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Application Notes and Protocols: 3-(Methylthio)-5-phenyl-1,2,4-triazine as a Versatile Intermediate in Drug Discovery
Introduction: The Strategic Value of the 1,2,4-Triazine Scaffold
In the landscape of medicinal chemistry, the 1,2,4-triazine core is a well-established pharmacophore, recognized for its role in a wide array of biologically active compounds. Derivatives of 1,2,4-triazine have demonstrated a remarkable spectrum of activities, including anti-inflammatory, antihypertensive, anticancer, and kinase inhibitory effects[1][2]. The strategic importance of this scaffold lies in its structural resemblance to endogenous purines, allowing it to function as a bioisostere and interact with various enzymatic targets.
This guide focuses on a key intermediate, 3-(methylthio)-5-phenyl-1,2,4-triazine , a versatile building block for the synthesis of diverse compound libraries. The methylthio group at the 3-position is an excellent leaving group, amenable to nucleophilic displacement. This reactivity is the cornerstone of its utility, providing a straightforward entry point for introducing a variety of functional groups and pharmacophores, thereby enabling extensive structure-activity relationship (SAR) studies. This document provides detailed, field-proven protocols for the synthesis of this intermediate and its subsequent conversion into downstream compounds, with a focus on the generation of hydrazinyl-triazines, which are themselves pivotal precursors for kinase inhibitors and other therapeutic agents.
PART 1: Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a robust and reproducible two-step process, beginning with commercially available and inexpensive starting materials. The causality behind this synthetic route is the reliable formation of S-methylated thiosemicarbazide, followed by a classic cyclocondensation reaction with a 1,2-dicarbonyl compound.
Workflow for Synthesis of this compound
Caption: Synthetic pathway for this compound.
Protocol 1.1: Synthesis of S-Methylthiosemicarbazide Iodohydrate
This initial step prepares one of the key precursors for the cyclization reaction. The sulfur atom of thiosemicarbazide acts as a nucleophile, displacing the iodide from iodomethane to form the stable S-methylated salt.
Materials:
-
Thiosemicarbazide (50 g, 0.55 mol)
-
Iodomethane (34.1 mL, 0.55 mol)
-
Absolute Ethanol (500 mL)
-
Refrigerator
-
Büchner funnel and filter paper
Procedure:
-
To a solution of thiosemicarbazide (50 g, 0.55 mol) in absolute ethanol (500 mL), add iodomethane (34.1 mL, 0.55 mol).
-
Stir the reaction mixture at reflux for 3 hours.
-
Cool the mixture overnight in a refrigerator.
-
Collect the resulting crystals by filtration on a Büchner funnel.
-
Wash the crystals with cold ethanol and dry in vacuo to yield S-methylthiosemicarbazide iodohydrate as a beige powder.
Protocol 1.2: Synthesis of this compound
This is the cyclocondensation step. The S-methylthiosemicarbazide reacts with phenylglyoxal in the presence of a mild base (sodium bicarbonate) to form the 1,2,4-triazine ring. The reaction is temperature-controlled to manage exothermicity and improve yield.
Materials:
-
S-Methylthiosemicarbazide iodohydrate (20 g, 85.8 mmol)
-
Phenylglyoxal (15.65 g, 103 mmol)
-
Sodium bicarbonate (10 g, 94.4 mmol)
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc)
Procedure:
-
Prepare an aqueous solution of S-methylthiosemicarbazide iodohydrate (20 g in 200 mL of water).
-
Prepare a separate aqueous solution of phenylglyoxal (15.65 g) and sodium bicarbonate (10 g) in 120 mL of water.
-
Cool the phenylglyoxal/bicarbonate solution to 5°C in an ice bath.
-
Add the S-methylthiosemicarbazide solution to the cooled phenylglyoxal/bicarbonate solution.
-
Maintain the reaction temperature at 5°C for 6 hours with stirring.
-
Extract the reaction medium with dichloromethane (3 x 100 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude material by silica gel column chromatography using a hexane/EtOAc (9:1 v/v) mixture as the eluent.
-
Slow evaporation of the solvent from the collected fractions will yield the title compound as yellow crystals (Typical yield: ~79%).
PART 2: Application as a Drug Discovery Intermediate
The true utility of this compound lies in the facile displacement of its methylthio group. This group can be directly displaced by strong nucleophiles or, for enhanced reactivity, it can be oxidized to the corresponding methylsulfone, which is an even better leaving group. This strategy opens the door to a vast chemical space of 3-substituted-5-phenyl-1,2,4-triazines.
A particularly valuable transformation is the reaction with hydrazine, which yields 3-hydrazinyl-5-phenyl-1,2,4-triazine. This hydrazinyl derivative is a key building block for constructing fused heterocyclic systems, such as[3][4][5]triazolo[4,3-b][3][4][5]triazines, which have shown potent activity as kinase inhibitors, for example, against c-Met[6].
Workflow for Derivatization
Caption: Key transformations of the intermediate for drug discovery.
Protocol 2.1: Synthesis of 3-Hydrazinyl-5-phenyl-1,2,4-triazine (via Direct Substitution)
This protocol is adapted from a highly analogous procedure for a similar substrate and represents a direct and efficient method for introducing the crucial hydrazinyl group[4].
Materials:
-
This compound (e.g., 10 g, 49.2 mmol)
-
95% Hydrazine hydrate (e.g., 2.6 mL, ~51.7 mmol)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Reflux apparatus
Procedure:
-
Dissolve this compound in a 1:1 mixture of methanol and tetrahydrofuran (e.g., 50 mL for 11.9 g of a similar starting material)[4].
-
Add 95% hydrazine hydrate to the solution.
-
Reflux the mixture for 12 hours[4].
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 3-hydrazinyl-5-phenyl-1,2,4-triazine.
Note: This protocol is based on a closely related fluorinated analog. Optimization of stoichiometry and reaction time may be required for the specific phenyl-substituted substrate.
Protocol 2.2: Synthesis of 3-Hydrazinyl-5-phenyl-1,2,4-triazine (via Methylsulfonyl Intermediate)
This two-step approach enhances the leaving group ability of the 3-position substituent, often leading to cleaner reactions and higher yields, especially with less reactive nucleophiles. The protocol is based on the successful synthesis of the 6-phenyl isomer[6].
Step A: Oxidation to 3-(Methylsulfonyl)-5-phenyl-1,2,4-triazine
Materials:
-
This compound (1 equiv.)
-
Potassium peroxymonosulfate (Oxone®) (1 equiv.)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Suspend this compound in THF.
-
Add a solution of Oxone® in water (to achieve a 1:1 v/v water/THF mixture).
-
Stir the mixture at room temperature for 2 hours.
-
Partially concentrate the reaction mixture in vacuo to about 50% of its original volume.
-
Filter the precipitate, wash with water, and dry.
-
The crude product can be recrystallized from ethanol to afford the pure methylsulfonyl derivative.
Step B: Nucleophilic Substitution with Hydrazine
Materials:
-
3-(Methylsulfonyl)-5-phenyl-1,2,4-triazine (1 mmol)
-
Hydrazine monohydrate (e.g., 0.53 mL for a 1 mmol scale)[6]
-
Tetrahydrofuran (THF)
Procedure:
-
Suspend the 3-(methylsulfonyl)-5-phenyl-1,2,4-triazine in THF (e.g., 11 mL for a 1 mmol scale)[6].
-
Add hydrazine monohydrate and stir the resulting mixture at room temperature for 2 hours.
-
The product, 3-hydrazinyl-6-phenyl-1,2,4-triazine, will precipitate out of the solution.
-
Filter the solid product and air dry.
PART 3: Applications in Target-Oriented Drug Discovery
The 3-hydrazinyl-5-phenyl-1,2,4-triazine intermediate is a launchpad for synthesizing compounds with proven therapeutic potential.
Kinase Inhibitors
The 1,2,4-triazine scaffold is a privileged structure in kinase inhibitor design. Fused triazine systems derived from the hydrazinyl intermediate have shown potent inhibition of kinases like c-Met, a receptor tyrosine kinase implicated in various cancers. The synthesis of these fused systems, such as[3][4][5]triazolo[4,3-b][3][4][5]triazines, typically involves the condensation of the hydrazinyl-triazine with various reagents to form the fused triazole ring[6].
Antihypertensive Agents
A series of 3-hydrazino-5-phenyl-1,2,4-triazines have been synthesized and evaluated as antihypertensive agents, showing peripheral vasodilator activity. These studies demonstrate that further derivatization of the exocyclic hydrazine nitrogen can be used to modulate activity and toxicity, leading to compounds with promising therapeutic indices[3][5].
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds derived from the 1,2,4-triazine scaffold, illustrating the potential of this chemical class.
| Compound Class | Target/Assay | Key Result | Reference |
| 3-Hydrazino-5-phenyl-1,2,4-triazines | Antihypertensive (SHR Assay) | Several derivatives showed moderate activity with LD50 > 300 mg/kg | [3] |
| Fused Triazolotriazines | c-Met Kinase Inhibition | IC50 values in the range of 3.9-11.1 nM | [6] |
| 5-Aryl-3-(methylthio)-1,2,4-triazines | Anti-inflammatory (COX-2) | IC50 values in the range of 0.1–0.2 µM | [1] |
Conclusion and Future Directions
This compound is a high-value, readily accessible intermediate for drug discovery. Its predictable reactivity at the 3-position allows for the systematic and efficient generation of diverse chemical libraries. The protocols provided herein offer a robust foundation for synthesizing this core scaffold and its key hydrazinyl derivative. Researchers can leverage this intermediate to explore novel chemical space around validated targets like protein kinases or to screen for new biological activities. The continued exploration of derivatives built from this versatile platform holds significant promise for the development of next-generation therapeutics.
References
-
Heilman, W. P., et al. (1979). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 22(6), 671-677. [Link]
-
PrepChem (n.d.). Synthesis of 5-(p-fluorophenyl)-3-hydrazino-1,2,4-triazine. [Link]
-
Irannejad, H., et al. (2013). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 4(1), 1-15. [Link]
-
ACS Publications (n.d.). Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. [Link]
-
El-Sayed, W. A., et al. (2022). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 12(45), 29337-29373. [Link]
-
ResearchGate (n.d.). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. [Link]
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A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021). Egyptian Journal of Chemistry, 64(2), 733-744. [Link]
-
Arkivoc (2008). Novel one pot synthesis of substituted 1,2,4-triazines. [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
-
Sanemitsu, Y., Nakayama, Y., & Shiroshita, M. (1982). 1,2,4‐Triazines. 5. Regioselective N2‐amination of 3‐methylthio‐1,2,4‐triazin‐5(2H)‐ones. A new efficient synthesis of[3][4][5]triazolo[2,3‐b][3][4][5]triazin‐7(1H)‐one. Journal of Heterocyclic Chemistry, 19(6), 1583–1584. [Link]
-
Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4-triazole-3-thiol]. (n.d.). [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of 1,2,4-triazines. [Link]
-
ResearchGate (n.d.). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]
-
CentAUR (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. [Link]
-
Chemical Communications (RSC Publishing) (n.d.). Diversity-oriented transformation of methyl triazine via sulfur-mediated pathways: access to 2,4-disubstituted triazines functionalized with thioamides and amides. [Link]
Sources
Application Notes and Protocols: Investigating the Potential of 3-(Methylthio)-5-phenyl-1,2,4-triazine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 1,2,4-Triazine Derivatives in Oncology
The 1,2,4-triazine scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] In the realm of oncology, numerous 1,2,4-triazine analogs have demonstrated potent antitumor properties, acting through various mechanisms of action.[3][4][5] These compounds have been shown to induce apoptosis, modulate cell cycle progression, and inhibit crucial signaling pathways implicated in tumorigenesis and metastasis, such as the PI3K/AKT/mTOR pathway.[3][6][7] Given the established anticancer potential of this chemical class, novel derivatives like 3-(Methylthio)-5-phenyl-1,2,4-triazine represent promising candidates for investigation as new therapeutic agents.
This document serves as a comprehensive guide for researchers interested in exploring the anticancer applications of this compound. While specific biological data for this particular compound is emerging, the protocols and methodologies outlined herein are based on established techniques for evaluating novel anticancer compounds and are tailored to investigate the activities commonly associated with the 1,2,4-triazine core.[8][9]
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 3-methylsulfanyl-5-phenyl-1,2,4-triazine | [10] |
| Molecular Formula | C₁₀H₉N₃S | [11] |
| Molecular Weight | 203.27 g/mol | [10] |
| CAS Number | 28735-27-5 | [10] |
Postulated Mechanisms of Action and Investigational Workflow
Based on the known biological activities of structurally related 1,2,4-triazine derivatives, we can hypothesize several potential mechanisms through which this compound may exert its anticancer effects. The following workflow provides a systematic approach to investigating these possibilities.
Caption: Investigational workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity (IC50) using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, a crucial first step in assessing its cytotoxic potential.[12]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (specific to cell line)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Culture cancer cell lines in a humidified incubator at 37°C with 5% CO2.
-
Harvest logarithmically growing cells using Trypsin-EDTA.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the medium from the 96-well plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.[13]
-
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed to determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.[1][8]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around its IC50 value for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol investigates the effect of this compound on cell cycle progression.[3][8]
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.
-
Harvest approximately 1 x 10^6 cells per sample.
-
-
Fixation:
-
Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold PBS.
-
Add 4 mL of cold 70% ethanol dropwise while gently vortexing.
-
Fix the cells overnight at -20°C.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis of Key Signaling Pathways
This protocol aims to identify the molecular targets of this compound by examining its effects on key proteins involved in cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway.[7][14]
Caption: Western Blotting Workflow.
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of Akt and mTOR, apoptosis-related proteins like Bcl-2, Bax, and cleaved Caspase-3).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Data Interpretation and Future Directions
The results from these initial in vitro assays will provide a comprehensive preliminary profile of the anticancer activity of this compound. A significant reduction in cell viability across multiple cancer cell lines would warrant further investigation into its mechanism of action. Evidence of apoptosis induction or cell cycle arrest would guide subsequent mechanistic studies. Alterations in the phosphorylation status or expression levels of key signaling proteins, as determined by Western blotting, will help to identify the molecular pathways targeted by the compound.
Positive and compelling in vitro data would pave the way for more advanced preclinical studies, including kinase inhibition assays to confirm direct target engagement and in vivo xenograft models to evaluate the compound's efficacy in a physiological setting. The systematic application of these protocols will be instrumental in elucidating the therapeutic potential of this compound and its viability as a lead compound in cancer drug discovery.
References
- Benchchem. Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
-
Ceylan, Ş., Kaplancıklı, Z. A., & Küçükgüzel, İ. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in Drug Design & Discovery, 15(11), 1184-1193. [Link]
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Szałkowska, D., Szymańska, E., & Palka, J. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2005. [Link]
- Benchchem. Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies.
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Mordarski, M., Wieczorek, J., Fiszer, L., Nantka-Namirski, P., & Rykowski, A. (1980). Antitumor properties of selected 1,2,4-triazine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 28(5), 717–725. [Link]
- Benchchem. Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
-
Singh, P., & Kumar, A. (2017). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 8(7), 2821-2832. [Link]
-
Szymańska, E., Szałkowska, D., & Palka, J. (2022). The activity of pyrazolo[4,3-e][1][8][12]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][8][12]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1347. [Link]
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PubChem. This compound. [Link]
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National Center for Biotechnology Information. Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
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O'Connor, P. M. (2015). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry, 22(23), 2717–2730. [Link]
-
CentAUR. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. [Link]
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Global Substance Registration System. This compound. [Link]
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Szałkowska, D., Szymańska, E., & Palka, J. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Center for Biotechnology Information. [Link]
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Journal For Basic Sciences. Triazine Moiety as cancer inhibitor drugs. [Link]
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ChemBK. 1,2,4-Triazine, 3-(methylthio)-5,6-bis[4-(methylthio)phenyl]-. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Characterization and Study Biological Activity of Some 1, 2, 4-Triazin Heterocyclic Derivatives. Organic and Medicinal Chemistry Letters, 2(1), 30. [Link]
-
ResearchGate. Triazine derivatives with different anticancer activity mechanisms. [Link]
-
Szymańska, E., Szałkowska, D., & Palka, J. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1251. [Link]
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Encyclopedia.pub. The Antitumor Activity of s-Triazine Derivatives. [Link]
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Kumar, A., & Singh, P. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Journal of Chemical and Pharmaceutical Research, 9(4), 366-376. [Link]
-
Samelyuk, Y. G., & Kaplaushenko, A. G. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1][8][12]triazolo[3,4-f][1][8][12]triazines. Current issues in pharmacy and medicine: science and practice, 15(4), 384-389. [Link]
-
P&S Chemicals. Product information, this compound. [Link]
-
MDPI. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Link]
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Purification techniques for 3-(Methylthio)-5-phenyl-1,2,4-triazine
An Application Guide for the Purification of 3-(Methylthio)-5-phenyl-1,2,4-triazine
Introduction
This compound is a heterocyclic compound of significant interest within synthetic and medicinal chemistry. As a versatile chemical intermediate, it serves as a foundational scaffold for the development of more complex molecules with potential biological activities.[1] The 1,2,4-triazine core is a key pharmacophore in various therapeutic areas, making the purity of its derivatives paramount for reliable downstream applications, from screening assays to preclinical development.[1][2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of this compound. Moving beyond a simple recitation of steps, this guide explains the rationale behind procedural choices, offering a framework for adapting these methods to specific experimental outcomes and scales. The two primary techniques detailed—silica gel column chromatography and recrystallization—are presented as complementary strategies to achieve high purity, a non-negotiable prerequisite for accurate biological and chemical characterization.
Compound Profile and Strategic Considerations
Understanding the physicochemical properties of this compound is the cornerstone of designing an effective purification strategy. The crude product obtained from synthesis will invariably contain unreacted starting materials (e.g., S-methylthiosemicarbazide, phenylglyoxal), side-products, and residual solvents.[3] The choice of purification method is dictated by the nature of these impurities and the inherent properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃S | [4][5] |
| Molecular Weight | 203.27 g/mol | [4][5] |
| CAS Number | 28735-27-5 | [4][6] |
| Appearance | Light yellow to yellow-orange powder or crystals | [3][7] |
| Aqueous Solubility | 12.6 µg/mL (at pH 7.4) | [4] |
| Purity (Commercial) | >90.0% (HPLC) | [7] |
The compound's low aqueous solubility and its nature as a crystalline solid make it an excellent candidate for purification by both chromatography and recrystallization.[3][4] Chromatography is ideal for separating compounds with different polarities, while recrystallization is a powerful technique for removing small amounts of impurities from a solid matrix, provided a suitable solvent is found.[8]
Method 1: Purification by Silica Gel Column Chromatography
Column chromatography is the preferred method for purifying crude reaction mixtures, especially when dealing with multiple byproducts of varying polarities. The principle relies on the differential adsorption of compounds onto a stationary phase (silica gel) and their subsequent elution with a mobile phase (solvent system).
Causality Behind Experimental Choices
-
Stationary Phase: Silica gel is a polar adsorbent. The this compound molecule, with its nitrogen-containing heterocycle and phenyl group, exhibits moderate polarity, allowing it to interact with the silica gel.
-
Mobile Phase (Eluent): A solvent system of low to moderate polarity is required. A common and effective choice is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (EtOAc).[3] Starting with a high hexane ratio allows non-polar impurities to elute first. Gradually increasing the ethyl acetate concentration then elutes the desired compound, leaving more polar impurities adsorbed to the silica. Another reported eluent is chloroform.[9]
Detailed Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (230–400 mesh) in the initial eluent (e.g., Hexane:EtOAc 95:5).
-
Column Packing: Pour the slurry into a glass column, allowing the silica to pack under gravity or gentle pressure. Ensure a flat, undisturbed top surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent mixture (e.g., Hexane:EtOAc 9:1).[3] Collect fractions in test tubes.
-
Monitoring: Monitor the elution process using Thin-Layer Chromatography (TLC). Spot fractions onto a TLC plate and visualize under UV light. The desired compound should appear as a single spot.
-
Gradient (Optional): If the compound elutes too slowly, gradually increase the polarity of the mobile phase (e.g., move to Hexane:EtOAc 8:2).
-
Fraction Pooling and Evaporation: Combine the pure fractions containing the target compound. Remove the solvent under reduced pressure using a rotary evaporator. The final product is often obtained as yellow crystals upon slow evaporation of the solvent.[3]
Workflow Visualization
Caption: Column Chromatography Workflow for Purification.
Method 2: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying compounds that are already substantially pure (>85-90%) but contain minor impurities. It leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[8]
Causality Behind Experimental Choices
The ideal recrystallization solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (0-5°C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). While a specific recrystallization solvent for this compound is not explicitly detailed in the primary literature, ethanol was successfully used for a closely related analogue, 6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine, making it a logical starting point.[9]
Solvent Screening Guide
| Solvent | Rationale / Expected Behavior |
| Ethanol | Proven effective for similar triazine structures.[9] Good balance of polarity. |
| Isopropanol | Slightly less polar than ethanol; may offer different solubility characteristics. |
| Ethyl Acetate | Used as an eluent in chromatography, suggesting good solubility. May require a co-solvent. |
| Toluene | A non-polar option for removing polar impurities. |
| Hexane/EtOAc Pair | The compound crystallizes from this mixture post-chromatography.[3] Can be used as a solvent/anti-solvent system. |
Detailed Protocol for Recrystallization
-
Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more solvent in small portions until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove residual solvent.
Workflow Visualization
Caption: Step-by-step Recrystallization Process.
Verification of Purity
Post-purification analysis is a mandatory step to validate the success of the procedure.
-
Thin-Layer Chromatography (TLC): A quick and easy method to confirm the absence of impurities. A single spot indicates high purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value for a pure compound is a strong indicator of purity. A related compound, 3-(Methylthio)-6-phenyl-1,2,4-triazine, has a melting point of 93-95°C.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, often expressed as a percentage of the main peak area.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structural integrity of the molecule and reveals the presence of any proton-containing impurities.
Method Comparison
| Feature | Column Chromatography | Recrystallization |
| Primary Use | Purification of crude mixtures | Final polishing of semi-pure solids |
| Purity Achieved | Good to Excellent (>95%) | Excellent to High (>98%) |
| Yield | Moderate to Good (can have losses on column) | Good to Excellent (depends on solubility) |
| Scale | Milligrams to multi-grams | Grams to kilograms |
| Time & Effort | More time-consuming and labor-intensive | Faster and simpler for established protocols |
Conclusion
The successful purification of this compound is readily achievable through the systematic application of column chromatography and recrystallization. For crude mixtures, column chromatography provides the necessary resolving power to separate the target compound from significant impurities. For material that is already substantially pure, recrystallization offers an efficient and scalable method to achieve the high purity required for demanding applications in research and development. The protocols and rationales presented herein provide a robust foundation for scientists to purify this valuable synthetic intermediate effectively.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
CentAUR. (n.d.). Triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Central Archive at the University of Reading. Retrieved from [Link]
-
El-Kashef, H., et al. (2014). 3-Methylsulfanyl-5-phenyl-1,2,4-triazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. Retrieved from [Link]
-
Molecules. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. MDPI. Retrieved from [Link]
-
European Patent Office. (n.d.). Novel triazine derivative, process for preparing same and pharmaceutical preparations containing same. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
-
Current issues in pharmacy and medicine: science and practice. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][4][9][10]triazolo[3,4-f][4][9][10]triazines. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 3-(Methylthio)-5-phenyl-1,2,4-triazine to Enhance Biological Activity
Introduction: The 1,2,4-Triazine Core as a Privileged Scaffold in Drug Discovery
The 1,2,4-triazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This privileged structure is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3] The 3-(methylthio)-5-phenyl-1,2,4-triazine is a key intermediate that offers multiple avenues for chemical modification to explore and optimize these biological activities. The strategic derivatization of this core structure allows for the fine-tuning of steric, electronic, and physicochemical properties, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.
This comprehensive guide provides detailed protocols for the derivatization of this compound, focusing on two primary sites of modification: the 3-methylthio group and the 5-phenyl ring. We will also explore the rationale behind these modifications, including the concept of bioisosterism, and provide protocols for the biological evaluation of the synthesized analogs.
Rationale for Derivatization: Enhancing Activity through Strategic Modifications
The derivatization of the this compound scaffold is driven by the desire to modulate its interaction with biological targets. The two key handles for modification, the 3-methylthio group and the 5-phenyl ring, allow for a systematic exploration of the structure-activity relationship (SAR).
Modification of the 3-Methylthio Group: A Gateway to Diverse Functionalities
The methylthio (-SCH₃) group at the 3-position is an excellent starting point for derivatization. It can be readily oxidized to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) groups. This oxidation significantly alters the electronic nature of the substituent, making the sulfonyl group a good leaving group for nucleophilic aromatic substitution (SNAᵣ). This two-step sequence allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles, leading to a diverse library of 3-substituted analogs.
Furthermore, the concept of bioisosterism can be applied to guide the selection of replacement moieties for the methylthio group. Bioisosteres are functional groups with similar steric and electronic properties that can elicit similar biological responses. By replacing the methylthio group with various bioisosteres, it is possible to improve properties such as metabolic stability, solubility, and target binding affinity.
Modification of the 5-Phenyl Ring: Probing the Binding Pocket
The 5-phenyl ring projects into the solvent-exposed region or a specific binding pocket of a target protein. Its modification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the introduction of a wide range of aryl and heteroaryl substituents. This enables a detailed exploration of the steric and electronic requirements of the binding site, leading to derivatives with enhanced potency and selectivity.
Experimental Protocols: Synthesis of Novel 1,2,4-Triazine Derivatives
The following protocols provide step-by-step instructions for the key derivatization reactions of this compound.
Protocol 1: Oxidation of this compound to 3-(Methylsulfonyl)-5-phenyl-1,2,4-triazine
This protocol describes the oxidation of the sulfide to a sulfone, which is a key intermediate for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(methylsulfonyl)-5-phenyl-1,2,4-triazine.
Protocol 2: Nucleophilic Aromatic Substitution of 3-(Methylsulfonyl)-5-phenyl-1,2,4-triazine with an Amine
This protocol details the displacement of the methylsulfonyl group with a primary or secondary amine.
Materials:
-
3-(Methylsulfonyl)-5-phenyl-1,2,4-triazine
-
Desired primary or secondary amine (e.g., morpholine, piperidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed vial, dissolve 3-(methylsulfonyl)-5-phenyl-1,2,4-triazine (1.0 eq) in DMF.
-
Add the desired amine (1.2 eq) and DIPEA (1.5 eq) to the solution.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and brine (1x), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 3-amino-5-phenyl-1,2,4-triazine derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Derivatization of the 5-Phenyl Ring
This protocol describes the palladium-catalyzed coupling of a halogenated 5-phenyl-1,2,4-triazine with a boronic acid to introduce new aryl or heteroaryl groups. This requires a starting material with a halogen on the 5-phenyl ring (e.g., 3-(methylthio)-5-(4-bromophenyl)-1,2,4-triazine).
Materials:
-
5-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 5-(4-bromophenyl)-3-(methylthio)-1,2,4-triazine (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.[4][5][6][7][8]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 5-biaryl-3-(methylthio)-1,2,4-triazine derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the key derivatization strategies for this compound.
Caption: Synthetic strategies for derivatizing the 3- and 5-positions of the 1,2,4-triazine core.
Biological Evaluation Protocols
The following are detailed protocols for assessing the biological activity of the newly synthesized 1,2,4-triazine derivatives.
Protocol 4: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method for assessing cell viability and is commonly used to screen for the cytotoxic effects of potential anticancer compounds.[9][10][11]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 5: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.[12][13][14][15][16]
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Immediately measure the increase in absorbance at 590 nm kinetically for 5-10 minutes.
-
Calculate the initial reaction rate for each well.
-
Determine the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value from the dose-response curve.
Data Presentation: Structure-Activity Relationship (SAR) of 1,2,4-Triazine Derivatives
The following tables summarize the biological activities of representative 1,2,4-triazine derivatives, highlighting the impact of different substitutions on their potency.
Table 1: Anticancer Activity of 3-Substituted-5,6-diphenyl-1,2,4-triazine Derivatives against MCF-7 Breast Cancer Cells
| Compound | R Group at C3-position | IC₅₀ (µM) | Reference |
| 1a | -SCH₃ | > 50 | Hypothetical |
| 1b | -SO₂CH₃ | 35.2 | Hypothetical |
| 1c | -NH(CH₂)₂OH | 15.8 | [2] |
| 1d | Morpholino | 8.3 | [2] |
| 1e | 4-Methylpiperazin-1-yl | 5.1 | [2] |
Table 2: COX-2 Inhibitory Activity of 5-Aryl-3-methylthio-1,2,4-triazine Derivatives
| Compound | Ar Group at C5-position | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| 2a | Phenyl | 10.5 | 8.5 | Hypothetical |
| 2b | 4-Methoxyphenyl | 2.1 | 45.2 | [17] |
| 2c | 4-Fluorophenyl | 1.5 | 60.8 | [17] |
| 2d | 4-(Methylsulfonyl)phenyl | 0.8 | 120.3 | [17] |
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust framework for generating diverse libraries of derivatives for biological screening. The strategic modification of the 3- and 5-positions, guided by principles of medicinal chemistry such as SAR and bioisosterism, is a powerful approach to enhance the desired biological activity. The provided biological assay protocols enable the efficient evaluation of these new chemical entities. Future work in this area could focus on exploring a wider range of nucleophiles for substitution at the 3-position and a broader array of boronic acids for Suzuki coupling at the 5-position. Furthermore, the investigation of these compounds against other relevant biological targets, such as various kinases and microbial enzymes, could unveil new therapeutic applications for this promising class of molecules.
References
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]
-
Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
-
JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
ResearchGate. (n.d.). Table 2. In vitro cyclooxygenase inhibition assay of compounds 6a-e. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]
-
PubMed. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][10][12]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. [Link]
-
PubMed. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. [Link]
-
National Center for Biotechnology Information. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
MDPI. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. [Link]
-
ResearchGate. (2022). (PDF) Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Center for Biotechnology Information. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]
-
MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methylthio)-5-phenyl-1,2,4-triazine
Welcome to the dedicated technical support guide for the synthesis of 3-(Methylthio)-5-phenyl-1,2,4-triazine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. The following sections provide a detailed experimental protocol, in-depth troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and validated methodologies.
Recommended Synthetic Protocol
The most reliable and high-yielding synthesis of this compound is a two-step process involving the preparation of S-methylthiosemicarbazide hydroiodide, followed by a cyclocondensation reaction with phenylglyoxal.[1]
Part 1: Synthesis of S-Methylthiosemicarbazide Hydroiodide
This precursor is synthesized via the S-alkylation of thiosemicarbazide.
Step-by-Step Methodology:
-
Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiosemicarbazide (50 g, 0.55 mol) and absolute ethanol (500 ml).
-
Alkylation: Slowly add iodomethane (34.1 ml, 0.55 mol) to the suspension.
-
Reaction: Stir the reaction mixture at reflux for 3 hours. During this time, the product will begin to precipitate.
-
Isolation: After the reflux period, cool the mixture overnight in a refrigerator (4°C) to maximize crystallization.
-
Purification: Collect the crystals by filtration on a Buchner funnel, wash with a small amount of cold ethanol, and dry in vacuo to yield S-methylthiosemicarbazide hydroiodide as a beige powder.
Part 2: Synthesis of this compound
This is the key cyclocondensation step.
Step-by-Step Methodology:
-
Precursor Preparation: Prepare a solution of S-methylthiosemicarbazide hydroiodide (20 g, 85.8 mmol) in 200 ml of water. In a separate beaker, prepare a solution of phenylglyoxal monohydrate (15.65 g, 103 mmol) and sodium bicarbonate (10 g, 94.4 mmol) in 120 ml of water.
-
Reaction Setup: In a reaction vessel maintained at 5°C using an ice bath, add the phenylglyoxal/bicarbonate solution.
-
Cyclocondensation: Slowly add the S-methylthiosemicarbazide hydroiodide solution to the reaction vessel. Maintain the temperature at 5°C with continuous stirring for 6 hours.
-
Extraction: After 6 hours, transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 ml).
-
Workup: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude material should be purified by column chromatography on silica gel using a hexane/ethyl acetate (9:1 v/v) mixture as the eluent. Slow evaporation of the solvent from the collected fractions will yield this compound as yellow crystals. A reported yield for this procedure is 79%.[1]
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield is significantly lower than the reported 79%. What are the likely causes?
A1: Consistently low yields can often be traced to a few critical areas:
-
Purity of Phenylglyoxal: Phenylglyoxal is prone to polymerization and oxidation. Using aged or impure starting material is a primary cause of low yield and the formation of intractable side products. Solution: Use freshly prepared or recently purchased phenylglyoxal. If in doubt, purify it by vacuum distillation before use.
-
Incomplete Precursor Formation: The S-alkylation of thiosemicarbazide in Part 1 may not have gone to completion. Solution: Ensure the reflux time of 3 hours is strictly followed and that the iodomethane is added in the correct stoichiometric amount.
-
Suboptimal pH and Temperature: The cyclocondensation is sensitive to pH and temperature. The use of sodium bicarbonate is critical to neutralize the hydroiodide salt and facilitate the reaction.[1] Deviations from the 5°C reaction temperature can lead to side reactions. Solution: Carefully monitor and maintain the 5°C temperature throughout the 6-hour reaction period. Ensure the sodium bicarbonate is fully dissolved before adding the precursor solution.
-
Moisture: While the reaction is aqueous, using anhydrous solvents for extraction and workup is crucial to prevent hydrolysis of the triazine ring, which can occur under harsh conditions.[2] Solution: Ensure your dichloromethane is dry and use a sufficient amount of drying agent (e.g., MgSO₄) before solvent evaporation.
Q2: My TLC plate shows multiple spots after the reaction. What are these impurities?
A2: The presence of multiple spots indicates an incomplete reaction or the formation of side products. Common impurities include:
-
Unreacted Phenylglyoxal: This will often appear as a separate spot on the TLC plate.
-
S-methylthiosemicarbazide: The unreacted precursor may also be visible.
-
Semicarbazone Intermediate: The initial condensation between phenylglyoxal and S-methylthiosemicarbazide forms a semicarbazone. If this intermediate fails to cyclize and dehydrate completely, it will remain in the product mixture.[3] This is often an issue if the reaction time is too short or the temperature is too low.
-
Oxidation/Polymerization Products: As mentioned, impurities in the phenylglyoxal can lead to a complex mixture of byproducts.
Solution: An efficient column chromatography is the best way to separate these impurities.[1][3] If the semicarbazone intermediate is the major impurity, you could try extending the reaction time.
Q3: The reaction mixture turned into a dark, intractable tar. What went wrong?
A3: Tar formation is a common problem in triazine synthesis and usually points to issues with the starting materials or reaction conditions.
-
Cause: The most likely cause is the use of impure phenylglyoxal, which can readily polymerize under basic conditions. Another possibility is that the reaction temperature was not properly controlled and rose significantly, accelerating decomposition pathways.
-
Solution: This is often an unrecoverable situation. The best course of action is to restart the synthesis with purified starting materials and strict temperature control. Using a reliable ice/salt bath or a cryocooler can help maintain the required 5°C.
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the cyclocondensation reaction?
A1: The reaction is a classic cyclocondensation. It begins with the nucleophilic attack of the terminal amino group of S-methylthiosemicarbazide on one of the carbonyl groups of phenylglyoxal to form a semicarbazone intermediate. This is followed by an intramolecular cyclization where the other amino group attacks the remaining carbonyl. The final step is a dehydration (loss of a water molecule) to form the stable aromatic 1,2,4-triazine ring.
Caption: Simplified reaction mechanism for triazine formation.
Q2: Is it possible to synthesize the 5-phenyl-1,2,4-triazine-3-thione first and then perform an S-methylation?
A2: Yes, this is a viable and commonly used alternative synthetic route. You would first synthesize 5-phenyl-1,2,4-triazine-3-thione by reacting phenylglyoxal with thiosemicarbazide. The resulting thione can then be deprotonated with a base (like sodium hydroxide or potassium carbonate) and alkylated with an electrophile such as methyl iodide or dimethyl sulfate to yield the final product.[4][5] This approach can be advantageous if you wish to synthesize a variety of S-alkylated derivatives, as the thione serves as a common intermediate.
Q3: What are the best analytical techniques to monitor the reaction and characterize the product?
A3:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. Use a suitable mobile phase (e.g., hexane/ethyl acetate) to resolve the starting materials, intermediates, and the final product.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR should show a characteristic singlet for the methylthio group (SCH₃) around 2.7-2.8 ppm and signals for the phenyl and triazine ring protons.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₀H₉N₃S, MW: 203.26 g/mol ).[6]
-
Melting Point: A sharp melting point indicates high purity. Reported melting points for similar compounds vary, but for 3-(Methylthio)-6-phenyl-1,2,4-triazine, it is 93-95°C.[6]
-
Q4: What are the primary safety considerations for this synthesis?
A4: Standard laboratory safety precautions should be followed. Pay special attention to:
-
Iodomethane: It is a toxic and carcinogenic substance. Handle it exclusively in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Phenylglyoxal: It is an irritant. Avoid skin and eye contact.
-
Solvents: Dichloromethane and ethanol are flammable. Work away from ignition sources.
Optimization Data Summary
Yields in organic synthesis are highly dependent on scale, purity of reagents, and precise execution. The following table provides a comparison of reported yields for the target compound and structurally similar triazines to guide optimization efforts.
| Compound | Key Reagents | Solvent(s) | Yield | Reference |
| This compound | Phenylglyoxal, S-methylthiosemicarbazide | Water / Dichloromethane | 79% | [1] |
| 3-(Methylthio)-6-phenyl-1,2,4-triazine | Phenylglyoxal, S-methylthiosemicarbazide | Ethanol | 50% | [6] |
| 3-Methylthio-4-amino-6-tert-butyl-1,2,4-triazin-5-one | 3-Mercapto-4-amino...triazinone, Methyl iodide | Methanol / aq. NaOH | 82% | [4] |
| 6-(4-Chlorophenyl)-3-(methylthio)-1,2,4-triazine | 4-Chlorophenylglyoxal, S-methylthiosemicarbazide | Not specified in abstract | 37% | [6] |
This table illustrates that while high yields are achievable, variations in the substrate and reaction conditions can significantly impact the outcome.
References
-
Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
-
Li, J., et al. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 30(1), 3838. Note: This reference provides general context on triazine synthesis optimization.[Link]
-
PrepChem (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. [Link]
-
CentAUR (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. University of Reading. [Link]
-
Bercean, V. N., et al. (2010). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. REV. CHIM. (Bucharest), 61(9), 833-836. [Link]
-
El Bakkali, M., et al. (2014). 3-Methylsulfanyl-5-phenyl-1,2,4-triazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. [Link]
-
Science of Synthesis (n.d.). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Thieme, Vol. 17, p. 453. Note: General reactivity information.[Link]
Sources
Technical Support Center: Synthesis of Asymmetric 1,2,4-Triazines
Welcome to the dedicated technical support center for the synthesis of asymmetric 1,2,4-triazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic pathways. Asymmetric 1,2,4-triazines are a pivotal class of heterocycles, forming the core of numerous biologically active compounds.[1][2][3][4] However, their synthesis is often fraught with challenges that can impede research and development. This resource aims to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of asymmetric 1,2,4-triazines in a question-and-answer format, offering detailed causal analysis and actionable solutions.
Question 1: My reaction with an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of regioisomers that are extremely difficult to separate. What is happening, and how can I achieve better selectivity?
Answer:
This is arguably the most frequent challenge in the synthesis of asymmetrically substituted 1,2,4-triazines. The root cause lies in the similar reactivity of the two non-equivalent carbonyl groups in the unsymmetrical 1,2-dicarbonyl starting material.[5][6] The amidrazone, or a related precursor, can condense with either carbonyl group, leading to the formation of a mixture of two regioisomers.[5]
Causality: The regioselectivity of the initial condensation step is often poorly controlled under standard reaction conditions. The electronic and steric differences between the two carbonyl groups may not be significant enough to direct the nucleophilic attack of the amidrazone to a single site.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
Detailed Strategies for Regiocontrol:
| Strategy | Experimental Considerations | Expected Outcome & Rationale |
| Solvent Optimization | Screen a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane).[7] | A change in solvent polarity can differentially solvate the transition states leading to the two regioisomers, thus favoring one pathway over the other. |
| Temperature Variation | Run the reaction at various temperatures, from ambient to reflux.[7] | The activation energies for the formation of the two isomers may differ. Lowering the temperature could enhance selectivity if the desired isomer has a lower activation energy. |
| Catalyst Screening | Introduce mild acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysts.[7] | Catalysts can modulate the electrophilicity of the carbonyl carbons. An acid catalyst might preferentially activate the more sterically accessible carbonyl, while a base might influence the nucleophilicity of the reacting species. |
| Alternative Synthetic Routes | Consider multi-step routes that build the triazine ring with defined regiochemistry, such as domino annulation reactions or 1,3-dipolar cycloadditions.[7][8] | These methods offer greater control by forming specific bonds in a predetermined sequence, thereby avoiding the problematic condensation of an unsymmetrical diketone. |
Advanced Purification Protocol: Supercritical Fluid Chromatography (SFC)
If optimizing reaction conditions does not yield a single isomer, high-resolution chromatographic techniques are necessary. SFC is often successful where standard flash chromatography fails.[7]
-
Column Selection: Start with a chiral stationary phase (even for achiral compounds) as they often provide unique selectivity for isomers. Columns like Chiralpak® IA, IB, or IC are good starting points.
-
Mobile Phase: A typical mobile phase consists of supercritical CO₂ as the main solvent with a co-solvent, usually methanol or ethanol.
-
Method Development:
-
Begin with a gradient elution of the co-solvent (e.g., 5% to 40% methanol over 10 minutes).
-
Observe the separation. If co-elution occurs, try an isocratic method at various co-solvent percentages.
-
Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) at low concentrations (e.g., 0.1%) in the co-solvent can significantly improve peak shape and resolution.
-
Question 2: My reaction yield is consistently low, and I observe multiple spots on my TLC plate, some of which appear to be degradation products.
Answer:
Low yields in 1,2,4-triazine synthesis can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, or instability of the product during workup and purification.[9] The 1,2,4-triazine ring itself can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, leading to ring-opening.[5]
Causality: The π-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, including by water.[10] This instability is exacerbated by strong acids or bases and elevated temperatures. Additionally, incomplete reactions or side reactions during the synthesis will naturally lower the yield of the desired product.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low reaction yields.
Preventative Measures & Protocol Adjustments:
-
Starting Material Purity: Ensure the high purity of all reagents, especially the 1,2-dicarbonyl compounds and amidrazones or their precursors. Impurities can lead to unwanted side reactions.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction is a common cause of low yields. Consider extending the reaction time or moderately increasing the temperature if the reaction stalls.[9]
-
Gentle Work-up:
-
pH Control: Avoid strongly acidic or basic conditions during aqueous washes. Use saturated sodium bicarbonate solution instead of stronger bases and dilute acids if pH adjustment is necessary.[5]
-
Solvent Choice: Use anhydrous solvents for the reaction and work-up whenever possible to minimize the presence of water.[5]
-
Temperature: During solvent evaporation using a rotary evaporator, use reduced pressure and a moderate temperature water bath to avoid heating the product excessively.[9]
-
-
Product Storage: Purified 1,2,4-triazines should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation over time.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 1,2,4-triazine core?
A1: The most prevalent method involves the condensation of a 1,2-dicarbonyl compound with an amidrazone.[5][10] Variations of this include three-component reactions of a 1,2-diketone, an acyl hydrazide, and ammonium acetate.[1] More recent and advanced methods with improved regioselectivity or substrate scope include rhodium-catalyzed rearrangements of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles and redox-efficient cyclodehydrations.[11]
Q2: I am working with a 1,2,4-triazin-5(2H)-one derivative and I'm seeing inconsistent spectroscopic data. Could tautomerism be an issue?
A2: Yes, tautomerism is a significant consideration for 1,2,4-triazine derivatives, especially those with hydroxyl or amino substituents. For 1,2,4-triazin-5(2H)-ones, amide-imidate tautomerism can occur. The equilibrium between the amide (-C(=O)-NH-) and the imidic acid (-C(OH)=N-) forms can be influenced by the solvent, pH, and temperature.[12][13] It's also possible to have sulfonamide-sulfonimide tautomerism in sulfonamide-substituted 1,2,4-triazines.[14] It is crucial to consider all possible tautomeric forms when interpreting spectroscopic data (NMR, IR) and reactivity.
Q3: Are there any general guidelines for choosing a catalyst for 1,2,4-triazine synthesis?
A3: The choice of catalyst is highly dependent on the specific reaction. For the classical condensation reactions, mild acid catalysts like acetic acid can facilitate the dehydration step. In some three-component syntheses, solid-supported catalysts like NaHSO₄/SiO₂ have been shown to be effective and offer advantages in terms of milder conditions and easier work-up.[1] For more modern cross-coupling reactions to functionalize a pre-formed triazine ring, palladium catalysts are commonly used.[15] The key is to start with mild conditions and screen a range of catalysts if the initial attempts are unsuccessful.
Q4: My target 1,2,4-triazine is a solid. What is a good general strategy for purification?
A4: If you have a solid crude product, the first step after work-up should be recrystallization. This can often significantly improve purity. If recrystallization is ineffective or if the impurities co-crystallize, column chromatography on silica gel is the next step.[9] A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is a standard approach.[9]
Experimental Protocol: General Synthesis of a 3,5,6-Trisubstituted 1,2,4-Triazine
This protocol is a general guideline for the three-component condensation method.
-
Reaction Setup: To a round-bottom flask, add the 1,2-diketone (1.0 eq.), the acid hydrazide (1.0 eq.), and ammonium acetate (10 eq.).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water. A precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).[9]
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution to neutralize excess acid, then with brine.[9]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[1][9]
References
-
Azizian, J., & Krimi, A. R. (n.d.). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Retrieved from [Link]
- Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., Myrboh, B., & Nongkhlaw, R. L. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]
-
ResearchGate. (n.d.). A General Approach to Selective Functionalization of 1,2,4-Triazines Using Organometallics in Palladium-Catalyzed Cross-Coupling and Addition Reactions. Retrieved from [Link]
-
MDPI. (n.d.). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Retrieved from [Link]
-
National Institutes of Health. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Retrieved from [Link]
-
MDPI. (2024). Stereoselective Asymmetric Syntheses of Molecules with a 4,5-Dihydro-1H-[1][5][6]-Triazoline Core Possessing an Acetylated Carbohydrate Appendage: Crystal Structure, Spectroscopy, and Pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). The Preparation of 1,2,4-Triazines from α,β-Diketo-ester Equivalents and Their Application in Pyridine Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthetic strategies for pyrrolo[2,1-f][1][5][6]triazine: the parent moiety of antiviral drug remdesivir. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. Retrieved from [Link]
-
European Journal of Chemistry. (2010). Orientation of cyclization reactions of functionalized 1,2,4-triazine derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new 1,2,4‐triazine 4 catalyzed by Ag/Fe3O4@MWCNTs MNCs. Retrieved from [Link]
-
PubMed. (n.d.). Efficient Solid-Phase Synthesis of 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones. Retrieved from [Link]
-
ResearchGate. (n.d.). 17.2.2.4 1,2,4-Triazines (Update 2025). Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Four common types of tautomerization: keto–enol, amide–imidic acid,.... Retrieved from [Link]
-
MDPI. (n.d.). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Retrieved from [Link]
-
Nakajima, N., & Ubukata, M. (n.d.). The tautomeric forms of amides 1 are imidic acids 2 (Scheme 1). Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][5][6]triazines. Retrieved from [Link]
-
Global SciTech Ocean Publishing Co. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Retrieved from [Link]
-
PubMed. (2022). Synthesis, structure and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives. Retrieved from [Link]
-
Chinese Chemical Society. (2020). Multifunctional Gold Nanoparticles@Imidazolium-Based Cationic Covalent Triazine Frameworks for Efficient Tandem Reactions. Retrieved from [Link]
-
ACS Publications. (1966). The Synthesis of 1,2,4-Triazine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines via Three-Component Reaction of Imidates, Guanidines, and Amides or Aldehydes. Retrieved from [Link]
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Optimization of reaction conditions for 1,2,4-triazine synthesis
An in-depth guide to navigating the complexities of 1,2,4-triazine synthesis, this Technical Support Center offers practical, field-tested advice for researchers, medicinal chemists, and process development scientists. Authored from the perspective of a Senior Application Scientist, this resource moves beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Here, you will find robust troubleshooting guides for common experimental hurdles, answers to frequently asked questions, and detailed, validated protocols to enhance the yield, purity, and scalability of your 1,2,4-triazine derivatives.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers often have when approaching the synthesis of 1,2,4-triazine scaffolds.
Q1: What are the most common and versatile methods for synthesizing 1,2,4-triazines?
The synthesis of the 1,2,4-triazine core is most commonly achieved through the condensation of a 1,2-dicarbonyl compound with a reagent containing a hydrazine moiety.[1] The two most prevalent and adaptable strategies are:
-
Condensation of 1,2-Dicarbonyls with Amidrazones: This is one of the most effective methods for constructing 3,5,6-trisubstituted 1,2,4-triazines. The reaction proceeds via a cyclocondensation mechanism and offers a direct route to the triazine ring.[2][3]
-
Three-Component Reaction of 1,2-Dicarbonyls, Acid Hydrazides, and an Ammonia Source: This one-pot synthesis is highly efficient for producing 3,5,6-trisubstituted 1,2,4-triazines.[4][5] Ammonium acetate is frequently used as the ammonia source.[4][5] This approach is valued for its operational simplicity and the ready availability of starting materials.[1][6]
Q2: How does the choice of solvent and temperature impact reaction success?
Solvent polarity and reaction temperature are critical parameters that can significantly influence reaction rates, yields, and even the regioselectivity of the cyclization.[7][8]
-
Solvent: Polar aprotic solvents such as DMF and DMSO are often effective as they can solubilize diverse reactants and stabilize charged intermediates that form during the condensation process.[8] For reactions requiring heat, the solvent's boiling point is a key consideration.[8] In some protocols, particularly those involving microwave irradiation, the reaction can be performed under solvent-free conditions on a solid support like silica gel, which offers advantages of efficiency and easier workup.[4][5]
-
Temperature: The optimal temperature is highly dependent on the specific substrates and synthetic route. Many condensation reactions require heating to proceed to completion.[8][9] However, excessive heat should be avoided during workup and purification, as some 1,2,4-triazine derivatives can be thermally labile or susceptible to hydrolysis.[7][10]
Q3: What role do catalysts or additives play in 1,2,4-triazine synthesis?
Catalysts are often employed to improve reaction efficiency and yield. Their function is typically to facilitate the key condensation and cyclization steps.
-
Acid/Base Catalysis: Acetic acid is commonly used as a solvent and catalyst, providing a protic environment that facilitates the dehydration steps in the cyclization.[9] Bases like triethylamine or sodium tert-butoxide can be used to promote the initial condensation between amides and 1,2-dicarbonyl compounds.[4][9]
-
Solid Supports as Catalysts: In solvent-free microwave-assisted reactions, solid supports like silica gel not only provide a medium for the reaction but can also act as a mild acidic catalyst to promote the condensation.[4] Catalysts such as sodium bisulfate adsorbed on silica gel (NaHSO₄/SiO₂) have also been shown to be highly effective, offering mild, neutral conditions and simple work-up.[5]
Troubleshooting Guide: From Low Yields to Purification Puzzles
This guide provides a systematic, cause-and-effect approach to resolving the most common issues encountered during 1,2,4-triazine synthesis.
Issue 1: Consistently Low Reaction Yield
Question: My reaction yield is consistently low, often below 40%. What are the potential causes, and how can I systematically improve it?
Answer: Low yields are a frequent challenge and can stem from several factors. A methodical approach is key to identifying and resolving the root cause.
Potential Causes & Solutions:
-
Impure Starting Materials: The purity of your 1,2-dicarbonyl compound and acid hydrazide/amidrazone is paramount. Impurities can introduce competing side reactions that consume reagents and complicate purification.[8][10]
-
Solution: Verify the purity of starting materials by NMR or LC-MS before starting the reaction. If necessary, purify commercial reagents by recrystallization or chromatography.
-
-
Suboptimal Reaction Conditions: The reaction may not be proceeding to completion due to insufficient temperature or time.
-
Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC).[10] If the starting materials are still present after the initially planned reaction time, consider extending the duration or modestly increasing the temperature.[8] For thermally sensitive substrates, a longer reaction time at a lower temperature is preferable.
-
-
Presence of Water: The key cyclization step involves dehydration. The presence of excess water can inhibit the reaction by Le Châtelier's principle and may also lead to hydrolysis of the triazine ring, especially under acidic or basic conditions.[7]
-
Solution: Use anhydrous solvents for the reaction and workup whenever possible.[7] Storing hygroscopic reagents in a desiccator is also recommended.
-
-
Losses During Workup and Purification: Significant amounts of product can be lost during liquid-liquid extraction if the solvent polarity is not optimal or if an insufficient number of extractions are performed.[8]
-
Solution: Perform a small-scale test to determine the best extraction solvent for your specific derivative. Conduct multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous phase.[10]
-
Sources
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Technical Support Center: Overcoming In Vitro Solubility Challenges with 3-(Methylthio)-5-phenyl-1,2,4-triazine
Welcome to the technical support guide for 3-(Methylthio)-5-phenyl-1,2,4-triazine. This document provides in-depth troubleshooting and practical solutions for researchers encountering solubility issues with this compound in their in vitro experiments. Our goal is to equip you with the knowledge to not only solve these challenges but also to understand the underlying physicochemical principles, ensuring the integrity and reproducibility of your data.
Compound Profile: Understanding the Challenge
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its structure, characterized by a phenyl group and a triazine core, suggests significant hydrophobicity, which is the primary driver of its low aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃S | [1][2] |
| Molecular Weight | 203.27 g/mol | [1][2] |
| Experimental Aqueous Solubility | 12.6 µg/mL (at pH 7.4) | [1] |
| Calculated LogP | 1.7 | [1] |
The experimental data confirms that this compound is poorly soluble in aqueous solutions, a common hurdle for many small molecules in drug discovery.[3] This guide will walk you through a systematic approach to overcome this limitation.
Frequently Asked Questions & Troubleshooting Guide
Q1: I've just started working with this compound, and it won't dissolve in my aqueous buffer. What's the first step?
A1: Start with a High-Concentration Stock in an Appropriate Organic Solvent.
Directly dissolving a hydrophobic compound like this in an aqueous medium is rarely successful. The standard and most effective practice is to first prepare a concentrated stock solution in a suitable organic solvent.[4][5]
The industry-standard choice is Dimethyl Sulfoxide (DMSO).
-
Why DMSO? DMSO is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules. It is also miscible with water, which is essential for subsequent dilutions into your experimental media.[3]
-
Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Using anhydrous DMSO is critical as absorbed water can significantly reduce the solubility of hydrophobic compounds.[6][7]
-
Facilitate dissolution by vortexing and, if necessary, gentle warming (37°C) or brief sonication.[6][8] Always ensure the vial is tightly capped during these steps.
-
Visually confirm that all solid material has dissolved before storage.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound precipitation.[9]
-
Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What's happening and how do I fix it?
A2: This is a classic issue known as "crashing out" and it occurs when the final DMSO concentration is insufficient to keep the hydrophobic compound solubilized in the aqueous environment. [6][10] The key is to keep the final working concentration of your compound below its aqueous solubility limit under the assay conditions.
Here is a workflow to troubleshoot this common problem:
Caption: A systematic workflow for troubleshooting compound precipitation.
Detailed Strategies:
-
Strategy 1: Optimize Final DMSO Concentration
-
Principle: While you want to keep DMSO levels low to avoid cellular toxicity, sometimes a slightly higher concentration (e.g., 0.25% vs 0.1%) is sufficient to maintain solubility.[11]
-
Action: Perform a vehicle toxicity test on your specific cell line to determine the maximum tolerable DMSO concentration (typically ≤0.5%).[12][13] If your current final concentration is well below this, you can try increasing it slightly. Always maintain the same final DMSO concentration across all treatments and vehicle controls.[14]
-
-
Strategy 2: Employ a Co-solvent
-
Principle: Co-solvents like Polyethylene Glycol 400 (PEG 400) or ethanol can increase the "solvent capacity" of the aqueous medium, helping to keep hydrophobic drugs in solution.[15][16] PEG 400 is often used in parenteral drug formulations for this purpose.[17]
-
Protocol:
-
Prepare your high-concentration stock in DMSO as usual.
-
Create an intermediate dilution in your chosen co-solvent (e.g., 100% PEG 400).
-
Add this intermediate dilution dropwise to your final aqueous medium while vortexing to ensure rapid dispersion.[9]
-
Important: Ensure the final concentration of the co-solvent is non-toxic to your cells.[15][18]
-
-
| Co-Solvent | Typical Final Concentration Limit (Cell-based assays) | Notes |
| DMSO | < 0.5% | Can induce cellular stress or differentiation at higher concentrations.[11] |
| Ethanol | < 1.0% | Can have immunosuppressive effects; less toxic than DMSO for some cell lines.[11][12] |
| PEG 400 | < 1.0% | Generally well-tolerated and effective for many compounds.[15] |
Q3: Can changing the pH of my culture medium improve the solubility of this compound?
A3: It's possible, but requires careful consideration.
-
Principle: The solubility of ionizable compounds is highly pH-dependent.[19][20] Nitrogen heterocycles, like the triazine core in your compound, can be weakly basic.[21][22] Lowering the pH of the solution would protonate these nitrogen atoms, leading to a charged species that is generally more water-soluble.[23]
-
Causality & Action:
-
Determine the pKa: The first step is to find or predict the pKa of the compound's conjugate acid. This value tells you the pH at which 50% of the compound is in its ionized form.
-
Assess Experimental Feasibility: Most cell culture media are buffered to a physiological pH of ~7.4. Significantly altering this pH will induce cellular stress or death, invalidating your results.
-
Application: This strategy is more applicable to cell-free assays (e.g., enzyme inhibition) where the buffer pH can be adjusted more freely. If you must use this in a cell-based assay, only very minor pH adjustments are possible, and you must run extensive controls to ensure the pH shift itself is not causing the observed biological effect.
-
Q4: I've heard about using surfactants or cyclodextrins. When should I consider these more advanced methods?
A4: These are excellent options when co-solvents are insufficient or when you need to minimize the use of organic solvents.
-
Mechanism 1: Surfactants (e.g., Tween® 80, Cremophor® EL)
-
Principle: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These structures have a hydrophobic core that can encapsulate your poorly soluble compound, while the hydrophilic exterior keeps the entire complex in solution.[24]
-
Considerations: Surfactants are not biologically inert. They can interact with cell membranes and, in some cases, activate immune responses or inhibit metabolic enzymes.[25][26][27][28] Therefore, it is absolutely essential to run a vehicle control with the surfactant alone to account for these potential off-target effects.[29] Studies have shown significant effects on cell metabolism at concentrations as low as 0.03%.[26][27]
-
-
Mechanism 2: Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[30][31] Your compound can become trapped within this cavity, forming an "inclusion complex" that is readily soluble in water.[32][33][34]
-
Advantages: Cyclodextrins are widely used in pharmaceutical formulations to enhance drug delivery and are generally considered to have a better safety profile than many surfactants.[32] They can also be used to remove cholesterol from cell membranes, so appropriate controls are still necessary.[33]
-
Caption: Mechanisms of action for different solubilization strategies.
Final Recommendations & Best Practices
-
Always Validate Your Vehicle: No matter which solubilization method you choose, you must run a parallel control containing the exact same concentration of all solvents and excipients (DMSO, PEG 400, Tween® 80, etc.) but without the test compound. This is the only way to ensure that your observed effects are due to the compound itself and not the formulation.[4]
-
Visual Inspection is Key: Before adding your compound solution to cells, always visually inspect it for any signs of precipitation (e.g., cloudiness, crystals, film). Even a fine precipitate can lead to inaccurate concentration calculations and may cause non-specific cytotoxicity.[4][8]
-
Start with the Simplest Method: Begin with optimizing the DMSO concentration, then move to co-solvents before attempting more complex formulations with surfactants or cyclodextrins.
-
Consider the Assay Type: The tolerance for different solvents and excipients can vary greatly between cell-free biochemical assays and sensitive cell-based assays.[35] What works for an enzyme inhibition screen may be toxic in a long-term cell proliferation study.
By applying these principles and protocols systematically, you can confidently overcome the solubility challenges presented by this compound and generate reliable, high-quality data in your in vitro experiments.
References
- Vertex AI Search Result 1
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Weiszhár, Z., Czúcz, J., Révész, C., Rosivall, L., Szebeni, J., & Rozsnyay, Z. (2012). Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. European Journal of Pharmaceutical Sciences, 45(4), 492-498. Retrieved from [Link]
-
Bravo González, R. C., Huwyler, J., Boess, F., Walter, I., & Rentsch, K. M. (2004). In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. Biopharmaceutics & Drug Disposition, 25(6), 229-238. Retrieved from [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]
-
Sápi, J., Pénzes, C. B., Fenyvesi, É., Szente, L., & Várnagy, K. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. International Journal of Molecular Sciences, 15(7), 11590-11606. Retrieved from [Link]
-
Loftsson, T., & Jarvinen, T. (1999). Cyclodextrins in drug delivery. Expert Opinion on Therapeutic Patents, 9(10), 1419-1431. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. Retrieved from [Link]
-
ResearchGate. (n.d.). Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
-
Semantic Scholar. (n.d.). In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. Retrieved from [Link]
-
ChemBK. (n.d.). 1,2,4-Triazine, 3-(methylthio)-5,6-bis[4-(methylthio)phenyl]-. Retrieved from [Link]
-
Holbech, H., Nørum, U., & Korsgaard, B. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(2), 147-155. Retrieved from [Link]
-
Hamzeloo-Moghadam, M., Aghaei, M., Abdollahi, M., & Esmaeili, S. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
Nguyen, T. T. H., Nguyen, T. H., & Nguyen, T. H. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3848-3854. Retrieved from [Link]
-
Jamalzadeh, L., Ghafoori, H., Sariri, R., & Rabuti, H. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453. Retrieved from [Link]
-
CORE. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Retrieved from [Link]
-
Patil, S. K., Wagh, K. S., Parik, V. B., Akarte, A. M., & Baviskar, D. T. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. Retrieved from [Link]
-
Reddit. (2024). Avoiding toxic DMSO concentrations in cell culture. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 080-087. Retrieved from [Link]
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
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White, P. B., Posner, B. A., & Wipf, P. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of the American Chemical Society, 133(44), 17560-17563. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004-4014. Retrieved from [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Viability of HepG-2 cells exposed to ethanol, methanol, PG and PEG 400. Retrieved from [Link]
-
ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
National Institutes of Health. (2022). Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Prepare a Compound Collection Prior to Virtual Screening. Retrieved from [Link]
-
Pearson. (n.d.). Acid-Base Properties of Nitrogen Heterocycles Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
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Stability of 3-(Methylthio)-5-phenyl-1,2,4-triazine under different pH conditions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(Methylthio)-5-phenyl-1,2,4-triazine. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to enable you to effectively assess and manage the stability of this compound under various experimental conditions, with a particular focus on the influence of pH.
Introduction: Understanding the Stability of a Substituted 1,2,4-Triazine
The stability of a heterocyclic compound like this compound is not an intrinsic constant but is profoundly influenced by its environment. Factors such as pH, temperature, light, and the presence of oxidative agents can lead to degradation, impacting experimental outcomes and the viability of the compound in drug development pipelines. The 1,2,4-triazine ring, while possessing a degree of aromatic stability, is susceptible to specific degradation pathways, particularly hydrolysis.[1] The substituents—a phenyl group at the 5-position and a methylthio group at the 3-position—play a crucial role in modulating this stability. The phenyl group can influence the electron density of the triazine ring, while the methylthio group can be a site for both hydrolysis and oxidation.
This guide is structured to anticipate and address the common challenges and questions that arise during the handling and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under different pH conditions?
A1: Based on the chemistry of the 1,2,4-triazine core and the nature of its substituents, the primary degradation pathways are expected to be hydrolysis and oxidation.[1][2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atoms in the triazine ring can be protonated, making the ring more susceptible to nucleophilic attack by water. This can lead to the cleavage of the triazine ring. Additionally, the methylthio group can undergo hydrolysis to yield a hydroxyl group, forming 3-hydroxy-5-phenyl-1,2,4-triazine.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the triazine ring can be attacked by hydroxide ions, also potentially leading to ring opening. The C-S bond of the methylthio group is also susceptible to nucleophilic attack by hydroxide, which would again result in the formation of the corresponding 3-hydroxy derivative.
-
Oxidation: The sulfur atom in the methylthio group is susceptible to oxidation, which could lead to the formation of sulfoxide and sulfone derivatives. The triazine ring itself can also undergo oxidative degradation.[2]
Q2: How does the methylthio group influence the stability of the molecule compared to an oxygen or nitrogen substituent at the same position?
A2: The methylthio (-SCH3) group is generally considered a good leaving group, potentially making the 3-position of the triazine ring more susceptible to nucleophilic substitution (e.g., hydrolysis) compared to an amino (-NH2) group. While direct comparisons are compound-specific, sulfur compounds can also be more prone to oxidation than their nitrogen analogues.
Q3: What is a suitable analytical technique to monitor the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of 1,2,4-triazine derivatives.[3] A stability-indicating HPLC method should be developed and validated to ensure it can separate the parent compound from its potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for identifying unknown degradation products.[4]
Q4: I am observing rapid degradation of my compound in solution. What are the likely causes?
A4: Rapid degradation suggests that the experimental conditions are too harsh.[4] Consider the following:
-
pH: The pH of your solution may be at an extreme (highly acidic or alkaline) where the compound is inherently unstable.
-
Temperature: Elevated temperatures can significantly accelerate degradation rates.[4]
-
Solvent: Ensure the chosen solvent is inert and does not react with your compound. Some solvents can contain impurities that may catalyze degradation.
-
Light Exposure: Photodegradation can be a factor for some heterocyclic compounds.[5][6] It is advisable to handle solutions of the compound in amber vials or under reduced light conditions until photostability is confirmed.
Q5: My stability study shows no degradation. What should I do?
A5: If you observe no degradation, your stress conditions may not be stringent enough to induce it.[1][4] To achieve a target degradation of 5-20%, you can:
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Multiple unexpected peaks in HPLC chromatogram | - Degradation of the compound. - Impurities in the starting material. - Reaction with solvent or buffer components. | - Analyze a time-zero sample to identify initial impurities. - Use LC-MS to identify the mass of the unexpected peaks and deduce their structures. - Run a blank (solvent/buffer without the compound) under the same conditions to check for artifacts. |
| Poor mass balance in degradation studies | - Formation of non-UV active degradation products. - Formation of volatile degradants. - Degradants are not eluting from the HPLC column. | - Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect non-UV active compounds.[4] - Consider Gas Chromatography-Mass Spectrometry (GC-MS) if volatile degradants are suspected.[4] - Modify the HPLC method (e.g., gradient, mobile phase) to ensure all components are eluted. |
| Inconsistent stability results between experiments | - Inaccurate pH measurement or poorly buffered solutions. - Fluctuation in temperature. - Inconsistent preparation of stock solutions. | - Calibrate the pH meter before each use. - Use a calibrated, temperature-controlled incubator or water bath. - Follow a strict SOP for solution preparation. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
Objective: To determine the stability of this compound across a range of pH values.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffers: pH 2 (e.g., 0.01 N HCl), pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), pH 9 (e.g., borate buffer), pH 12 (e.g., 0.01 N NaOH)
-
HPLC system with UV detector
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation: For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 50 µg/mL. Ensure the volume of acetonitrile is low (e.g., <5%) to minimize its effect on the aqueous stability.
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40 °C) in a calibrated oven or water bath. Protect the samples from light.
-
Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Immediately quench the degradation by neutralizing the acidic and basic samples if necessary, and/or diluting with the mobile phase. Analyze the samples by the validated HPLC method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and half-life (t½) at each pH.
Data Presentation
Table 1: Hypothetical Stability Data for this compound at 40 °C
| pH | Condition | Degradation after 48h (%) | Estimated Half-life (t½) | Major Degradation Product (Hypothesized) |
| 2 | 0.01 N HCl | 15.2 | ~130 hours | 3-Hydroxy-5-phenyl-1,2,4-triazine |
| 4 | Acetate Buffer | 3.5 | >500 hours | Minor hydrolysis products |
| 7 | Phosphate Buffer | 1.2 | Very stable | Negligible degradation |
| 9 | Borate Buffer | 8.9 | ~250 hours | 3-Hydroxy-5-phenyl-1,2,4-triazine |
| 12 | 0.01 N NaOH | 25.8 | ~75 hours | 3-Hydroxy-5-phenyl-1,2,4-triazine and ring-opened products |
Note: This data is illustrative and should be confirmed by experimental studies.
Visualizations
Diagram 1: Potential Degradation Pathway
Caption: Potential degradation pathways of this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: General experimental workflow for pH-dependent stability studies.
References
- Benchchem. Technical Support Center: Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds.
- PubMed. Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study.
- Benchchem. Technical Support Center: Stability Testing of 6-Phenyl-1,2,4-triazin-3(2H).
- Benchchem. Technical Support Center: Analytical Methods for 5-Phenyl-1,2,4-Triazine.
- ResearchGate. Photodegradation study of some triazine-type herbicides.
- National Institutes of Health. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of 1,2,4-Triazine Isomers
Welcome to the technical support center for the chromatographic analysis of 1,2,4-triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the HPLC separation of these complex heterocyclic compounds. The structural similarity of 1,2,4-triazine isomers presents a significant analytical challenge, often resulting in co-elution, poor resolution, and problematic peak shapes.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common chromatographic issues and offer systematic, self-validating protocols to diagnose and resolve them.
Frequently Asked Questions (FAQs)
Section 1: Poor Resolution & Co-elution of 1,2,4-Triazine Isomers
The separation of isomers is one of the most challenging tasks in liquid chromatography due to their identical mass and often similar physicochemical properties.[1][2]
Question 1: I'm observing a single broad peak, but I expect to see two or more 1,2,4-triazine regioisomers. How can I resolve them?
Answer: The co-elution of regioisomers (positional isomers) is a frequent challenge, especially when synthesizing 1,2,4-triazines from unsymmetrical 1,2-dicarbonyl compounds.[3][4] Standard reversed-phase C18 columns may not provide sufficient selectivity. Your troubleshooting should focus on enhancing the subtle differences between the isomers.
Causality & Expert Insights: Regioisomers differ in the spatial arrangement of substituents on the triazine core. These differences, while minor, affect the molecule's overall dipole moment, polarity, and ability to engage in specific interactions (like π-π stacking) with the stationary phase. The key is to select a stationary phase and mobile phase combination that can exploit these subtle differences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving 1,2,4-triazine regioisomers.
Recommended Actions:
-
Change Stationary Phase Selectivity: Your standard C18 column separates primarily based on hydrophobicity, which is often too similar between regioisomers.
-
Phenyl-based Columns (e.g., Phenyl-Hexyl, PFP): These are highly recommended for aromatic, heterocyclic compounds like triazines.[1] The phenyl rings in the stationary phase offer alternative selectivity through π-π stacking interactions, which can be highly sensitive to the position of substituents on the triazine ring.
-
Shape-Selective Columns (e.g., Cholesterol-based): These columns can separate isomers based on their subtle differences in three-dimensional structure.[5]
-
-
Optimize the Mobile Phase:
-
Switch Organic Modifier: The choice of organic solvent can influence selectivity. If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice versa. ACN is aprotic and a better π-π acceptor, while MeOH is a protic solvent that can engage in different hydrogen bonding interactions.
-
Adjust pH: Triazines are weakly basic. Adjusting the mobile phase pH with a suitable buffer (e.g., phosphate or acetate) can alter the degree of protonation of your isomers, potentially leading to differences in retention and improved separation.[6][7] A pH screening is a powerful tool.[8]
-
-
Vary the Temperature: Lowering the column temperature can sometimes enhance the resolution between closely eluting peaks by increasing the strength of specific intermolecular interactions. Conversely, elevated temperatures can improve efficiency and speed up separations.[9]
Question 2: I need to separate enantiomers of a chiral 1,2,4-triazine derivative, but they are co-eluting on my C18 column. What is the correct approach?
Answer: Standard achiral columns, like C18, cannot separate enantiomers.[5] Enantiomers have identical physical and chemical properties in an achiral environment. To resolve them, you must introduce chirality into the chromatographic system. The most direct and common approach is to use a Chiral Stationary Phase (CSP).
Causality & Expert Insights: A CSP creates a chiral environment within the column. Enantiomers form transient, diastereomeric complexes with the chiral selector of the stationary phase. These diastereomeric complexes have different energies of formation and stability, leading to different retention times and, thus, separation.[10][11]
Recommended Actions:
-
Select a Chiral Stationary Phase (CSP): The choice of CSP is critical and depends on the structure of your analyte. For 1,2,4-triazine derivatives, polysaccharide-based CSPs are an excellent starting point.
-
Polysaccharide-based Columns: Columns like Chiralpak® IA, ID, etc., are broadly applicable and effective for a wide range of chiral compounds, including those with aromatic and heterocyclic structures.[12]
-
Cyclodextrin-based Columns: These are also a viable option, particularly for analytes containing aromatic rings that can fit into the cyclodextrin cavity.[10]
-
-
Develop the Chiral Method: Chiral separations can often be achieved in normal-phase, reversed-phase, or polar organic modes.
-
Screening Protocol: A systematic screening of different CSPs with a standard set of mobile phases is the most efficient approach.[10]
-
Mobile Phase Additives: For basic compounds like triazines, adding a small amount of a basic additive (e.g., 0.1% diethylamine or ammonia solution) to the mobile phase is often necessary to prevent peak tailing and improve resolution.[10][12] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) would be used.
-
| Parameter | Normal Phase | Reversed Phase | Polar Organic Mode |
| Typical Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol | Acetonitrile/Water, Methanol/Water | Acetonitrile, Methanol, Ethanol |
| Common Additives | Diethylamine (DEA), Trifluoroacetic Acid (TFA) | Buffers (Ammonium Bicarbonate, Acetate), Ammonia | DEA, TFA |
| Best For | Analytes soluble in non-polar solvents | Analytes soluble in aqueous mixtures | Broad applicability |
Table 1: Common mobile phase systems for chiral method development screening.
Section 2: Troubleshooting Peak Shape Problems
Poor peak shape can compromise resolution and lead to inaccurate quantification.[13]
Question 3: My 1,2,4-triazine isomer peaks are tailing significantly. What are the likely causes and how do I fix it?
Answer: Peak tailing for basic compounds like 1,2,4-triazines is a classic problem in reversed-phase HPLC. It is most often caused by secondary interactions between the analyte and the silica stationary phase.
Causality & Expert Insights: Even with end-capping, residual silanol groups (Si-OH) exist on the surface of silica-based stationary phases. At mid-range pH (typically 3-7), these silanols can become deprotonated (Si-O⁻) and act as strong retention sites for protonated basic analytes (like your triazine). This strong, non-specific interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.
Troubleshooting Decision Tree:
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. Electrochemically modulated liquid chromatographic separation of triazines and the effect of pH on retention - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of 3-(Methylthio)-5-phenyl-1,2,4-triazine
Welcome to the technical support guide for the synthesis of 3-(Methylthio)-5-phenyl-1,2,4-triazine. This resource is designed for researchers, chemists, and drug development professionals who are working with or scaling up this important heterocyclic compound. 1,2,4-triazine derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide array of biological activities.[1][2]
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.
I. Synthesis Overview & Core Mechanism
The most reliable and widely adopted method for synthesizing this compound is the cyclocondensation reaction between a phenyl-α-ketoaldehyde (phenylglyoxal) and S-methylthiosemicarbazide.[2] The reaction proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic 1,2,4-triazine ring.
The workflow is generally straightforward, but success, especially at scale, hinges on careful control of reaction parameters.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis.
Part A: Starting Materials and Reagents
Q1: My phenylglyoxal is a solid hydrate. Can I use it directly, or do I need it to be anhydrous?
A1: You can, and generally should, use the commercially available phenylglyoxal monohydrate directly. It is more stable and easier to handle than the anhydrous form, which can polymerize upon standing. The protocol accounts for the water of hydration. Simply calculate your molar equivalents based on the molecular weight of the monohydrate.
Q2: I can't find S-methylthiosemicarbazide. Can I prepare it in-house?
A2: Yes, S-methylthiosemicarbazide is readily synthesized and is often prepared as its hydroiodide salt. The standard procedure involves the S-methylation of thiosemicarbazide using an equivalent of methyl iodide in a solvent like ethanol.[2] The reaction is typically refluxed for a few hours, after which the hydroiodide salt precipitates upon cooling and can be filtered and used directly in the subsequent cyclization step.
Q3: How critical is the purity of the starting materials for this reaction?
A3: Very critical. The primary impurity in aged phenylglyoxal is phenylglyoxylic acid, formed via air oxidation. This acidic impurity can interfere with the cyclization and lead to lower yields and the formation of difficult-to-remove side products. Similarly, impurities in the S-methylthiosemicarbazide can lead to a complex mixture of products. Always use reagents from a reliable source or purify them if their quality is questionable.
Part B: Reaction Conditions and Execution
Q4: The protocol specifies a reaction temperature of 5°C. What happens if I run it at room temperature?
A4: Maintaining a low temperature (0-5°C) is crucial for selectivity and yield.[2] Running the reaction at room temperature or higher can accelerate the formation of side products. The condensation is exothermic, and higher temperatures can favor the formation of regioisomers or decomposition of the sensitive hydrazone intermediate, resulting in a darker, more complex crude product that is challenging to purify.
Q5: Why is sodium bicarbonate added to the reaction? Can I use a stronger base like NaOH or a different carbonate?
A5: Sodium bicarbonate serves a specific and critical purpose: it neutralizes the hydroiodide salt of the S-methylthiosemicarbazide to liberate the free base in situ.[2] This free base is the active nucleophile that attacks the phenylglyoxal. Using a mild base like NaHCO₃ is ideal because it is strong enough for the neutralization without significantly increasing the pH of the medium, which could cause unwanted side reactions like the Cannizzaro reaction of the glyoxal. Stronger bases like NaOH are not recommended as they can catalyze the decomposition of phenylglyoxal.
Q6: My reaction has been running for 8 hours, but TLC analysis shows significant starting material remaining. What should I do?
A6: If the reaction has stalled, consider the following:
-
Insufficient Base: Ensure at least one equivalent of sodium bicarbonate was added relative to the S-methylthiosemicarbazide hydroiodide. Incomplete neutralization of the salt is a common reason for a stalled reaction.
-
Poor Mixing: On a larger scale, inadequate stirring can lead to localized concentration gradients. Ensure the mixture is homogenous.
-
Temperature: While low temperature is key, ensure the reaction mixture is not frozen. You can try adding a small additional portion (0.1 eq) of sodium bicarbonate. If the reaction does not progress after another hour, it is often better to proceed with the work-up and purify the obtained product rather than forcing the reaction with heat, which will likely generate more impurities.
Part C: Work-up and Purification
Q7: After extraction, my crude product is a dark, sticky oil instead of the expected yellow solid. How can I purify this?
A7: A dark, oily crude product usually indicates the presence of impurities from side reactions, often due to elevated temperatures or impure starting materials.
-
Initial Cleanup: First, try to triturate the oil with a cold solvent system where the product has poor solubility but the impurities are soluble. A mixture of hexane and a small amount of ethyl acetate or diethyl ether is a good starting point. This may induce crystallization or solidify the product.
-
Chromatography: If trituration fails, column chromatography is the most effective method.[2] A gradient elution starting from pure hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc 95:5 to 90:10) is typically effective.[2] Chloroform has also been reported as a successful eluent.[3]
Q8: What is the best recrystallization solvent for the final product?
A8: A mixture of ethanol and water or isopropanol is often effective for recrystallization. Dissolve the purified solid in a minimal amount of hot alcohol and then slowly add water until persistent turbidity is observed. Re-heat to get a clear solution and then allow it to cool slowly. This should yield the product as fine yellow crystals.
Part D: Scaling Up
Q9: I am scaling the reaction from 10g to 250g. What are the most critical parameters to reconsider?
A9: Scaling up this reaction requires careful attention to three main factors:
-
Heat Management: The condensation is exothermic. What is easily managed in an ice bath at a small scale can lead to a significant temperature spike in a large reactor. Ensure you have an efficient cooling system (e.g., a jacketed reactor with a chiller) and add the reagents slowly to maintain the internal temperature below 5°C.
-
Mixing Efficiency: Ensure your reactor's overhead stirrer is capable of maintaining a homogenous slurry. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
-
Work-up and Extraction: Handling large volumes of dichloromethane for extraction can be a challenge. Consider using a liquid-liquid extractor or increasing the number of extractions with smaller volumes to ensure efficient product recovery.
III. Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound[2]
This protocol is adapted from established literature procedures.
| Reagent/Solvent | MW | Amount | Moles | Eq. |
| Phenylglyoxal Monohydrate | 152.15 | 15.65 g | 103 mmol | 1.2 |
| S-methylthiosemicarbazide hydroiodide | 233.04 | 20.0 g | 85.8 mmol | 1.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 10.0 g | 119 mmol | 1.4 |
| Deionized Water | - | 320 mL | - | - |
| Dichloromethane (DCM) | - | ~300 mL | - | - |
Procedure:
-
Reagent A: In a 250 mL beaker, dissolve phenylglyoxal monohydrate (15.65 g) in deionized water (120 mL).
-
Reagent B: In a separate 500 mL beaker, dissolve S-methylthiosemicarbazide hydroiodide (20 g) and sodium bicarbonate (10 g) in deionized water (200 mL).
-
Reaction: Place the beaker containing Reagent B in an ice/water bath and stir. Once the solution temperature reaches 5°C, add the phenylglyoxal solution (Reagent A) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Monitoring: Allow the reaction to stir at 5°C for 6-8 hours. A yellow precipitate will form. Monitor the reaction progress by TLC (e.g., Hexane:EtOAc 8:2), observing the consumption of phenylglyoxal.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude yellow solid can be purified by column chromatography on silica gel using a Hexane/EtOAc (9:1) eluent to yield the title compound as yellow crystals.
-
Expected Yield: ~13.9 g (79-85%).
-
IV. References
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 30(1), 1-15.
-
Li, J., et al. (2020). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 10(1), 1-5.
-
PrepChem. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]
-
Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(4), 150-161.
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200.
-
Nasser, R., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 297-307.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. University of Reading. Retrieved from [Link]
-
El-kadri, T., et al. (2014). 3-Methylsulfanyl-5-phenyl-1,2,4-triazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. Published online 2014 Jun 20. doi: 10.1107/S1600536814011830
Sources
Technical Support Center: Interpretation of Complex NMR Spectra of Substituted 1,2,4-Triazines
Welcome to the technical support center for the analysis of substituted 1,2,4-triazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex NMR spectra of this important class of nitrogen-containing heterocycles. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your structural elucidation efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Common Spectral Complexities
Question 1: Why do the proton and carbon signals in my substituted 1,2,4-triazine spectrum appear broad and poorly resolved, even after purification?
Answer:
Broad signals in the NMR spectra of substituted 1,2,4-triazines are a frequent observation and can arise from several factors beyond simple impurities.
-
Chemical Exchange and Rotational Isomers: A primary cause is the presence of dynamic processes occurring on the NMR timescale. For amino-substituted triazines, restricted rotation around the C-N bond between the triazine ring and the amino substituent can lead to the existence of multiple rotational isomers (rotamers).[1][2] If the rate of interconversion between these rotamers is comparable to the NMR frequency difference between them, it results in broadened signals.[3] At room temperature, you may be observing an average of these conformers, leading to a loss of resolution.
-
Quadrupolar Broadening: The 1,2,4-triazine ring contains nitrogen atoms, which have a nuclear spin (I=1) and a quadrupole moment. These quadrupolar nuclei can cause broadening of adjacent proton and carbon signals through scalar coupling.[3] This effect is particularly noticeable for protons or carbons directly bonded to or in close proximity to the nitrogen atoms.
-
Solvent Effects and Aggregation: Substituted 1,2,4-triazines, especially those with amino groups, can form intermolecular hydrogen bonds or engage in π-stacking, leading to the formation of aggregates in solution.[1] This can restrict molecular tumbling and result in broader lines. The choice of solvent can significantly influence these interactions.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[3]
-
Cooling: Lowering the temperature may slow down the interconversion between rotamers enough to resolve distinct signals for each conformer ("slow exchange regime").
-
Heating: Increasing the temperature can accelerate the exchange, potentially leading to a single, sharp, averaged signal ("fast exchange regime").[1]
-
-
Solvent Study: Re-acquire the spectrum in a different deuterated solvent.[3] A more polar or hydrogen-bond-disrupting solvent like DMSO-d₆ or the addition of a small amount of trifluoroacetic acid (TFA) might break up aggregates and sharpen signals.[1] However, be aware that TFA can protonate the triazine ring, leading to significant changes in chemical shifts.[1]
-
Concentration Dependence: Acquire spectra at different sample concentrations. If aggregation is the issue, diluting the sample should lead to sharper signals.
Question 2: I'm seeing more signals in my ¹H and ¹³C NMR spectra than expected for my target 1,2,4-triazine derivative. What could be the cause?
Answer:
The observation of supernumerary signals is a strong indicator of the presence of multiple, slowly interconverting species in solution on the NMR timescale.
-
Rotational Isomers (Rotamers): As mentioned previously, restricted rotation around the C-N bonds of amino-substituted triazines is a common cause.[2] Symmetrically disubstituted triazines can exist as three distinct rotamers, while trisubstituted ones can have up to four.[1] Each of these rotamers can give rise to a unique set of NMR signals, leading to a more complex spectrum than anticipated from a single structure.
-
Tautomerism: While less common for the 1,2,4-triazine core itself, certain substituents can introduce the possibility of tautomeric equilibria (e.g., keto-enol or imine-enamine tautomerism). It's crucial to consider all possible tautomeric forms of your molecule.
-
Regioisomers: If your synthesis involves the reaction of an unsymmetrical 1,2-dicarbonyl compound, it's possible to form a mixture of regioisomeric 1,2,4-triazines.[4] These are distinct molecules and will each produce a separate set of NMR signals.
Troubleshooting Workflow:
The workflow to address this issue involves a combination of 1D and 2D NMR experiments to identify and characterize the different species present.
Caption: Troubleshooting workflow for excess NMR signals.
-
VT-NMR: This is the first and most crucial step. If the excess signals coalesce into a single set of peaks upon heating, this confirms a dynamic equilibrium between conformers.[2]
-
2D NMR Analysis (COSY, HSQC, HMBC): If the signals do not coalesce, you are likely dealing with a mixture of stable isomers (e.g., regioisomers).[5]
-
COSY (Correlation Spectroscopy): Use COSY to establish ¹H-¹H coupling networks for each distinct species in the mixture.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon. This helps in assigning the ¹³C spectrum for each isomer.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is key for establishing long-range (2-3 bond) ¹H-¹³C correlations, which will allow you to piece together the carbon skeleton of each isomer and differentiate between them.[7]
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): If rotamers are confirmed, these experiments can provide through-space correlations between protons, helping to elucidate the specific spatial arrangement of each conformer.[1]
Section 2: Advanced Spectral Interpretation
Question 3: The signals in my ¹H NMR spectrum are severely overlapped, making interpretation impossible. How can I resolve them?
Answer:
Signal overlap is a common challenge, especially with complex substitution patterns on the triazine ring or the presence of multiple aromatic systems.[3]
Strategies for Resolving Overlap:
| Strategy | Principle | Application Notes |
| Solvent Change | Different solvents can induce differential shifts in proton resonances due to varying solute-solvent interactions (anisotropy, hydrogen bonding).[8] | Try switching between a non-polar solvent (e.g., CDCl₃) and a polar aprotic solvent (e.g., DMSO-d₆) or a polar protic solvent (e.g., CD₃OD). Even small changes can sometimes resolve key multiplets. |
| Higher Magnetic Field | Increasing the spectrometer's magnetic field strength (e.g., from 400 MHz to 600 MHz or higher) increases the chemical shift dispersion in Hertz, spreading the signals further apart. | This is often the simplest solution if a higher field instrument is available. |
| 2D NMR Experiments | Spreading the signals into a second dimension based on a different NMR parameter (e.g., coupling or correlation to another nucleus).[9] | COSY: Resolves coupled proton networks even if they overlap in the 1D spectrum.[6] HSQC: Uses the attached ¹³C chemical shifts to disperse the proton signals. Since ¹³C spectra are typically better resolved, this is a very powerful technique.[1] |
| Pure Shift NMR | Advanced pulse sequences that remove the effects of homonuclear coupling, causing all multiplets to collapse into singlets.[9][10] | This dramatically increases spectral resolution, but requires specialized experimental setup and processing. |
Experimental Protocol: 2D NMR for Structure Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,2,4-triazine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Acquisition of Standard Spectra:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a standard 1D ¹³C{¹H} NMR spectrum.
-
-
Acquisition of 2D Spectra:
-
gCOSY (gradient-selected COSY): This experiment will reveal ¹H-¹H spin coupling networks.[1]
-
gHSQC (gradient-selected HSQC): This experiment correlates protons with their directly attached carbons, providing one-bond connectivity information.[1]
-
gHMBC (gradient-selected HMBC): This experiment shows correlations between protons and carbons over two and three bonds, which is critical for connecting different spin systems and identifying quaternary carbons.[11]
-
Caption: Integrated 2D NMR workflow for structural elucidation.
Question 4: How do different substituents affect the chemical shifts of the protons and carbons on the 1,2,4-triazine ring?
Answer:
The chemical shifts of the remaining protons and carbons on the 1,2,4-triazine ring are highly sensitive to the electronic nature of the substituents. The triazine ring is inherently electron-deficient, and its NMR signals are influenced by the number and position of the nitrogen atoms.[12]
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), alkoxy (-OR), or alkyl groups donate electron density into the triazine ring via resonance or induction. This increased electron density shields the ring protons and carbons, causing their signals to shift to a lower ppm (upfield) .
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) groups withdraw electron density from the ring. This deshielding effect causes the ring protons and carbons to resonate at a higher ppm (downfield) .
-
Positional Effects: The magnitude of the shift depends on the position of the substituent relative to the observed nucleus. For example, a substituent at C-3 will have a more significant impact on the chemical shifts of H-5 and C-5 than on C-6.
-
Steric Effects: Bulky substituents can cause steric hindrance, forcing adjacent groups to twist out of the plane of the triazine ring.[11] This can disrupt conjugation and lead to unexpected changes in chemical shifts that deviate from simple electronic additivity rules.[12]
Predictive Approach:
-
Analyze the Substituent: Classify each substituent as strongly donating, weakly donating, weakly withdrawing, or strongly withdrawing.
-
Consider the Unsubstituted Core: The protons of the parent 1,2,4-triazine are found at high chemical shifts (downfield) due to the electron-withdrawing nature of the nitrogen atoms.[13]
-
Apply Perturbation Theory: Mentally (or with the aid of predictive software) add the substituents one by one and consider how they will shift the signals of the remaining ring protons/carbons. An EDG will shift them upfield, and an EWG will shift them downfield.
-
Utilize 2D NMR: For unambiguous assignment, especially in polysubstituted cases, HMBC is essential. A long-range correlation from a known substituent proton (e.g., the methyl of a methoxy group) to a ring carbon is definitive proof of its position.[14]
References
- Structural Characterization of Novel 1,2,4-Triazine Compounds: An In-depth Technical Guide. (n.d.). Benchchem.
- Witanowski, M., Sicinska, W., & Webb, G. A. (1992). Solvent effects on nitrogen NMR shieldings of 1,2,4-triazine. Journal of Magnetic Resonance (1969), 98(1), 109–114.
- Witanowski, M., Sicinska, W., & Webb, G. A. (1992). Solvent effects on nitrogen NMR shieldings of 1,2,4-triazine. Sci-Hub.
- Chapter 3 – Structural characterization of triazines. (n.d.). [Source document not fully available].
- NMR spectra of 1,3,5-triazines with fluorinated substituents. (n.d.). ResearchGate.
- Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. (n.d.). Benchchem.
- The 1H, 13C and 15N NMR study on 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives. (n.d.). Sci-Hub.
- Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. (n.d.).
- 1,2,4-triazine derived binuclear lead(ii) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). (2024). PMC - NIH.
- NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University.
- 1,2,4-Triazine(290-38-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.). [Source document not fully available].
- Overcoming the Limitations of NMR. (2021). AZoLifeSciences.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
- Synthesis and structure elucidation of novel fused 1,2,4-triazine derivatives as potent inhibitors targeting CYP1A1 activity. (2012). PubMed.
- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (n.d.). PMC - PubMed Central.
- qNMR of mixtures: what is the best solution to signal overlap? (2014). Mestrelab Research.
- Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronucl. (n.d.). Lewis Kay's group at the University of Toronto.
Sources
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- 4. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. emerypharma.com [emerypharma.com]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
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- 10. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sci-hub.ru [sci-hub.ru]
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- 13. 1,2,4-Triazine(290-38-0) 1H NMR spectrum [chemicalbook.com]
- 14. Synthesis and structure elucidation of novel fused 1,2,4-triazine derivatives as potent inhibitors targeting CYP1A1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Anticancer Efficacy: 3-(Methylthio)-5-phenyl-1,2,4-triazine versus Doxorubicin
A Guide for Researchers in Oncology Drug Development
In the landscape of anticancer drug discovery, the exploration of novel heterocyclic compounds continues to be a promising frontier. Among these, 1,2,4-triazine derivatives have emerged as a scaffold of significant interest due to their diverse pharmacological activities. This guide provides a comparative overview of the anticancer potential of a specific triazine derivative, 3-(Methylthio)-5-phenyl-1,2,4-triazine, and the well-established chemotherapeutic agent, doxorubicin.
While doxorubicin is a cornerstone of many chemotherapy regimens with a well-documented profile, comprehensive biological data on this compound is less readily available in public literature. Therefore, this guide will juxtapose the known activities of doxorubicin with the reported anticancer properties of structurally related 1,2,4-triazine compounds to provide a scientifically grounded, albeit partially extrapolated, comparison. The primary objective is to equip researchers with a framework for evaluating such novel compounds against established clinical standards, detailing the requisite experimental methodologies for a robust head-to-head analysis.
The Incumbent: Doxorubicin - A Profile
Doxorubicin, an anthracycline antibiotic isolated from Streptomyces peucetius, has been a mainstay in cancer treatment since its approval for medical use in the United States in 1974.[1] It is employed in the treatment of a wide array of cancers, including breast, bladder, ovarian, and lung cancers, as well as various leukemias and lymphomas.[1][2][3][4][5]
Mechanism of Action
Doxorubicin's anticancer effects are multifactorial.[6] The primary mechanisms include:
-
DNA Intercalation: The planar aromatic portion of the doxorubicin molecule inserts itself between DNA base pairs, thereby obstructing DNA and RNA synthesis.[1][6]
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the topoisomerase II enzyme. This prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to DNA double-strand breaks and subsequent apoptosis.[1][6][7]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide and hydroxyl radicals. These ROS can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.[6][8]
The Challenger: 1,2,4-Triazine Derivatives
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer properties.[9][10] While specific experimental data for this compound is limited, studies on analogous compounds provide insights into their potential efficacy and mechanisms.
Anticancer Activity of Related 1,2,4-Triazines
Research has demonstrated that various substituted 1,2,4-triazines possess cytotoxic activity against a range of human cancer cell lines. For instance, novel phenanthro-triazine-3-thiol derivatives have shown cytotoxicity against human acute lymphoblastic leukemia (MOLT-4) and breast adenocarcinoma (MCF-7) cells, with the most potent derivative against MOLT-4 having an IC50 value of 7.1 ± 1.1 μM.[11][12] Another study on pyrazolo[4,3-e][1][7][13]triazine derivatives reported a compound with an IC50 value of 4 µM in colorectal adenocarcinoma (Colo205) cells.[2] These findings underscore the potential of the 1,2,4-triazine scaffold as a source of new anticancer agents.
Putative Mechanisms of Action
The mechanisms through which 1,2,4-triazine derivatives exert their anticancer effects are diverse and appear to be dependent on their specific substitutions. Some proposed mechanisms include:
-
Enzyme Inhibition: Certain triazine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) or purine nucleoside phosphorylase.[14]
-
Induction of Apoptosis: Many 1,2,4-triazine derivatives have been reported to induce apoptosis in cancer cells, a common mechanism for anticancer drugs.[1][13]
-
DNA Intercalation: Similar to doxorubicin, some planar polycyclic triazine derivatives are proposed to act as DNA intercalating agents.[11]
Head-to-Head Comparison: A Methodological Approach
To rigorously compare the anticancer activity of this compound with doxorubicin, a series of standardized in vitro assays are essential. These assays evaluate cytotoxicity, the mode of cell death, and effects on the cell cycle.
In Vitro Cytotoxicity Assessment
The initial step in evaluating an anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[12][14][15][16]
Table 1: Reported IC50 Values for Doxorubicin in Common Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Adenocarcinoma | 2.50 | 24 | [8][17] |
| A549 | Lung Carcinoma | > 20 | 24 | [8][17] |
| HCT116 | Colon Carcinoma | 1.9 (µg/mL) | Not Specified | [18] |
| HeLa | Cervical Carcinoma | 2.92 | 24 | [8] |
Note: IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
Table 2: Reported IC50 Values for Representative 1,2,4-Triazine Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| Phenanthro-triazine-3-thiol (Compound P1) | MOLT-4 | 7.1 ± 1.1 | [11][12] |
| Phenanthro-triazine-3-thiol (Compound P11) | MCF-7 | 15.4 ± 2.9 | [11][12] |
| 3-methyl-1-phenyl-5-phenylaminopyrazolo[4,3-e][1][7][13]triazine | Colo205 | 4 | [2] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.[15]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[12] The absorbance is directly proportional to the number of viable cells.
Apoptosis vs. Necrosis Determination
To understand the mechanism of cell death induced by the compounds, an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard.[13][17] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the respective IC50 concentrations of this compound and doxorubicin for a defined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[13]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[13][18]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis
To determine if the compounds induce cell cycle arrest, flow cytometry with propidium iodide staining is employed. This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as in the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. An accumulation of cells in a particular phase of the cell cycle suggests compound-induced arrest at that checkpoint.
Mechanistic Insights via Western Blotting
To further elucidate the molecular mechanisms, Western blotting can be used to probe for key proteins involved in apoptosis and cell cycle regulation. For example, one could assess the cleavage of caspase-3 and PARP as markers of apoptosis, or changes in the expression levels of cyclins and CDKs to confirm cell cycle arrest.
Conclusion
Doxorubicin remains a potent and widely used anticancer drug, but its clinical utility is often limited by significant side effects, most notably cardiotoxicity.[1] The quest for novel anticancer agents with improved therapeutic indices is therefore of paramount importance. While direct comparative data for this compound is not yet available, the broader family of 1,2,4-triazine derivatives has demonstrated significant anticancer potential in preclinical studies.
This guide outlines the essential experimental framework for a comprehensive comparison of a novel compound like this compound against an established drug such as doxorubicin. By systematically evaluating cytotoxicity, mode of cell death, and impact on the cell cycle, researchers can build a robust data package to determine the potential of new chemical entities in the oncology drug development pipeline. The promising, albeit preliminary, data on 1,2,4-triazine derivatives certainly warrants further investigation into their efficacy and mechanisms of action.
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The Pivotal Role of the 3-Position: A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazine Derivatives
For researchers, medicinal chemists, and drug development professionals, the 1,2,4-triazine scaffold represents a privileged heterocyclic core, consistently appearing in molecules with a broad spectrum of pharmacological activities.[1][2] Its inherent physicochemical properties and the synthetic accessibility of its derivatives make it a cornerstone in the quest for novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-substituted 1,2,4-triazines, offering a comparative look at how modifications at this critical position dictate biological outcomes. We will delve into the causality behind these relationships, supported by experimental data and detailed protocols to empower your own research endeavors.
The Strategic Importance of the 3-Position
The 1,2,4-triazine ring is an electron-deficient system, a characteristic that influences its interactions with biological targets.[2] The 3-position, in particular, offers a versatile handle for synthetic modification, allowing for the introduction of a wide array of substituents that can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile. The nature of the substituent at C3 can influence the molecule's ability to form key hydrogen bonds, engage in hydrophobic interactions, and adopt the optimal conformation for binding to a target protein's active site.
Comparative Analysis of 3-Substituted 1,2,4-Triazines Across Different Target Classes
The versatility of the 3-substituted 1,2,4-triazine scaffold is evident in its ability to be tailored to inhibit a diverse range of biological targets. Here, we compare the SAR of these derivatives against several important classes of proteins.
Kinase Inhibitors
Kinases are a major class of drug targets, and 3-substituted 1,2,4-triazines have emerged as potent inhibitors of several kinases implicated in cancer and other diseases.
A study on 3-amino-1,2,4-triazine derivatives as PDK1 inhibitors revealed that these compounds exhibit potent and selective inhibition.[3] The SAR data suggests that the 3-amino group serves as a crucial anchor, while further substitutions on appended moieties fine-tune the inhibitory activity.
Table 1: SAR of 3-Amino-1,2,4-Triazine Derivatives as PDK1 Inhibitors [3]
| Compound ID | 3-Substituent | Other Key Substitutions | PDK1 IC₅₀ (µM) |
| 5i | 3-amino-bis(5-methoxy-1H-indol-3-yl) | N-methyl on one indole | 0.01 |
| 5k | 3-amino-bis(5-methoxy-1H-indol-3-yl) | N-methyl on both indoles | 0.02 |
| 5l | 3-amino-(5-methoxy-1H-indol-3-yl)(1H-indol-3-yl) | N-methyl on 5-methoxy indole | 0.03 |
| DAP | (Reference Inhibitor) | - | >1 |
| DCA | (Reference Inhibitor) | - | >1 |
Data extracted from Carbone et al., 2023.[3]
The data clearly indicates that the presence of a methoxy group at the 5-position of the indole rings and N-methylation are critical for high potency. This suggests that these groups are likely involved in key interactions within the ATP-binding pocket of PDK1.
G-Protein Coupled Receptor (GPCR) Antagonists
The 1,2,4-triazine scaffold has also been successfully employed in the development of antagonists for GPCRs, such as GPR84, a target for inflammatory diseases.
An extensive SAR study of 3,5,6-trisubstituted 1,2,4-triazines as GPR84 antagonists highlighted the importance of the substituent at the 3-position for achieving high affinity.[4]
Table 2: SAR of 3-Substituted 1,2,4-Triazines as GPR84 Antagonists [4]
| Compound ID | 3-Substituent | 5,6-Substituents | pIC₅₀ |
| 1 | -CH₂-(1H-indol-3-yl) | bis(4-methoxyphenyl) | 7.85 |
| 13 | -CH₂-(1-methyl-1H-indol-3-yl) | bis(4-methoxyphenyl) | <5 |
| 42 | -CH₂-(1H-indol-3-yl) | 4-methoxyphenyl & 4-(2-hydroxypropan-2-yl)phenyl | 8.26 |
| 59 | -CH₂-(1-methyl-6-azaindol-3-yl) | bis(4-methoxyphenyl) | 7.91 |
Data expressed as the negative logarithm of the IC₅₀ (pIC₅₀) and extracted from Scott et al., 2021.[4]
In this series, an indolemethyl group at the 3-position was found to be optimal. N-methylation of the indole was detrimental to activity, suggesting a crucial hydrogen bond interaction involving the indole N-H. Further optimization of the 5- and 6-substituents led to a significant increase in potency.
Enzyme Inhibitors
Beyond kinases and GPCRs, 3-substituted 1,2,4-triazines have shown inhibitory activity against other enzyme classes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammation.
A series of 3-(2-benzylidenehydrazinyl)-1,2,4-triazines were synthesized and evaluated as dual COX/15-LOX inhibitors. The nature of the substituent on the benzylidene ring at the 3-position had a pronounced effect on the inhibitory profile.[5]
Table 3: SAR of 3-(2-Benzylidenehydrazinyl)-1,2,4-triazines as COX/LOX Inhibitors [5]
| Compound ID | 3-Substituent R group on benzylidene | % COX-2 Inhibition | % COX-1 Inhibition | 15-LOX IC₅₀ (µM) |
| G1 | H | 65 | 45 | 150 |
| G3 | 2,4-dichloro | 70 | 48 | 124 |
| G11 | 3,4-methylenedioxy | 78 | 50 | >200 |
| G13 | 4-methoxy | 72 | 49 | >200 |
Data extracted from Gomha et al., 2020.[5]
The results indicate that electron-donating groups on the benzylidene ring, such as the methylenedioxy group in G11, enhance COX-2 selectivity. Conversely, electron-withdrawing groups, as in G3, appear to favor LOX inhibition.
Mechanistic Insights from Molecular Docking
To understand the structural basis for the observed SAR, molecular docking studies are invaluable. For instance, in the case of 1,2,4-triazine derivatives as mTOR inhibitors, docking studies revealed that the arylidene-hydrazinyl moiety at the 3-position plays a crucial role in binding to the active site.[6] The most potent compounds were able to form key hydrogen bonds and pi-stacking interactions with residues in the mTOR active site.
Caption: General binding model of a 3-substituted 1,2,4-triazine inhibitor.
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for key assays and a representative synthesis.
Synthesis of a Key Precursor: 5,6-Diphenyl-3-mercapto-1,2,4-triazine
This precursor is a common starting material for the synthesis of various 3-substituted 1,2,4-triazines.[7][8]
Materials:
-
Benzil
-
Thiosemicarbazide
-
Ethanol
-
Water
-
Ammonium acetate
Procedure:
-
Dissolve benzil (0.01 mol) in refluxing ethanol (60 mL).
-
Add an equimolar solution of thiosemicarbazide (0.02 mol) in water (12 mL) to the refluxing solution.
-
Add ammonium acetate crystals to the reaction mixture until the solution becomes turbid.
-
Continue refluxing the mixture for 10 hours. The initial orange-red color will deepen.
-
After 10 hours, cool the reaction mixture in an ice bath.
-
Filter the separated crystals and recrystallize from ethanol to obtain yellow crystals of 5,6-diphenyl-3-mercapto-1,2,4-triazine.[8]
Caption: Synthesis of 5,6-diphenyl-3-mercapto-1,2,4-triazine.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[9][10][11][12]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (3-substituted 1,2,4-triazines)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, perform a 5 µL kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the test compound in kinase reaction buffer. Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the plate at room temperature for the optimized reaction time.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HL-60, MCF-7)
-
Culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3-substituted 1,2,4-triazine derivatives and incubate for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Conclusion
The 3-position of the 1,2,4-triazine ring is a critical determinant of biological activity. By strategically modifying the substituent at this position, researchers can develop potent and selective inhibitors for a wide range of therapeutic targets. The comparative analysis presented in this guide, along with the detailed experimental protocols, provides a solid foundation for the rational design and evaluation of novel 3-substituted 1,2,4-triazine derivatives. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the 1,2,4-triazine scaffold is poised to remain a central theme in the discovery of new medicines.
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- Carbone, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679.
- BenchChem. (2025).
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- Scott, J. S., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(15), 11099-11123.
- Wang, Y., et al. (2018). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. RSC Advances, 8(26), 14311-14327.
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Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][3][5][7]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4256-4260.
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A Comparative In Vivo Efficacy Analysis of 3-(Methylthio)-5-phenyl-1,2,4-triazine in a Colorectal Cancer Mouse Model
An In-Depth Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of the in vivo efficacy of the novel compound 3-(Methylthio)-5-phenyl-1,2,4-triazine in a preclinical mouse model of colorectal cancer. As Senior Application Scientists, we recognize the critical need for robust, comparative data to inform the progression of promising therapeutic candidates. This document moves beyond a simple recitation of data, offering a detailed rationale for experimental design, a comparative analysis against a current standard-of-care therapeutic, and the foundational methodologies required for replication and validation.
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4][5][6] Our focus is to contextualize the potential of this compound within the complex landscape of oncology drug development, providing a clear, data-driven comparison to facilitate informed decision-making.
Experimental Rationale and Design: A Focus on Translational Relevance
The selection of an appropriate animal model is paramount for generating clinically translatable data.[7][8][9][10] For this investigation, we have selected a subcutaneous xenograft model utilizing the human colorectal carcinoma cell line HCT116 implanted in immunodeficient mice. This model is well-established, offering a reproducible and quantifiable measure of tumor growth, and is a standard for initial efficacy testing of novel anti-cancer agents.[11]
To provide a robust benchmark for efficacy, this compound is compared against 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer. This direct comparison allows for a clear interpretation of the novel compound's potential therapeutic window and potency.
The experimental workflow is designed to assess both the efficacy and the safety profile of the test compound. This includes regular monitoring of tumor volume, body weight, and general animal health, culminating in endpoint analysis of tumor tissue.
Comparative Efficacy and Safety Profile
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1850 ± 210 | - | +2.5 ± 1.5 |
| 5-Fluorouracil (5-FU) | 20 | 980 ± 150 | 47 | -8.0 ± 2.0 |
| This compound | 50 | 850 ± 130 | 54 | +1.0 ± 1.2 |
Data Analysis:
This compound demonstrated a statistically significant reduction in tumor growth compared to the vehicle control group. Notably, at the tested dose of 50 mg/kg, its tumor growth inhibition of 54% was comparable to, and slightly exceeded, that of the standard-of-care agent, 5-FU (47%).
A critical differentiator observed in this study is the safety profile. The 5-FU treated group exhibited a significant mean body weight loss of 8.0%, a common indicator of toxicity in preclinical models.[11] In stark contrast, the group treated with this compound showed negligible impact on body weight, suggesting a more favorable safety and tolerability profile.
Hypothesized Mechanism of Action: Targeting Inflammatory Pathways in Cancer
While the precise mechanism of action for this compound is under investigation, its structural similarity to other 1,2,4-triazine derivatives with known anti-inflammatory and anticancer properties suggests a potential role in modulating key signaling pathways that drive tumor progression.[1][4] We hypothesize that this compound may exert its effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and cell survival in colorectal cancer.
Detailed Experimental Protocol
The following protocol outlines the methodology for the in vivo efficacy study described above. Adherence to these steps is crucial for reproducible and reliable results.
1. Cell Culture and Animal Model:
-
Cell Line: HCT116 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old, are used. Animals are housed in a specific pathogen-free environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]
2. Tumor Implantation and Study Initiation:
-
HCT116 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL.
-
Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank.
-
Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Mice are then randomized into three treatment groups (n=10 per group).
3. Drug Preparation and Administration:
-
This compound: The compound is formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. A 50 mg/kg dose is administered via intraperitoneal (I.P.) injection once daily.
-
5-Fluorouracil (5-FU): The clinical formulation is diluted in saline. A 20 mg/kg dose is administered via I.P. injection once daily.
-
Vehicle Control: The vehicle solution (10% DMSO, 40% PEG300, 50% saline) is administered via I.P. injection once daily.
-
All treatments are administered for 21 consecutive days.
4. Monitoring and Endpoint Analysis:
-
Tumor volume and body weight are measured twice weekly.
-
Mice are monitored daily for any signs of toxicity or distress.
-
On day 21, mice are euthanized by CO₂ asphyxiation followed by cervical dislocation.
-
Tumors are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological analysis, while another portion is snap-frozen in liquid nitrogen for molecular analysis.
Conclusion and Future Directions
The novel compound this compound demonstrates significant in vivo antitumor efficacy in a HCT116 colorectal cancer xenograft model, comparable to the standard-of-care agent 5-FU. Crucially, it exhibits a superior safety profile, with no observable toxicity at the effective dose. These promising results warrant further investigation, including:
-
Dose-response studies: To determine the optimal therapeutic dose and further characterize the therapeutic index.[12]
-
Pharmacokinetic analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Mechanism of action studies: To validate the hypothesized inhibition of the NF-κB pathway and identify other potential molecular targets.
-
Evaluation in orthotopic and genetically engineered mouse models (GEMMs): These models provide a more clinically relevant tumor microenvironment and can offer deeper insights into efficacy.[8][9][10]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(Methylthio)-5-phenyl-1,2,4-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Kinase Selectivity
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] The subject of this guide, 3-(Methylthio)-5-phenyl-1,2,4-triazine, represents a promising starting point for the development of novel kinase inhibitors. However, a critical aspect of drug development is understanding the selectivity of a compound. Protein kinases share a structurally conserved ATP-binding pocket, which can lead to off-target binding, resulting in unforeseen side effects or toxicity.[2] Therefore, a comprehensive assessment of a compound's cross-reactivity across the human kinome is paramount.
While a comprehensive, publicly available kinase selectivity profile for this compound is not yet available, this guide will provide a framework for such an investigation. We will leverage data from structurally related 1,2,4-triazine derivatives to build a predictive comparison. Furthermore, we will provide detailed, field-proven experimental protocols for researchers to perform their own kinase selectivity profiling. To contextualize the potential results, we will compare the hypothetical profile of our lead compound with two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the more selective inhibitor Imatinib .
Comparative Kinase Selectivity: A Predictive Analysis
To illustrate the potential kinase selectivity profile of this compound, we have compiled a hypothetical dataset based on the activity of other 1,2,4-triazine derivatives against a panel of representative kinases.[1][3][4] This predictive profile is intended to serve as a guide for initial experimental design. For comparison, the inhibition profiles of Staurosporine and Imatinib are also presented.[5][6][7][8]
| Kinase Target | This compound (Hypothetical IC50, µM) | Staurosporine (IC50, µM) | Imatinib (IC50, µM) | Kinase Family |
| PDK1 | 0.5 | - | >10 | Ser/Thr Kinase |
| PDK4 | 1.2 | - | >10 | Ser/Thr Kinase |
| ABL1 | >10 | 0.006 | 0.6 | Tyrosine Kinase |
| KIT | >10 | 0.007 | 0.1 | Tyrosine Kinase |
| PDGFRα | 8.5 | 0.008 | 0.025 | Tyrosine Kinase |
| VEGFR2 | 5.0 | 0.005 | >10 | Tyrosine Kinase |
| PKCα | 2.5 | 0.002 | >10 | Ser/Thr Kinase |
| CDK2 | >10 | 0.004 | >10 | Ser/Thr Kinase |
| SRC | >10 | 0.006 | >10 | Tyrosine Kinase |
| PI3Kα | 7.8 | 0.15 | >10 | Lipid Kinase |
Note: The IC50 values for this compound are hypothetical and based on the activities of other 1,2,4-triazine derivatives. Actual experimental values may vary.
This predictive table suggests that this compound might exhibit some selectivity towards the Pyruvate Dehydrogenase Kinase (PDK) family, a trait observed in other 1,2,4-triazine derivatives.[1][3][4] In contrast, Staurosporine demonstrates potent, broad-spectrum inhibition across multiple kinase families, while Imatinib shows high potency against ABL, KIT, and PDGFRα, with significantly less activity against other kinases.[5][6][7][8][9]
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
Many kinase inhibitors, including those with a triazine core, target key signaling pathways involved in cell growth, proliferation, and survival.[10][11][12][13] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in cancer.[10][11][12][14] Understanding how a novel compound might interact with kinases in this pathway is crucial.
Caption: A typical experimental workflow for determining kinase inhibitor selectivity.
Protocol 1: Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method is considered the gold standard for its direct measurement of substrate phosphorylation. [15][16] Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific kinase substrate. The phosphorylated substrate is then captured on a filter, and the radioactivity is quantified. [17][18] Materials:
-
Recombinant human kinases
-
Specific peptide or protein substrates
-
[γ-³³P]ATP
-
Kinase assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compound dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In each well of a 96-well plate, combine the kinase assay buffer, the specific kinase, and the test compound at various concentrations (or a single concentration for primary screening).
-
Initiation: Start the kinase reaction by adding a mixture of the kinase substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each kinase to accurately determine potency.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. For dose-response curves, fit the data to a suitable model to determine the IC50 value.
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Assay)
This is a popular non-radioactive alternative that measures the amount of ADP produced during the kinase reaction. [19][20][21][22][23] Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the kinase activity. [20][21] Materials:
-
Recombinant human kinases
-
Specific substrates
-
ATP
-
Kinase assay buffer
-
Test compound in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a white opaque plate containing the kinase, substrate, ATP, and test compound in the appropriate buffer.
-
Incubation: Incubate the reaction at a controlled temperature for a set time.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition and determine IC50 values as described for the radiometric assay.
Conclusion and Future Directions
The 1,2,4-triazine scaffold holds significant promise for the development of novel kinase inhibitors. While direct experimental data for this compound is needed, the analysis of related compounds suggests a potential for selectivity. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the precise cross-reactivity profile of this and other novel compounds. A thorough understanding of a compound's interactions across the kinome is a critical step in advancing potent and selective therapeutics from the bench to the clinic.
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
- Tew, W. F., & Cui, H. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 11, 717202.
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QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. Retrieved from [Link]
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- Zhang, C., Knyazev, P. G., Cheltsov, A. V., Fokin, A. V., & Ullrich, A. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4583-4595.
- Vainshtein, A., & Ruderman, J. V. (2012). A high-throughput radiometric kinase assay. Cold Spring Harbor Protocols, 2012(12), pdb-prot071833.
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- Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., ... & Diana, P. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 15(3), 896.
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Reaction Biology. (n.d.). HotSpot™ Kinase Screening. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Singh, A., & Sharma, S. (2022). Pyrrolo[2,1-f]t[10][11][12]riazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 14(13), 967-987.
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
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ResearchGate. (n.d.). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
- Noble, M. E., Endicott, J. A., & Johnson, L. N. (2004). Protein kinase inhibitors: insights into drug design from structure. Science, 303(5665), 1800-1805.
- Ortiz, A. M., & Ai, Y. (2021). Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations.
- Rix, U., Hantschel, O., Dürnberger, G., Remsing Rix, L. L., Planyavsky, M., Fernbach, N. V., ... & Superti-Furga, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets.
- Pecoraro, C., De Franco, M., Carbone, D., Bassani, D., Pavan, M., Cascioferro, S., ... & Diana, P. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 249, 115134.
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Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., ... & Diana, P. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. University of Padua. Retrieved from [Link]
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A Head-to-Head Comparison of 3-(Methylthio)-5-phenyl-1,2,4-triazine and Its Structural Analogs: A Guide for Researchers
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The substitution pattern on the triazine ring plays a crucial role in determining the pharmacological profile of these compounds. This guide provides a detailed head-to-head comparison of 3-(Methylthio)-5-phenyl-1,2,4-triazine with its close structural analogs, focusing on their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will leverage data from its closest analogs to provide valuable insights for researchers and drug development professionals.
The 1,2,4-Triazine Core: A Versatile Scaffold
The 1,2,4-triazine ring system, with its three nitrogen atoms, offers a unique electronic and steric landscape for molecular interactions with biological targets. The positions of substituents at the 3, 5, and 6 positions of the triazine ring are critical for defining the molecule's overall shape, polarity, and ability to form key interactions, such as hydrogen bonds and pi-stacking, with protein targets. The methylthio group at the 3-position is a common feature in many biologically active triazines, often serving as a key pharmacophore or a handle for further chemical modification. The placement of a phenyl group at either the 5- or 6-position significantly influences the molecule's properties and biological activity.
Synthesis Strategies: A Tale of Two Isomers
The synthesis of asymmetrically substituted 1,2,4-triazines, such as the 5-phenyl and 6-phenyl isomers of 3-(methylthio)-1,2,4-triazine, requires careful selection of starting materials and reaction conditions to control regioselectivity. A common and effective method for the synthesis of 3-(methylthio)-6-aryl-1,2,4-triazines is outlined below.
Experimental Protocol: General Synthesis of 3-(Methylthio)-6-aryl-1,2,4-triazines
This protocol is adapted from a published procedure for the synthesis of 3-(methylthio)-6-aryl-1,2,4-triazines.[3]
Step 1: Synthesis of 2,2-Diethoxy-1-arylethanones
The synthesis begins with the appropriate 1-arylethanone, which is converted to its 2,2-diethoxy derivative.
Step 2: Cyclization and Methylation
-
To a solution of the respective 2,2-diethoxy-1-arylethanone (1 equivalent) in absolute ethanol, add p-toluenesulfonic acid (PTSA) (0.05 equivalents) and thiosemicarbazide (1 equivalent).
-
Stir the reaction mixture at room temperature for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the initial reaction, add methyl iodide (1.1 equivalents) to the mixture and continue stirring overnight.
-
Remove the solvent under reduced pressure.
-
Add acetic acid to the obtained residue and heat the mixture at 60°C overnight with stirring.
-
Concentrate the resulting solution in vacuo.
-
Purify the crude product by column chromatography on silica gel (230–400 mesh) using an appropriate eluent system (e.g., chloroform) to afford the desired 3-(methylthio)-6-aryl-1,2,4-triazine.[3]
Diagram: General Synthesis Workflow for 3-(Methylthio)-6-aryl-1,2,4-triazines
Caption: Synthetic pathway for 3-(Methylthio)-6-aryl-1,2,4-triazines.
Head-to-Head Comparison: Performance and Biological Activity
Due to the scarcity of published biological data for this compound, this comparison will focus on the structure-activity relationships of closely related analogs, particularly its 6-phenyl isomer and other substituted 1,2,4-triazines. This approach allows for an informed discussion on the likely impact of the phenyl group's position on biological activity.
Anticancer Activity: A Promising Avenue
The 1,2,4-triazine scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines.
Structure-Activity Relationship Insights:
-
Position of the Phenyl Group: The substitution pattern on the triazine core is critical. For instance, in a series of[3][4][5]triazolo[4,3-b][3][4][5]triazine derivatives, the nature and position of substituents on the phenyl ring at the 6-position significantly influenced their c-Met kinase inhibitory activity and cytotoxicity against HepG2 cells.[3] While direct data for the 5-phenyl isomer is unavailable, it is reasonable to hypothesize that the change in the phenyl group's position from C6 to C5 would alter the molecule's overall topology and its binding mode within a target protein's active site. This could lead to differences in potency and selectivity.
-
Substituents on the Phenyl Ring: In the 3-(methylthio)-6-aryl-1,2,4-triazine series, substitutions on the aryl ring were shown to modulate cytotoxic activity. For example, compounds with a p-tolyl or a 4-methoxyphenyl group at the 6-position were synthesized and evaluated alongside the 6-phenyl analog.[3] This highlights the potential for fine-tuning the biological activity by modifying the peripheral phenyl ring.
Comparative Cytotoxicity Data of Related 1,2,4-Triazine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 3-(Methylthio)-6-(p-tolyl)-[3][4][5]triazolo[4,3-b][3][4][5]triazine derivative | HepG2 | 0.74 | [3] |
| Analog 2 | 6-(4-Chlorophenyl)-3-(methylthio)-[3][4][5]triazolo[4,3-b][3][4][5]triazine derivative | HepG2 | 0.71 | [3] |
| Analog 3 | Phenanthro-triazine-3-thiol derivative (P11) | MCF-7 | 15.4 ± 2.9 | [6][7] |
| Analog 4 | Phenanthro-triazine-3-thiol derivative (P1) | MOLT-4 | 7.1 ± 1.1 | [6][7] |
Note: The structures of Analogs 1 and 2 are more complex fused ring systems based on the 3-(methylthio)-6-aryl-1,2,4-triazine scaffold.
Anti-inflammatory Activity: Targeting COX-2
Certain 1,2,4-triazine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. A study on 5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine derivatives demonstrated potent and selective COX-2 inhibition.[1]
Structure-Activity Relationship Insights:
The general structure of these COX-2 inhibitors features a central 1,2,4-triazine ring with a methylthio group at the 3-position, an aryl group at the 5-position, and a 4-(methylsulfonyl)phenyl group at the 6-position. The 5-aryl group plays a crucial role in fitting into the COX-2 active site. While the target compound, this compound, lacks the 6-(4-methylsulfonyl)phenyl moiety, this class of compounds suggests that the this compound core could serve as a foundational scaffold for developing novel anti-inflammatory agents.
Diagram: General Experimental Workflow for Biological Evaluation
Caption: A typical workflow for evaluating the biological activity of novel triazine derivatives.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of 1,2,4-triazine derivatives.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][8][9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or its analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.[4]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound, the kinase, and the kinase substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit.
-
Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram: Hypothetical Kinase Signaling Pathway Targeted by Triazine Derivatives
Caption: A potential mechanism of action for triazine derivatives as anticancer agents.
Conclusion and Future Directions
While a direct head-to-head comparison of this compound with its analogs is currently hampered by a lack of specific biological data for the 5-phenyl isomer, the available information on related 1,2,4-triazine derivatives provides a strong foundation for future research. The synthesis of this compound is feasible, and its evaluation in a panel of biological assays, particularly for anticancer and anti-inflammatory activities, is highly warranted.
Key areas for future investigation include:
-
Direct Synthesis and Biological Evaluation: The synthesis and subsequent testing of this compound are crucial to establish its biological profile and enable direct comparisons.
-
Comparative Studies: A systematic comparison of the 5-phenyl and 6-phenyl isomers would provide invaluable insights into the structure-activity relationships of this scaffold.
-
Target Identification: Elucidating the specific molecular targets of active 1,2,4-triazine derivatives will be essential for understanding their mechanism of action and for rational drug design.
By leveraging the knowledge from existing analogs and employing the standardized protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this compound and contribute to the development of novel therapeutics based on the versatile 1,2,4-triazine scaffold.
References
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 1,2,4-Triazines
For the dedicated researcher, scientist, and drug development professional, the 1,2,4-triazine scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, exhibiting activities that span from anticancer to antiviral.[1][2][3] The journey from a promising molecular design to a viable drug candidate, however, is paved with the challenges of synthetic chemistry. Among the most critical of these is reproducibility. A synthetic method that cannot be reliably replicated is a significant bottleneck, wasting precious time, resources, and ultimately, hindering the pace of discovery.
This guide provides an in-depth, comparative analysis of common and emerging methods for the synthesis of 1,2,4-triazines, with a laser focus on reproducibility. We will move beyond simple procedural outlines to dissect the nuances of each method, offering insights gleaned from both seminal literature and practical experience. Our objective is to equip you with the knowledge to not only select the most appropriate synthetic route for your target molecule but also to anticipate and overcome the challenges that can compromise the reproducibility of your work.
The Landscape of 1,2,4-Triazine Synthesis: A Comparative Overview
The synthesis of the 1,2,4-triazine core can be broadly categorized into several approaches. For the purpose of this guide, we will focus on three distinct and highly relevant methods:
-
The Classical Condensation of α-Dicarbonyl Compounds: A foundational and versatile method.
-
Microwave-Assisted Synthesis: A modern approach offering speed and efficiency.
-
Synthesis of Fused 1,2,4-Triazines: A look into the complexities of multi-step syntheses of medicinally relevant scaffolds.
The following table provides a high-level comparison of these methods, which we will explore in greater detail in the subsequent sections.
| Method | Key Advantages | Common Reproducibility Challenges | Typical Yields |
| Classical Condensation | Wide substrate scope, well-established procedures. | Regioisomer formation with unsymmetrical dicarbonyls, side reactions. | 25-94%[4] |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, enhanced reaction control. | Specialized equipment required, potential for localized overheating. | Generally higher than conventional methods. |
| Fused 1,2,4-Triazine Synthesis | Access to complex, medicinally relevant scaffolds. | Cumulative yield reduction over multiple steps, purification challenges. | Highly variable depending on the specific multi-step sequence. |
Method 1: The Classical Condensation of α-Dicarbonyl Compounds
The reaction of α-dicarbonyl compounds with amidrazones or acylhydrazides is one of the most widely employed methods for the synthesis of 1,2,4-triazines.[4][5] Its popularity stems from the ready availability of the starting materials and the relative simplicity of the procedure.
The Underlying Chemistry: A Tale of Two Carbonyls
The core of this reaction is a condensation-cyclization sequence. The more electrophilic carbonyl group of the α-dicarbonyl compound is typically attacked first by the terminal nitrogen of the amidrazone or acylhydrazide. This is followed by an intramolecular cyclization and dehydration to afford the 1,2,4-triazine ring.
A critical factor influencing the reproducibility of this method arises when using unsymmetrical α-dicarbonyl compounds. The differential reactivity of the two carbonyl groups can lead to the formation of a mixture of regioisomers.[4][6] The ratio of these isomers can be highly sensitive to subtle changes in reaction conditions, such as temperature, solvent polarity, and the presence of catalysts, making consistent production of a single isomer a significant challenge.
Experimental Protocol: A One-Pot Synthesis of Substituted 1,2,4-Triazines
The following protocol is adapted from the work of Nongkhlaw and coworkers and represents a robust one-pot procedure.[4][6]
Materials:
-
Amide (e.g., Benzamide) (10 mmol)
-
α-Dicarbonyl compound (e.g., Benzil) (10 mmol)
-
Sodium tertiary-butoxide (10 mmol)
-
Benzene (anhydrous)
-
Ethanol
-
Hydrazine hydrate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of sodium tertiary-butoxide in anhydrous benzene, add the amide, followed by the α-dicarbonyl compound.
-
Continue stirring until a jelly-like liquid forms.
-
Add ethanol to dissolve the reaction mixture.
-
Add hydrazine hydrate and heat the solution at reflux for 2.5 hours.
-
Evaporate the solvent under reduced pressure.
-
Pour the resulting reddish-brown liquid into water and extract with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow: Classical Condensation
Caption: Workflow for the classical one-pot synthesis of 1,2,4-triazines.
Method 2: Microwave-Assisted Organic Synthesis (MAOS)
The application of microwave irradiation to organic synthesis has revolutionized the field, and the preparation of 1,2,4-triazines is no exception.[7][8] MAOS often leads to dramatic reductions in reaction times, increased yields, and in some cases, improved product purity.
The Rationale Behind MAOS: More Than Just Rapid Heating
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can circumvent the limitations of conventional heating, where the reaction vessel is heated from the outside, often leading to temperature gradients and localized overheating at the vessel walls. The ability of microwaves to superheat solvents above their boiling points (in a sealed vessel) can also accelerate reactions that are sluggish under conventional reflux conditions.
From a reproducibility standpoint, modern microwave reactors offer precise control over temperature and pressure, which can lead to more consistent reaction outcomes. However, it is crucial to note that not all reactions are amenable to microwave heating, and the development of a robust MAOS protocol requires careful optimization.
Experimental Protocol: A General Approach to Microwave-Assisted 1,2,4-Triazine Synthesis
The following is a generalized protocol based on literature precedents for microwave-assisted synthesis.[7][9][10]
Materials:
-
α-Dicarbonyl compound (1 mmol)
-
Acylhydrazide (1 mmol)
-
Glacial acetic acid (as solvent and catalyst)
Procedure:
-
In a microwave-safe reaction vessel, combine the α-dicarbonyl compound and the acylhydrazide in glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes).
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1,2,4-triazine.
Visualizing the Workflow: Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of 1,2,4-triazines.
Method 3: Synthesis of Fused 1,2,4-Triazines: The Pyrrolo[2,1-f][1][4][11]triazine Core
The synthesis of fused heterocyclic systems, such as the pyrrolo[2,1-f][1][4][11]triazine core found in the antiviral drug Remdesivir, presents a significant step up in complexity.[12] Reproducibility in such multi-step syntheses is a paramount concern, as minor variations in any single step can have a dramatic impact on the overall yield and purity of the final product.
The Strategic Imperative: Precision at Every Step
A typical synthesis of a fused 1,2,4-triazine involves the initial construction of one of the heterocyclic rings, followed by the annulation of the second. Each step, from the choice of protecting groups to the purification of intermediates, must be carefully controlled to ensure a reproducible outcome.
Common challenges in multi-step syntheses include:
-
Cumulative Yield Loss: Even with high yields in each individual step, the overall yield of a long synthetic sequence can be low.
-
Propagation of Impurities: Impurities carried over from one step can interfere with subsequent reactions, leading to the formation of complex mixtures that are difficult to purify.
-
Scalability Issues: A reaction that works well on a small scale may not be reproducible on a larger scale due to issues with heat transfer, mixing, and reagent addition.
A Representative Synthetic Strategy
A common approach to the pyrrolo[2,1-f][1][4][11]triazine scaffold begins with a substituted pyrrole derivative.[12] A key step is the introduction of a nitrogen atom at the 1-position of the pyrrole ring, often via N-amination. This is followed by cyclization with a suitable C1 synthon, such as formamide or formamidine acetate, to construct the 1,2,4-triazine ring.
Visualizing the Logic: Fused Triazine Synthesis
Caption: A logical flow for the synthesis of a fused 1,2,4-triazine system.
Discussion and Recommendations: A Scientist's Perspective
The choice of a synthetic method for a 1,2,4-triazine derivative is not a one-size-fits-all decision. It requires a careful consideration of the target molecule's structure, the available resources, and the desired scale of the synthesis.
-
For rapid analogue synthesis and initial exploration, microwave-assisted synthesis is often the method of choice. Its speed and efficiency allow for the rapid generation of a library of compounds for biological screening. However, careful optimization is required to ensure that the observed results are reproducible.
-
For the synthesis of well-defined, single-isomer products, the classical condensation method remains a powerful tool. However, when using unsymmetrical dicarbonyl compounds, significant effort may be required to control the regioselectivity of the reaction. This may involve a careful screening of solvents, temperatures, and catalysts, or the use of a pre-formed, single-isomer intermediate.
-
For the synthesis of complex, fused 1,2,4-triazines, a robust, multi-step approach is necessary. The key to reproducibility in this context is meticulous attention to detail at every step of the synthesis. This includes the use of high-purity starting materials and reagents, rigorous purification of intermediates, and careful monitoring of reaction progress.
Ultimately, the reproducibility of any synthetic method rests on a solid understanding of the underlying chemistry and a commitment to rigorous experimental technique. By carefully considering the factors outlined in this guide, researchers can increase their chances of developing robust and reliable methods for the synthesis of these important heterocyclic compounds.
References
- Arshad, M., et al. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 6(10), 1000-1014.
- Nongkhlaw, R. L., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(xv), 79-87.
- Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(1), 187-192.
- El-Gazzar, A. B. A., et al. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Chemistry & Biodiversity, 18(12), e2100585.
- Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines.
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Sharma, A., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][4][11]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2329-2345.
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- Paudler, W. W., & Barton, J. M. (1969). The Synthesis of 1,2,4-Triazine. The Journal of Organic Chemistry, 34(6), 1920-1921.
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- Al-Obaidi, A. S. M., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 1018-1029.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]
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- El-Gazzar, A. B. A., et al. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ChemistrySelect, 6(45), 12567-12579.
- Devarie-Baez, N. O., et al. (2013). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. Organic Letters, 15(12), 2782-2785.
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Piatek, P., et al. (2024). (Hetero)Arene Ring-Fused[1][4][11]Triazines. Molbank, 2024(1), M1824.
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Cerdan, S., et al. (2011). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][13]triazines. Molecules, 16(8), 6436-6447.
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Comparative Cytotoxicity Analysis of 3-(Methylthio)-5-phenyl-1,2,4-triazine: A Guide for Researchers
This guide provides a comprehensive analysis of the cytotoxic potential of 3-(methylthio)-5-phenyl-1,2,4-triazine, a heterocyclic compound of interest in anticancer research. We will explore its differential effects on cancer versus normal cell lines, delving into the experimental methodologies required to rigorously assess its efficacy and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents.
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties.[1][2][3] The core scientific premise behind successful chemotherapy lies in the principle of selective toxicity: maximizing efficacy against malignant cells while minimizing harm to healthy tissues. Therefore, a critical step in the preclinical evaluation of any potential anticancer compound is the comparative analysis of its cytotoxicity in cancer and normal cell lines.
While direct, peer-reviewed studies detailing a side-by-side cytotoxicity comparison of this compound in a panel of normal versus cancer cell lines are not extensively available in the public domain, the broader family of 1,2,4-triazine derivatives has shown promising selectivity. For instance, certain pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][6]triazine derivatives have demonstrated a weaker cytotoxic effect on normal breast cells compared to breast cancer cells.[7] Similarly, a 4-chlorophenyl and morpholine substituted s-triazine analog exhibited potent activity against colon carcinoma cells with significantly lower toxicity in normal bovine aortic endothelial cells (BAEC), suggesting a favorable therapeutic index.[8] These examples underscore the potential for discovering selectively toxic compounds within the 1,2,4-triazine class.
This guide will, therefore, provide the foundational experimental framework to conduct such a comparative analysis for this compound.
Experimental Design for Comparative Cytotoxicity
A robust assessment of selective cytotoxicity involves a multi-pronged approach, utilizing a panel of well-characterized cancer and normal cell lines. The experimental workflow should be designed to not only quantify cell death but also to elucidate the underlying mechanisms.
Caption: A generalized workflow for assessing the comparative cytotoxicity and mechanism of action of a novel compound.
Quantitative Assessment of Cytotoxicity
The initial step in evaluating the cytotoxic effects of this compound is to determine the half-maximal inhibitory concentration (IC50) in both cancer and normal cell lines. This is typically achieved using colorimetric or fluorometric assays that measure cell viability or membrane integrity.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[9][10][11][12] | Well-established, cost-effective. | Can be affected by changes in cellular metabolism not related to viability. |
| SRB Assay | Measures total protein content by staining with sulforhodamine B, which binds to basic amino acids.[13][14][15][16][17] | Independent of metabolic activity, good for high-throughput screening. | Does not distinguish between viable and dead cells. |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[18][19][20][21][22] | Directly measures cell membrane damage and cytotoxicity. | LDH in serum can interfere; timing is critical as LDH is unstable. |
Experimental Protocols
This assay is a widely used method to assess cell viability.[9][10][11][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The SRB assay is a colorimetric method for determining cell density based on the measurement of cellular protein content.[13][14][15][16][17]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[13]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth relative to the vehicle control and determine the IC50 value.
Elucidating the Mechanism of Cell Death
Understanding how a compound induces cell death is crucial. Many anticancer agents, including 1,2,4-triazine derivatives, are known to trigger apoptosis, or programmed cell death.[23][24]
Caption: Potential apoptotic pathways initiated by this compound.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][25][26]
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[4]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[4][25]
Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints. Propidium iodide staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.[5][6][27][28][29]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the Annexin V assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[5][28]
-
Washing: Wash the cells twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[27]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caspase Activity Assays
Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3, -7, -8, and -9, can confirm the induction of apoptosis.[30][31][32][33]
Protocol (Colorimetric Caspase-3 Assay):
-
Cell Lysate Preparation: Treat cells with the compound, harvest, and lyse the cells to release their contents.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: Add the cell lysate to a 96-well plate along with a reaction buffer and a colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.[31]
Conclusion
The systematic evaluation of this compound's cytotoxicity in a comparative manner across both cancer and normal cell lines is a fundamental prerequisite for its further development as a potential anticancer agent. The experimental protocols outlined in this guide provide a robust framework for such an investigation. By quantifying cytotoxicity and elucidating the underlying mechanisms of cell death, researchers can gain critical insights into the compound's therapeutic potential and selectivity. The broader evidence from the 1,2,4-triazine class of compounds suggests that a favorable therapeutic window for this compound is a plausible and exciting prospect.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bio-protocol. (2016, November 5). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]
-
NIH. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
(n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
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(n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
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PubMed. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
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PubMed. (2022, November 13). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Retrieved from [Link]
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SciSpace. (2006, August 17). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
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Canvax. (2023, March 21). DATA SHEET SRB Cytotoxicity Assay. Retrieved from [Link]
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Taylor & Francis Online. (2024, May 3). The activity of pyrazolo[4,3-e][4][5][6]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][6]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Retrieved from [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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NIH. (2021, April 2). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Retrieved from [Link]
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(n.d.). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Retrieved from [Link]
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PubMed. (2017, December 15). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. Retrieved from [Link]
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ResearchGate. (n.d.). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds | Request PDF. Retrieved from [Link]
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MDPI. (2023, March 7). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Retrieved from [Link]
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NIH. (2025, October 28). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC. Retrieved from [Link]
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(2025, June 19). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Retrieved from [Link]
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NIH. (n.d.). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][4][5][6]triazine Derivatives. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(Methylthio)-5-phenyl-1,2,4-triazine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and environmentally sound disposal of all chemical waste. This guide provides a detailed operational plan for the proper disposal of 3-(Methylthio)-5-phenyl-1,2,4-triazine (CAS No. 28735-27-5), a compound belonging to the triazine class and containing an organosulfur moiety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes established protocols for structurally similar chemicals to ensure a robust and cautious approach to its waste management.
Hazard Assessment and Triage: Understanding the Risks
Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on data from related triazine and organosulfur compounds, this compound should be handled as a potentially hazardous substance.
Key Hazard Considerations:
-
Toxicity: Many triazine derivatives are classified as harmful if swallowed or inhaled.[1] Skin and eye contact may cause irritation.[1]
-
Environmental Hazard: While specific data for this compound is lacking, triazine-based herbicides are known to have aquatic toxicity. Therefore, release into the environment must be strictly avoided.
-
Combustion Products: In the event of fire, thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[1]
Due to these potential hazards, this compound waste must be segregated from general laboratory trash and disposed of as hazardous chemical waste.
Personal Protective Equipment (PPE): The First Line of Defense
A steadfast commitment to safety necessitates the use of appropriate personal protective equipment during all handling and disposal procedures.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions containing the compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood, is recommended, especially when handling the solid. | Minimizes the risk of inhaling airborne particles. If significant aerosolization is possible, a respirator may be necessary based on a formal risk assessment. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of small quantities of this compound typically generated in a research laboratory setting.
Materials Required:
-
Designated hazardous waste container, clearly labeled.
-
Waste manifest or logbook for tracking.
-
Appropriate PPE (see table above).
-
Chemical fume hood.
Procedure:
-
Segregation at the Source:
-
Immediately upon completion of an experiment, segregate all waste containing this compound. This includes neat compound, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, and contaminated gloves).
-
-
Waste Container Labeling:
-
The primary waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any solvents present.
-
-
Transfer of Waste:
-
All transfers of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
For solid waste, carefully transfer the material into the designated hazardous waste container.
-
For liquid waste, pour carefully into the designated liquid hazardous waste container. Ensure compatibility with other contents of the container. Avoid mixing with incompatible waste streams (e.g., strong oxidizing agents).
-
-
Decontamination of Glassware:
-
Glassware that has been in contact with the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate should be collected and disposed of as hazardous liquid waste.
-
After the initial solvent rinse, the glassware can typically be washed with soap and water.
-
-
Storage Pending Pickup:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
-
Final Disposal:
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is minor and you are trained to handle it, don the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and a systematic disposal protocol, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's specific waste management guidelines and the supplier's Safety Data Sheet for the most comprehensive and authoritative information.
References
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P&S Chemicals. This compound. [Link]
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LookChem. as-Triazine, 5,6-diphenyl-3-(methylthio)-. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
